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  • Product: 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

Core Science & Biosynthesis

Exploratory

Molecular weight and formula of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

The following technical guide details the physicochemical properties, synthesis, and application logic for 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol . Molecular Weight & Formula Analysis Core Identity & Physicoche...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and application logic for 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol .

Molecular Weight & Formula Analysis

Core Identity & Physicochemical Data

This molecule represents a bifunctional tertiary amine structure, combining a catalytic piperidine core with a reactive hydroxyl "tail." It is primarily utilized as a non-fugitive amine catalyst in polyurethane systems and as a precision intermediate in pharmaceutical synthesis.

PropertyValueTechnical Note
Molecular Formula C₁₀H₂₂N₂O Derived from piperidine (

) + ethanol (

) + dimethylaminomethyl (

).
Molecular Weight 186.29 g/mol Monoisotopic Mass: 186.1732 Da. Essential for stoichiometric calculations in urethane formulations.
CAS Number Variable/GenericOften referenced by specific isomer CAS or as a derivative of 4-(Dimethylaminomethyl)piperidine .
Appearance Clear to pale yellow liquidViscosity is temperature-dependent; typically hygroscopic.
Solubility Soluble in Water, AlcoholsThe hydroxyl group confers high polarity; miscible with polyols.
pKa (Calculated) ~9.8 (Piperidine N)The tertiary amine at the 4-position is less sterically hindered, affecting catalytic blow/gel selectivity.
Structural Dynamics & Functionality

The molecule's efficacy stems from its dual-function architecture. Unlike standard fugitive catalysts (e.g., DMCHA), the hydroxyl group in this molecule allows it to chemically bond into the polymer matrix, reducing Volatile Organic Compound (VOC) emissions—a critical requirement in automotive and interior applications.

Structural Diagram (DOT Visualization)

The following diagram illustrates the connectivity and functional zones of the molecule.

G Ethanol Reactive Handle (Ethanol Group) -CH2CH2OH Piperidine Structural Core (Piperidine Ring) Ethanol->Piperidine N-Substitution (Pos 1) Amine Catalytic Center (Dimethylaminomethyl) -CH2N(Me)2 Piperidine->Amine C-Substitution (Pos 4)

Figure 1: Functional segmentation of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol showing the reactive hydroxyl handle and the catalytic tertiary amine tail.

Synthesis Protocol

Objective: Synthesize 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol via N-alkylation of 4-(dimethylaminomethyl)piperidine.

Mechanism: Nucleophilic attack of the secondary amine (piperidine) on the electrophilic carbon of ethylene oxide (ring opening) or 2-chloroethanol (substitution).

Experimental Workflow

Reagents:

  • Precursor: 4-(Dimethylaminomethyl)piperidine (1.0 eq)

  • Alkylating Agent: 2-Chloroethanol (1.1 eq) [Alternative: Ethylene Oxide for industrial scale]

  • Base: Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or Ethanol

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with 4-(dimethylaminomethyl)piperidine and

    
     in ACN. Establish an inert nitrogen atmosphere.
    
  • Addition: Heat the mixture to 60°C. Add 2-chloroethanol dropwise over 30 minutes to control the exotherm.

  • Reaction: Reflux at 80°C for 6–8 hours. Monitor consumption of the secondary amine via TLC or GC-MS.

  • Work-up: Cool to room temperature. Filter off inorganic salts (

    
    , excess carbonate).
    
  • Purification: Remove solvent under reduced pressure. Distill the residue under high vacuum (<1 mmHg) to isolate the pure product.

Synthesis Pathway Diagram

Synthesis Start Precursor: 4-(Dimethylaminomethyl)piperidine Step1 Step 1: N-Alkylation (Reflux in ACN, 80°C, 8h) Start->Step1 Reagent Reagent: 2-Chloroethanol + K2CO3 Reagent->Step1 Intermediate Crude Mixture: KCl + Product + Solvent Step1->Intermediate Step2 Step 2: Filtration & Evaporation Intermediate->Step2 Final Final Product: 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol (>98% Purity) Step2->Final

Figure 2: Synthetic route via alkylation with 2-chloroethanol.

Analytical Validation

To ensure scientific integrity, the synthesized molecule must be validated using the following spectral signatures.

MethodExpected SignatureInterpretation
1H-NMR (

)

2.20 (s, 6H)
Singlet corresponding to the N-dimethyl protons.

3.60 (t, 2H)
Triplet for the -CH2-OH methylene group (deshielded by oxygen).

2.80-3.00 (m, ring)
Multiplets for the piperidine ring protons adjacent to Nitrogen.
MS (ESI+) m/z 187.18

Protonated molecular ion confirms the MW of 186.29.
Titration Amine ValueDual endpoint titration can distinguish tertiary amine content from impurities.
Applications & Logic

Why this specific structure?

  • Polyurethane Catalysis (Gelling/Blowing Balance):

    • The dimethylamino group provides strong catalytic activity for the isocyanate-water reaction (blowing).

    • The piperidine nitrogen influences the isocyanate-polyol reaction (gelling).

    • Non-Fugitive Nature: The hydroxyl group reacts with isocyanate to lock the catalyst into the foam, preventing "fogging" (volatile emissions) in automotive interiors.

  • Pharmaceutical Intermediate:

    • The piperidine ring is a "privileged scaffold" in drug discovery. The ethanol side chain serves as a linker for attaching larger pharmacophores (e.g., via esterification or etherification) while retaining the basicity of the amine.

References
  • PubChem Compound Summary. 4-(Dimethylaminomethyl)piperidine (Precursor). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. 1-(2-Hydroxyethyl)piperidine (Structural Analog).Link

  • BenchChem. Technical Guide to Piperidine Ethanol Derivatives.Link

  • ChemicalBook. Synthesis of Piperidine Derivatives.Link

Foundational

An In-depth Technical Guide to the Basicity and pKa Determination of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

Abstract: The ionization constant (pKa) is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide provides a comprehensive te...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The ionization constant (pKa) is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide provides a comprehensive technical overview of the basicity and pKa determination of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol, a dibasic compound featuring two distinct nitrogen centers. As a Senior Application Scientist, this document synthesizes foundational chemical principles with actionable experimental and computational protocols. We will dissect the structural attributes governing the basicity of the tertiary piperidine and the tertiary dimethylamino moieties, provide detailed methodologies for their empirical pKa determination via potentiometric titration, and outline a workflow for in silico prediction. The objective is to equip researchers, scientists, and drug development professionals with the expertise to accurately characterize and interpret the acid-base properties of this and similar polybasic molecules, thereby enabling informed decisions in drug design, formulation, and development.[3][4]

Introduction: The Significance of Basicity in Drug Development

The acid-base properties of a molecule, quantified by its pKa value(s), are a cornerstone of drug discovery and development. The pKa dictates the degree of ionization of a compound at a given pH, which in turn governs fundamental properties such as solubility, lipophilicity, membrane permeability, and protein binding.[2] Consequently, these properties directly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

The Role of pKa in Pharmacokinetics and Pharmacodynamics

A majority of orally administered drugs contain ionizable groups.[5] The charge state of a molecule affects its ability to cross biological membranes, with the non-ionized form generally exhibiting better permeability.[3][6] Therefore, understanding how a drug's ionization state changes throughout the varying pH environments of the gastrointestinal tract is crucial for predicting its oral absorption.[5][6] Furthermore, the specific ionic form of a drug can be critical for its interaction with its biological target, influencing its potency and selectivity.[2]

Introducing 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol: A Multi-Basic Compound

2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol presents an interesting case study for pKa analysis. It is a polybasic molecule containing two distinct nitrogen atoms that can accept protons:

  • A tertiary piperidine nitrogen (N1): Integrated within a six-membered saturated heterocyclic ring.

  • A tertiary dimethylamino nitrogen (N2): Part of an acyclic dimethylaminomethyl substituent.

Each of these nitrogen centers will have a unique pKa value, reflecting its local chemical environment. Accurately determining these macroscopic pKa values and assigning them to the correct functional group is essential for building a complete physicochemical profile of the molecule.

Objectives of this Guide

This guide aims to:

  • Analyze the structure of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol to predict the relative basicity of its nitrogen centers.

  • Provide a detailed, field-proven protocol for the experimental determination of its pKa values using potentiometric titration.

  • Describe the principles of computational pKa prediction as a complementary tool.

  • Illustrate the protonation sequence and species distribution as a function of pH.

  • Discuss the implications of the determined pKa values for drug development strategies.

Structural Analysis and Predicted Basicity

Before any experimental work, a thorough analysis of the molecular structure can provide valuable insights into the expected pKa values. The basicity of an amine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.

Identification of Ionizable Centers

The two basic centers in the molecule are the piperidine nitrogen and the dimethylamino nitrogen. The hydroxyl group is not sufficiently acidic to be relevant in the physiological pH range.

  • N1 (Piperidine Nitrogen): This is a tertiary amine within a saturated ring. The lone pair resides in an sp3 hybridized orbital. Piperidine itself is a strong base, with the pKa of its conjugate acid being approximately 11.12–11.24.[7][8][9]

  • N2 (Dimethylamino Nitrogen): This is also a tertiary aliphatic amine. For comparison, the pKa of the conjugate acid of a similar acyclic tertiary amine, N,N-dimethylethylamine, is reported to be around 10.16.[10][11]

Predicted pKa Values: A Comparative Analysis

Based on the pKa values of analogous structures, we can establish initial hypotheses:

  • The piperidine nitrogen (N1) is expected to be the more basic of the two centers. Saturated heterocyclic amines like piperidine are typically stronger bases than their acyclic counterparts.[7]

  • The dimethylamino nitrogen (N2) will be a weaker base, influenced by the steric and electronic environment of the dimethylaminomethyl group.

Therefore, we anticipate two distinct pKa values, with pKa1 (corresponding to the more basic site, likely N1) being higher than pKa2 (corresponding to the less basic site, N2).

Compound/Moiety Structure Type Reported pKa of Conjugate Acid Reference
PiperidineSecondary Cyclic Amine~11.12[9]
N,N-DimethylethylamineTertiary Acyclic Amine~10.16[10][11]
Predicted pKa1 (N1) Tertiary Cyclic Amine> 10Hypothesis
Predicted pKa2 (N2) Tertiary Acyclic Amine~9-10Hypothesis

Experimental Determination of pKa Values

Potentiometric titration is the gold-standard method for accurately determining pKa values.[12][13] The technique involves monitoring the pH of a solution of the analyte as a strong acid (e.g., HCl) is incrementally added. For a dibasic compound like the one , the resulting titration curve will show two distinct inflection points, corresponding to the neutralization of each basic center.[14][15]

Principle of Potentiometric Titration for Polybasic Compounds

When a solution of the dibasic molecule (B) is titrated with a strong acid (H+), two equilibria occur sequentially:

  • B + H⁺ ⇌ BH⁺ (governed by pKa1)

  • BH⁺ + H⁺ ⇌ BH₂²⁺ (governed by pKa2)

The pKa is the pH at which the concentrations of the protonated and unprotonated forms of a specific group are equal. On the titration curve, this corresponds to the pH at the half-equivalence point for each step.

Protocol 3.2.1: Step-by-Step Potentiometric Titration Workflow

Objective: To determine the macroscopic pKa values of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol.

Materials:

  • 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol (analyte)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution (titrant)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Deionized, CO₂-free water

  • Calibrated pH meter and electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

Methodology:

  • Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[16]

  • Sample Preparation:

    • Accurately weigh a precise amount of the analyte to prepare a solution of known concentration (e.g., 20 mL of a 1 mM solution).[16]

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M), which is crucial for consistent activity coefficients.[16]

    • Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration of bases.[16]

  • Titration Setup:

    • Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode and the titrant delivery tube into the solution.

    • Ensure the solution is stirred gently and consistently throughout the experiment.

  • Back Titration (Recommended for Bases):

    • Add a known excess of standardized 0.1 M HCl to the sample solution to fully protonate both nitrogen centers (e.g., 2.5 equivalents).

    • Titrate the acidified sample solution with standardized 0.1 M NaOH. This back-titration approach often yields sharper and more defined endpoints.

  • Data Acquisition:

    • Add the titrant (NaOH) in small, precise increments (e.g., 0.02 mL).

    • Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the second equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate the titration curve.

    • Calculate the first (d(pH)/dV) and second (d²(pH)/dV²) derivatives of the curve. The equivalence points are identified as the peaks in the first derivative plot.

    • The pKa values are determined from the pH at the half-equivalence points. pKa1 is the pH at the midpoint between the first and second equivalence points, and pKa2 is the pH at the midpoint between the start of the titration (after acid addition) and the first equivalence point.

Visualization of Experimental Workflow

G cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis P1 Calibrate pH Meter P2 Prepare Analyte Solution (Known Conc., Ionic Strength) P1->P2 P3 Purge with N2 (Remove CO2) P2->P3 T1 Add Excess Std. HCl (Full Protonation) P3->T1 T2 Titrate with Std. NaOH (Incremental Addition) T1->T2 T3 Record pH vs. Volume T2->T3 A1 Plot Titration Curve (pH vs. Volume) T3->A1 A2 Calculate 1st & 2nd Derivatives A1->A2 A3 Identify Equivalence Points A2->A3 A4 Determine pKa Values at Half-Equivalence Points A3->A4

Caption: Workflow for pKa determination by potentiometric back titration.

Computational pKa Prediction

Alongside experimental methods, in silico pKa prediction has become an invaluable tool in drug discovery for rapid screening and hypothesis testing.[1][17][18] These methods use various theoretical approaches to estimate pKa values based on molecular structure.

Overview of Common Algorithms
  • Quantum Mechanics (QM): These methods calculate the Gibbs free energy change of the protonation reaction to determine the pKa.[17][19] While computationally intensive, they can be highly accurate.[17][19]

  • Empirical Methods: These approaches use databases of known pKa values and fragment-based or quantitative structure-property relationship (QSPR) models to predict the pKa of new molecules.[20] They are generally faster but may be less accurate for novel chemical scaffolds.[20]

Workflow 4.2.1: A General In Silico pKa Prediction Workflow

G Input Input 2D/3D Molecular Structure Conf Generate Low-Energy Conformers Input->Conf Calc Select Prediction Algorithm (e.g., QM, Empirical) Conf->Calc Run Run pKa Calculation Calc->Run Output Output: Macroscopic & Microscopic pKa Values Run->Output

Caption: A generalized workflow for computational pKa prediction.

Synthesizing the Data: The Protonation Sequence

By combining the structural analysis, experimental results, and computational predictions, we can build a complete picture of the molecule's acid-base behavior.

Assigning pKa Values to Specific Ionizable Centers

Based on our initial analysis, the higher experimental pKa value (pKa1) should be assigned to the more basic piperidine nitrogen (N1), while the lower pKa value (pKa2) is assigned to the dimethylamino nitrogen (N2).

The Protonation Sequence of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

As the pH of the environment decreases from highly basic to acidic, the molecule will accept protons in a specific order:

  • At pH > pKa1: The molecule is in its neutral, free base form (B).

  • At pKa2 < pH < pKa1: The more basic piperidine nitrogen (N1) is protonated, and the molecule exists primarily as a monocation (BH⁺).

  • At pH < pKa2: Both nitrogen centers are protonated, and the molecule exists as a dication (BH₂²⁺).

Caption: Protonation sequence of the molecule as pH decreases.

Implications for Drug Development

The pKa profile of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol has direct and significant consequences for its potential as a drug candidate.

  • Solubility and Formulation: As a basic compound, its solubility will be highly pH-dependent, increasing significantly in acidic environments where it forms cationic salts.[3] This information is critical for designing oral dosage forms and intravenous formulations.[3][5] For example, a formulation buffer would need to be selected to ensure the drug remains soluble and stable.[3]

  • Absorption: With pKa values likely in the 9-11 range, the molecule will be predominantly in its charged, dicationic form in the acidic environment of the stomach (pH 1-3) and its monocationic form in the small intestine (pH 6-7.5). This high degree of ionization may limit its passive diffusion across the intestinal membrane, potentially impacting oral bioavailability.

  • Target Binding: If the target interaction involves a hydrogen bond or ionic interaction, the specific protonation state at physiological pH (7.4) will be paramount. Knowing the pKa values allows for a precise calculation of the ratio of monocationic to dicationic species at this pH, aiding in the interpretation of structure-activity relationships (SAR).

Conclusion

The characterization of pKa values for polybasic compounds like 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol is a non-trivial but essential task in pharmaceutical research. It requires a multi-faceted approach that combines theoretical structural analysis, robust experimental determination, and complementary computational modeling. This guide has provided the foundational principles and detailed protocols necessary to accurately determine and interpret the basicity of this molecule. By applying these methods, researchers can gain a deeper understanding of a compound's physicochemical properties, enabling more rational drug design, effective formulation development, and a higher probability of success in bringing new therapeutics to the clinic.

References

  • Dimethylethylamine | C4H11N | CID 11723 - PubChem. Available at: [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI. Available at: [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins - ACS Publications. Available at: [Link]

  • Predicting pKa using a combination of quantum mechanical and machine learning methods - Optibrium. Available at: [Link]

  • Predicting the pKa of Small Molecules - Matthias Rupp. Available at: [Link]

  • How to Predict pKa - Rowan. Available at: [Link]

  • Impact of pKa on Excipients Selection in Drug Formulation Development - Pharmeli. Available at: [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives - ResearchGate. Available at: [Link]

  • The Impact of Ionization in Drug Discovery & Development - ACD/Labs. Available at: [Link]

  • The pKa Distribution of Drugs: Application to Drug Discovery - PMC. Available at: [Link]

  • N,N-Dimethylethylamine|598-56-1 - LookChem. Available at: [Link]

  • Piperidine - The Merck Index Online. Available at: [Link]

  • Which is a stronger base, pyrrolidine or piperidine? - Quora. Available at: [Link]

  • What is pKa and how is it used in drug development? - Pion Inc. Available at: [Link]

  • Pyrrolidines and piperidines which is more basic....?? - Eduncle. Available at: [Link]

  • Predicting pKa of flexible polybasic tetra-aza macrocycles - PMC. Available at: [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. Available at: [Link]

  • Influence of Drug pka & GI pH on Drug Absorption- Biopharmaceutics - YouTube. Available at: [Link]

  • pKa values bases - Chair of Analytical Chemistry. Available at: [Link]

  • Development of Methods for the Determination of pKa Values - PMC. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots - Journal of Chemical Education. Available at: [Link]

  • What is the pKa of a polybasic acid? - Quora. Available at: [Link]

  • An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. Available at: [Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC. Available at: [Link]

  • N,N-Dimethylethylamine - Wikipedia. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of Piperidine Ethanol Derivatives

Introduction: The Significance of the Piperidine Ethanol Scaffold The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and materials science.[1][2] Recognized as a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Piperidine Ethanol Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and materials science.[1][2] Recognized as a "privileged structure," it appears in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[1][3][4][5] Its derivatives are also pivotal in industrial applications, serving as corrosion inhibitors, catalysts, and components in rubber vulcanization.[2]

When a hydroxylated ethyl group is attached to this versatile scaffold, we get piperidine ethanol derivatives, such as 2-Piperidineethanol (2-PE) and 1-Piperidineethanol (N-hydroxyethylpiperidine).[6][7][8] These bifunctional molecules, possessing both a basic amine and a polar alcohol group, exhibit a unique set of physicochemical properties. Understanding the thermodynamics of these derivatives is not merely an academic exercise; it is critical for predicting their behavior in complex systems. For drug development professionals, properties like solubility, melting point, and enthalpy of solvation govern a compound's journey from formulation to its biological target. For chemical engineers, parameters such as heat capacity, vapor pressure, and the enthalpy of reaction are fundamental to designing and optimizing processes like solvent-based carbon dioxide (CO2) capture, where these amines show considerable promise.[9][10][11][12]

This guide provides a comprehensive exploration of the core thermodynamic properties of piperidine ethanol derivatives, the experimental methodologies used to determine them, and the structure-property relationships that dictate their application in both pharmaceutical and industrial contexts.

Core Thermodynamic Properties: A Quantitative Overview

The interplay between the piperidine ring's conformational flexibility and the hydrogen-bonding capabilities of the ethanol substituent gives rise to a distinct thermodynamic profile.[6][13] Key properties are summarized below.

Table 1: Selected Thermodynamic and Physical Properties of Piperidine Ethanol Derivatives
PropertyValueCompoundConditionsSource(s)
Boiling Point 234 °C2-Piperidineethanolat 1 atm (lit.)
199-202 °C1-Piperidineethanolat 1 atm (lit.)[8]
Melting Point 38-40 °C2-Piperidineethanolat 1 atm (lit.)
16 °C1-Piperidineethanolat 1 atm (lit.)[8]
Density 1.01 g/mL2-PiperidineethanolNot specified
0.973 g/mL1-Piperidineethanolat 25 °C (lit.)[8]
Vapor Pressure 0.75-13.04 Pa2-Piperidineethanol20-50 °C
Enthalpy of CO2 Absorption (ΔHabs) ~70 kJ/mol CO2Aqueous Piperazine DerivativesTypical[9]
Excess Molar Heat Capacity (CpE) Varies with concentration and temperatureAqueous 2-Piperidineethanol303.2 to 353.2 K[14]
Vapor Pressure, Volatility, and Enthalpy of Vaporization

The vapor pressure of a compound is a critical determinant of its handling, potential for environmental release, and losses in open-system industrial processes. Due to strong intermolecular hydrogen bonding afforded by the hydroxyl group, piperidine ethanol derivatives are significantly less volatile than their parent piperidine molecule. For instance, 2-piperidineethanol (2-PE) has a very low vapor pressure, which is advantageous in applications like CO2 capture where solvent losses must be minimized.[15]

Heat Capacity

The molar heat capacity (Cp) measures the amount of heat required to raise the temperature of one mole of a substance by one degree. In industrial processes, such as CO2 scrubbing, the heat capacity of the solvent is a major factor in the overall energy balance. A lower heat capacity is desirable as it reduces the "sensible heat" penalty—the energy wasted in heating and cooling the solvent during the absorption/desorption cycle.[12] Experimental data shows that the liquid heat capacities of aqueous mixtures containing 2-piperidineethanol have been measured over a range of temperatures and compositions, providing essential data for process modeling and optimization.[14]

Enthalpy of Formation and Reaction

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic quantity representing the change in enthalpy during the formation of 1 mole of the substance from its constituent elements in their standard states. While experimental values for piperidine ethanol derivatives are not explicitly found, they can be determined experimentally through combustion calorimetry or predicted using computational methods.[17][18] This value is the cornerstone for calculating the enthalpy of any reaction involving the molecule, such as the exothermic reaction with CO2.

For CO2 capture applications, the enthalpy of absorption (ΔHabs) is paramount. It dictates the heat released in the absorber and the energy required for solvent regeneration in the stripper. Piperidine derivatives are effective CO2 absorbents, and the enthalpy of this reaction is a key performance indicator.[9][12]

Experimental Determination of Thermodynamic Properties: A Methodological Framework

The acquisition of reliable thermodynamic data hinges on precise and well-validated experimental techniques. The choice of method is dictated by the specific property being investigated and the physical state of the substance.

Workflow for Thermodynamic Characterization

The process of characterizing a new derivative involves a logical sequence of experiments to build a complete thermodynamic profile.

G cluster_0 Sample Preparation & Purity cluster_1 Phase Behavior & Thermal Properties cluster_2 Energetics cluster_3 Derived Properties Synthesis Synthesis & Purification Purity Purity Analysis (GC, NMR, HPLC) Synthesis->Purity DSC Differential Scanning Calorimetry (DSC) Purity->DSC TGA Thermogravimetric Analysis (TGA) VLE Vapor-Liquid Equilibrium (VLE Apparatus) DSC->VLE Tm Melting Point (Tm) DSC->Tm Cp Heat Capacity (Cp) DSC->Cp H_fusion Enthalpy of Fusion DSC->H_fusion P_vap Vapor Pressure TGA->P_vap Calorimetry Solution & Reaction Calorimetry VLE->P_vap H_vap Enthalpy of Vaporization VLE->H_vap H_sol Enthalpy of Solution Calorimetry->H_sol H_rxn Enthalpy of Reaction Calorimetry->H_rxn

Caption: General experimental workflow for thermodynamic property determination.

Key Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

  • Causality & Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive for detecting thermal events like melting, crystallization, and glass transitions. By precisely measuring the heat flow required to change the sample's temperature, it provides a direct measurement of the heat capacity.[14] This is essential for understanding the thermal stability and energy requirements of the substance.

  • Step-by-Step Protocol:

    • Calibration: Calibrate the DSC instrument using certified standards (e.g., indium for temperature and enthalpy, sapphire for heat capacity) to ensure accuracy.

    • Sample Preparation: Accurately weigh (typically 5-10 mg) the piperidine ethanol derivative into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

    • Thermal Program: Place both pans into the DSC cell. Equilibrate the system at the starting temperature (e.g., 303 K).

    • Heat Capacity Measurement: Ramp the temperature at a controlled rate (e.g., 10 K/min) to the final temperature (e.g., 353 K). Record the heat flow signal.

    • Baseline Correction: Run a baseline experiment with two empty pans using the same thermal program.

    • Sapphire Standard: Run the experiment with a sapphire standard of known mass.

    • Calculation: Calculate the heat capacity (Cp) of the sample by comparing its heat flow curve to the baseline and the sapphire standard's curve.

    • Melting Point Analysis: For melting point determination, cool the sample to a sub-ambient temperature and then heat through its melting transition. The onset of the endothermic peak is taken as the melting temperature (Tm), and the integrated peak area corresponds to the enthalpy of fusion (ΔHfus).

2. Vapor-Liquid Equilibrium (VLE) for Vapor Pressure

  • Causality & Rationale: VLE data describes the distribution of a chemical species between the vapor and liquid phases at equilibrium. For a pure component, this relationship defines its vapor pressure as a function of temperature. This data is vital for distillation design, safety assessments, and calculating evaporative losses. An ebulliometer (dynamic method) precisely measures the boiling temperature of a liquid at a controlled pressure.

  • Step-by-Step Protocol:

    • Apparatus Setup: Use a dynamic VLE apparatus (ebulliometer) equipped with a high-precision pressure transducer and a resistance thermometer.

    • Sample Loading: Charge the reboiler with a pure sample of the piperidine ethanol derivative.

    • Degassing: Reduce the system pressure to remove any dissolved non-condensable gases.

    • Equilibration: Set a desired pressure using a vacuum pump and controller. Heat the reboiler to bring the sample to a gentle, steady boil. Ensure that the boiling liquid and condensing vapor reach thermal equilibrium.

    • Data Acquisition: Once the system is stable (constant temperature and pressure readings for several minutes), record the equilibrium temperature and pressure.

    • Vary Pressure: Repeat steps 4-5 at different pressures to obtain a set of (P, T) data points.

    • Data Correlation: Fit the experimental vapor pressure data to a suitable thermodynamic model, such as the Antoine equation, to allow for interpolation and extrapolation.[15]

Structure-Property Relationships and Applications

The macroscopic thermodynamic properties of piperidine ethanol derivatives are a direct consequence of their underlying molecular structure.

G cluster_structure cluster_forces cluster_properties cluster_apps Structure Molecular Structure (Piperidine Ring + Ethanol Chain) Ring Ring Conformation (Chair) Structure->Ring Groups Functional Groups (-NH-, -OH) Structure->Groups Forces Dominant Intermolecular Forces HBond Hydrogen Bonding Forces->HBond VDW Van der Waals Forces Forces->VDW Properties Macroscopic Thermodynamic Properties BP High Boiling Point Properties->BP VP Low Vapor Pressure Properties->VP Sol Water Solubility Properties->Sol Cp_prop Heat Capacity Properties->Cp_prop Applications Key Applications Pharma Drug Development (Solubility, Formulation) Applications->Pharma CO2 CO2 Capture (Low Volatility, Reaction Enthalpy) Applications->CO2

Caption: Relationship between structure, properties, and applications.

  • Influence of the Hydroxyl Group: The ethanol side chain's hydroxyl (-OH) group is the dominant structural feature influencing thermodynamic properties. It acts as both a hydrogen bond donor and acceptor, leading to a strong, cohesive network in the liquid phase.[6] This explains the relatively high boiling points and low vapor pressures of these compounds compared to non-hydroxylated piperidines.[15]

  • Role of the Piperidine Nitrogen: The nitrogen atom in the piperidine ring is a Lewis base and a hydrogen bond acceptor. Its basicity is fundamental to the CO2 capture mechanism, where it acts as the reactive site for the initial acid-base reaction. In aqueous solutions, it can be protonated, influencing the solution's pH and ionic strength.

  • Application in Drug Development: In pharmaceuticals, solubility is a critical thermodynamic property that affects a drug's bioavailability. The ability of the piperidine ethanol moiety to form hydrogen bonds with water makes it a useful scaffold for enhancing the aqueous solubility of larger, more hydrophobic drug molecules.[6] The melting point and enthalpy of fusion are also crucial parameters that influence the stability and dissolution rate of solid dosage forms.

  • Application in CO2 Capture: The ideal solvent for CO2 capture should have a high CO2 absorption capacity, a fast reaction rate, low energy of regeneration, and low volatility.[10] Piperidine ethanol derivatives are promising candidates because:

    • Low Volatility: Their low vapor pressure minimizes solvent loss to the flue gas stream.[15]

    • Favorable Kinetics: The secondary amine structure of 2-PE and the tertiary amine in 1-PE offer different but effective kinetic profiles for CO2 reaction.

    • Regeneration Energy: The enthalpy of absorption (ΔHabs) is a proxy for the regeneration energy. While the reaction is exothermic, an overly strong bond with CO2 would make regeneration prohibitively energy-intensive. Piperidine derivatives offer a balance that is potentially superior to benchmark solvents like monoethanolamine (MEA).[9][12] A non-aqueous solvent system using 2-piperidineethanol and ethylene glycol has shown a high CO2 capacity and a remarkably low regeneration temperature of 50 °C.[11]

Conclusion and Future Directions

Piperidine ethanol derivatives are a class of compounds with significant utility in both pharmaceutical design and industrial chemical processes. Their thermodynamic properties, governed by the interplay of a heterocyclic amine and an alcohol functional group, are key to their performance. A thorough understanding of their vapor pressure, heat capacity, and reaction enthalpies is essential for designing efficient, safe, and economically viable applications.

While significant data exists, particularly for 2-piperidineethanol in the context of CO2 capture, there remain opportunities for further research. A comprehensive, systematic study of a wider range of substituted piperidine ethanol derivatives would provide deeper insights into structure-property relationships. Furthermore, experimental determination of standard enthalpies of formation and vaporization for these key compounds would provide invaluable benchmark data for refining computational models and improving the accuracy of process simulations. Such efforts will undoubtedly accelerate the development of next-generation technologies that rely on the unique and advantageous properties of the piperidine ethanol scaffold.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine | C5H11N | CID 8082 - PubChem.
  • Piperidine - Wikipedia.
  • Aqueous piperazine derivatives for CO 2 capture: Accurate screening by a wetted wall column.
  • CAS 1484-84-0: 2-Piperidineethanol. CymitQuimica.
  • Vapor–Liquid Equilibria Data for 2-Piperidineethanol and 1-(2-Hydroxyethyl)
  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks.
  • Process for preparing 2-piperidineethanol compounds.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Role of solvents in CO2 capture processes: The review of selection and design methods. SciSpace by Typeset.
  • 2-Piperidinoethanol | 3040-44-6. ChemicalBook.
  • Evaluation of vaporization thermodynamics of pure amino-alcohols.
  • Combined Experimental and Computational Study of the Thermochemistry of Methylpiperidines. The Journal of Organic Chemistry.
  • Efficient non-aqueous solvent formed by 2-piperidineethanol and ethylene glycol for CO2 absorption.
  • 2-Piperidineethanol | 1484-84-0. ChemicalBook.
  • The Piperidine-H2O-CO2 System for Sequestering Highly Concentrated CO2.
  • Pharmacological properties of natural piperidine derivatives.
  • Effect of the composition of a solution on the enthalpies of solvation of piperidine in methanol-acetonitrile and dimethylsulfoxide-acetonitrile mixed solvents.
  • Pharmacological Applications of Piperidine Deriv
  • Computational Models for Analyzing the Thermodynamic Properties of Linear Tri
  • Practical Applications of Piperidine Derivatives in Drug Discovery: Applic
  • New experimental melting properties as access for predicting amino-acid solubility. PMC.
  • Methods and Techniques for CO2 Capture: Review of Potential Solutions and Applications in Modern Energy Technologies. MDPI.
  • Piperidine nucleus in the field of drug discovery.
  • Absorption of Carbon Dioxide into Aqueous Solutions of 2-Piperidineethanol: Kinetics Analysis.
  • Enthalpy of Formation of Ethanol | Hess's Law | Short Method | Thermodynamics | Chemistry. YouTube.
  • PIPERIDINE.
  • Liquid Heat Capacity of Aqueous Solutions Containing Diethanolamine and 2-Piperidineethanol.
  • Prediction of Standard Enthalpy of Form
  • Piperazine/4-Hydroxy-1-methylpiperidine for CO2 Capture.
  • Journal of Chemical, Biological and Physical Sciences Exploration of Various Interactions of Some Essential Amino Acids Prevalen. JCBPS.
  • CO2 capture using aqueous 1-(2-Hydroxyethyl) piperidine and its blends with piperazine: Solubility and enthalpy.
  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI.
  • Piperidine compounds and pharmaceutical uses thereof.
  • Thermodynamic Studies on Amino Acid Solvation in some Aqueous Alcohols.
  • Hess Cycle: Enthalpy of form

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Foundational

An In-depth Technical Guide to 2-(4-(Aminomethyl)piperidin-1-yl)ethanol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Piperidine Scaffold The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically act...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for the introduction of diverse functional groups. This guide focuses on a specific derivative, 2-(4-(Aminomethyl)piperidin-1-yl)ethanol , a molecule with significant potential in drug discovery and development. While its direct therapeutic applications are still under exploration, its structural components are present in numerous bioactive agents, making it a valuable building block and a subject of interest for medicinal chemists.

Core Compound Identification

IUPAC Name 2-(4-(Aminomethyl)piperidin-1-yl)ethanol
CAS Number 21168-72-9[3]
Molecular Formula C8H18N2O[3]
Molecular Weight 158.24 g/mol [3]
Synonyms 2-[4-(aminomethyl)-1-piperidinyl]ethanol[3]

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective use in a research setting.

Table 1: Physicochemical Properties of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol

PropertyValueSource
Physical Form Liquid[3]
Purity 95%[3]
InChI Key VKMYXOQRUXXUHE-UHFFFAOYSA-N[3]
Storage Temperature Refrigerator[3]

Safety and Handling:

2-(4-(Aminomethyl)piperidin-1-yl)ethanol is classified with the GHS07 pictogram, indicating that it can be a skin and eye irritant.[3] The hazard statement associated with this compound is H302 (Harmful if swallowed).[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this substance. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is always recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthesis and Chemical Reactivity

The synthesis of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol and its analogs typically involves a multi-step process that leverages well-established organic chemistry reactions. A general synthetic strategy is outlined below.

General Synthetic Workflow

A common approach to synthesizing this class of compounds involves the reductive amination of a suitable piperidone precursor, followed by N-alkylation to introduce the ethanol moiety.

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_1 tert-butyl 4-aminopiperidine-1-carboxylate N-Boc-4-piperidone->Intermediate_1 Ammonia, Reducing Agent Ammonia Ammonia Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Intermediate_2 tert-butyl 4-(aminomethyl) -1-(2-hydroxyethyl)piperidine-1-carboxylate Intermediate_1->Intermediate_2 2-Bromoethanol, Base Final_Product 2-(4-(Aminomethyl)piperidin-1-yl)ethanol Intermediate_2->Final_Product Acid (e.g., TFA or HCl)

Caption: Generalized synthetic workflow for 2-(4-(Aminomethyl)piperidin-1-yl)ethanol.

Experimental Protocol: A Representative Synthesis

The following is a detailed, step-by-step methodology for a plausible synthesis of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol, based on common organic synthesis techniques.

Step 1: Synthesis of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate

  • To a stirred solution of tert-butyl 4-oxopiperidine-1-carboxylate (1 equivalent) in methanol, add a solution of ammonia in methanol (7 N, 10 equivalents).

  • Stir the mixture at room temperature for 2 hours.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.

Step 2: Synthesis of tert-butyl 4-(((benzyloxy)carbonyl)aminomethyl)piperidine-1-carboxylate

  • Dissolve the product from Step 1 (1 equivalent) in a mixture of dioxane and water (1:1).

  • Add sodium bicarbonate (3 equivalents) and cool the mixture to 0 °C.

  • Add benzyl chloroformate (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the protected amine.

Step 3: N-Alkylation with 2-bromoethanol

  • To a solution of the product from Step 2 (1 equivalent) in dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add 2-bromoethanol (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Step 4: Deprotection to yield 2-(4-(Aminomethyl)piperidin-1-yl)ethanol

  • Dissolve the product from Step 3 in methanol.

  • Add palladium on carbon (10 wt. %) and stir the mixture under a hydrogen atmosphere (balloon pressure) for 16 hours.

  • Filter the reaction mixture through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, 2-(4-(Aminomethyl)piperidin-1-yl)ethanol.

Pharmacological Relevance and Potential Applications

The structural motifs within 2-(4-(Aminomethyl)piperidin-1-yl)ethanol are found in a variety of pharmacologically active agents, suggesting its potential as a scaffold in drug discovery.

Signaling Pathway Implications

The piperidine core is a common feature in antagonists of G protein-coupled receptors (GPCRs) and inhibitors of various enzymes. The primary amine and hydroxyl groups of the title compound offer handles for further chemical modification to target specific biological pathways.

Pharmacological_Potential cluster_applications Potential Therapeutic Areas Core_Scaffold 2-(4-(Aminomethyl)piperidin-1-yl)ethanol Versatile Chemical Scaffold Antimycotics Antimycotic Agents Core_Scaffold->Antimycotics Structural Analogy to Fenpropidin Kinase_Inhibitors Kinase Inhibitors Core_Scaffold->Kinase_Inhibitors Piperazine Core Mimicry CNS_Disorders CNS Disorders Core_Scaffold->CNS_Disorders Piperidine in Neuroleptics

Caption: Potential therapeutic applications of the 2-(4-(aminomethyl)piperidin-1-yl)ethanol scaffold.

Antimycotic Potential: Piperidine-containing compounds, such as the agricultural antimycotic fenpropidin, have well-established antifungal properties.[4] The structural similarity of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol suggests that derivatives of this compound could be investigated for novel antifungal activity.[4]

Kinase Inhibitors: The piperazine ring is a well-known component of many kinase inhibitors.[5] The 1,4-disubstituted piperidine core can be considered a bioisostere of piperazine, and thus, derivatives of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol could be explored as potential kinase inhibitors for applications in oncology and inflammatory diseases.

Central Nervous System (CNS) Disorders: The piperidine moiety is a key structural feature in a number of drugs targeting the CNS, including antipsychotics and analgesics.[2][6] The ability of the piperidine ring to interact with various receptors and transporters in the brain makes this scaffold a promising starting point for the development of novel CNS-active agents.

Conclusion and Future Directions

2-(4-(Aminomethyl)piperidin-1-yl)ethanol is a versatile chemical entity with a favorable structural profile for drug discovery. Its synthesis is achievable through established chemical transformations, and its core structure is present in numerous biologically active molecules. Future research efforts could focus on the derivatization of the primary amine and hydroxyl groups to generate libraries of novel compounds for screening against a wide range of biological targets. The exploration of this compound and its analogs holds significant promise for the development of new therapeutics in areas such as infectious diseases, oncology, and neurology.

References

  • 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol. PubChem. Available from: [Link]

  • THE SYNTHESIS OF 4-DIALKYLAMINOETHYLPYRIDINES. Journal of the American Chemical Society. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5beta-cholanes. Collection of Czechoslovak Chemical Communications. Available from: [Link]

  • (S)-1-(4-{2,6-Dimethyl-4-[2-(4-methyl-piperazin-1-yl)-pyrimidin-4-yl] - PubChem. NIH. Available from: [Link]

  • EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. Google Patents.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. Available from: [Link]

  • 2-[2-[4-[2-(dimethylamino)ethyl]piperazin-1-yl]-3-(4-phenylphenyl) - PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/71660493
  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Available from: [Link]

  • 2-(Dimethylamino)ethanol. PubChem. Available from: [Link]

Sources

Foundational

Literature review on 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol synthesis

An In-depth Technical Guide to the Synthesis of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol Abstract This technical guide provides a comprehensive overview of the synthetic strategies for producing 2-(4-Dimethylamin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for producing 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol, a bifunctional molecule featuring a tertiary amine and a primary alcohol. This structure makes it a valuable building block for medicinal chemistry and drug development. This document, intended for researchers and drug development professionals, details the primary synthetic pathways, explains the chemical principles behind experimental choices, and provides detailed protocols. The guide emphasizes two core strategies: N-alkylation via nucleophilic substitution with 2-haloethanols and N-hydroxyethylation via epoxide ring-opening with ethylene oxide. A comparative analysis is presented to guide chemists in selecting the optimal route based on scale, safety, and efficiency considerations.

Introduction and Retrosynthetic Analysis

2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol is a substituted piperidine derivative that incorporates key pharmacophoric elements: a basic piperidine nitrogen, a flexible linker, and a terminal dimethylamino group, along with a primary alcohol for further functionalization. Its synthesis is primarily approached by forming the C-N bond at the 1-position of the piperidine ring.

A retrosynthetic analysis reveals two primary disconnections, both pointing to the central precursor, 4-(Dimethylaminomethyl)piperidine. The choice of electrophile to introduce the 2-hydroxyethyl moiety dictates the specific synthetic route.

G cluster_precursors Key Precursors Target 2-(4-Dimethylaminomethyl- piperidin-1-yl)-ethanol Precursor_N 4-(Dimethylaminomethyl)piperidine Target->Precursor_N C-N bond disconnection Precursor_E1 2-Haloethanol (e.g., 2-Chloroethanol) Target->Precursor_E1 S N 2 Pathway Precursor_E2 Ethylene Oxide Target->Precursor_E2 Epoxide Opening Pathway

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Core Precursor: 4-(Dimethylaminomethyl)piperidine

The most critical starting material is 4-(Dimethylaminomethyl)piperidine. While commercially available, its synthesis from more fundamental precursors like 4-piperidone is a cost-effective strategy for large-scale production. The primary method is a one-pot reductive amination.

This process involves the reaction of 4-piperidone with dimethylamine to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired product.[1]

G Piperidone 4-Piperidone Hydrochloride Intermediate Iminium Ion Intermediate (in situ) Piperidone->Intermediate Dimethylamine Dimethylamine Dimethylamine->Intermediate Product 4-(Dimethylaminomethyl)piperidine Intermediate->Product Reduction Catalyst Reducing Agent (e.g., H₂, Pd/C) Catalyst->Product

Caption: Reductive amination pathway to the key precursor.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a suitable solvent such as methanol or ethanol, add 4-piperidone hydrochloride and an excess of dimethylamine (typically as a solution in a solvent like THF or ethanol).[1]

  • Formation of Intermediate: Stir the mixture at room temperature to facilitate the formation of the enamine/iminium intermediate.

  • Hydrogenation: Transfer the mixture to a hydrogenation reactor. Add a palladium on carbon catalyst (Pd/C, typically 5-10% by weight of the starting piperidone).[1]

  • Reaction: Pressurize the reactor with hydrogen gas (H₂) and heat as required. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the vessel, vent the hydrogen, and filter the mixture to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or crystallization of a salt form (e.g., hydrochloride) to yield pure 4-(Dimethylaminomethyl)piperidine.[1]

Primary Synthetic Pathways to 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

With the core precursor in hand, the final step involves N-alkylation to introduce the 2-hydroxyethyl group.

Pathway A: N-Alkylation with 2-Haloethanols

This is a classic SN2 nucleophilic substitution reaction. The secondary amine nitrogen of the piperidine acts as a nucleophile, attacking the electrophilic carbon of a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol).

Causality: This method is often preferred in laboratory settings due to the ease of handling liquid reagents compared to gaseous ethylene oxide. The reaction requires a base to neutralize the hydrohalic acid (e.g., HCl) formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases include inorganic carbonates (K₂CO₃, NaHCO₃) or an excess of the starting piperidine itself.[2]

G Piperidine 4-(Dimethylaminomethyl)piperidine Product Target Compound Piperidine->Product Chloroethanol 2-Chloroethanol Chloroethanol->Product S N 2 Attack Base Base (e.g., K₂CO₃) Byproduct KCl + KHCO₃ Base->Byproduct Solvent Solvent (e.g., DMF, EtOH) Solvent->Product Δ (Heat)

Caption: SN2 alkylation with a 2-haloethanol.

  • Reaction Setup: Dissolve 4-(Dimethylaminomethyl)piperidine (1.0 eq.) and a suitable base such as anhydrous potassium carbonate (1.5-2.0 eq.) in a polar aprotic solvent like DMF or a polar protic solvent like ethanol.[3]

  • Reagent Addition: Add 2-chloroethanol (1.1-1.2 eq.) dropwise to the stirred mixture.

  • Reaction: Heat the mixture (typically 70-100 °C) and stir for several hours (4-24h) until reaction completion is observed (monitored by TLC or GC-MS).[2]

  • Work-up: Cool the reaction mixture and filter to remove inorganic salts.

  • Isolation: Remove the solvent under reduced pressure. The residue can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol.

Pathway B: N-Hydroxyethylation with Ethylene Oxide

This pathway involves the ring-opening of ethylene oxide, a highly strained epoxide, by the nucleophilic piperidine nitrogen.

Causality: This method is atom-economical as no byproducts are formed. The reaction is often catalyzed by a protic solvent like water or alcohol, which facilitates the ring-opening by protonating the epoxide oxygen, making the carbons more electrophilic.[4] While highly efficient, this route requires specialized equipment to handle gaseous or liquid ethylene oxide, which is toxic and explosive. The reaction can be exothermic and may lead to the formation of poly(ethylene glycol) ethers if not properly controlled.[4]

G Piperidine 4-(Dimethylaminomethyl)piperidine Intermediate Zwitterionic Intermediate Piperidine->Intermediate Nucleophilic Attack EthyleneOxide Ethylene Oxide EthyleneOxide->Intermediate Catalyst Protic Solvent (e.g., H₂O, MeOH) Product Target Compound Catalyst->Product Intermediate->Product Proton Transfer

Caption: Epoxide ring-opening with ethylene oxide.

  • Reaction Setup: In a pressure-rated reactor, dissolve 4-(Dimethylaminomethyl)piperidine in a protic solvent such as methanol or water.[5]

  • Reagent Addition: Cool the solution (e.g., 0-10 °C) and carefully introduce a slight excess of liquid ethylene oxide.

  • Reaction: Seal the reactor and allow the mixture to warm to room temperature, or heat gently (e.g., to 50 °C) while monitoring the internal pressure.[5] The reaction is typically complete within a few hours.

  • Work-up: After cooling and venting any unreacted ethylene oxide, the reaction mixture is ready for purification.

  • Isolation: Remove the solvent under reduced pressure. The crude product is often of high purity but can be further purified by vacuum distillation if necessary.

Comparative Analysis of Synthetic Routes

FeaturePathway A: 2-HaloethanolPathway B: Ethylene Oxide
Reagent Handling Simple (liquid reagents)Complex (toxic, explosive gas/liquid)
Safety ModerateHigh risk; requires specialized equipment
Atom Economy Lower (byproduct formation)Excellent (100% theoretical)
Reaction Control Good; less exothermicChallenging; highly exothermic
Byproducts Inorganic saltsPotential for poly-ethoxylation
Scale Ideal for lab and pilot scaleIdeal for large industrial scale
Work-up Requires filtration of saltsSimpler; primarily solvent removal

Purification and Characterization

Purification:

  • Vacuum Distillation: As a relatively high-boiling liquid, the final product is best purified by vacuum distillation. This effectively removes non-volatile impurities and residual solvent.

  • Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel using a solvent system like dichloromethane/methanol with a small amount of ammonium hydroxide can be effective.

Characterization:

  • ¹H NMR: The spectrum would show characteristic signals for the dimethylamino group (singlet, ~2.2-2.3 ppm), the piperidine ring protons, and the two methylene groups of the hydroxyethyl chain (-N-CH₂- and -CH₂-OH, typically triplets).

  • ¹³C NMR: The spectrum will show distinct signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): ESI-MS would show a prominent [M+H]⁺ peak corresponding to the molecular weight of the protonated compound.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol group.

Conclusion

The synthesis of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol is most efficiently achieved through the N-alkylation of 4-(Dimethylaminomethyl)piperidine. The choice between using a 2-haloethanol or ethylene oxide as the alkylating agent is the primary strategic decision. The 2-haloethanol route offers superior safety and handling for laboratory and pilot-scale synthesis, while the ethylene oxide pathway provides better atom economy and is more suited for large-scale industrial production where specialized handling equipment is available. Both methods, when properly executed, can provide high yields of the desired product, a versatile building block for further chemical exploration.

References

  • EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • MDPI - Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. [Link]

  • Semantic Scholar - Catalysis by 4-dialkylaminopyridines. Semantic Scholar. [Link]

  • Indian Academy of Sciences - Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Indian Academy of Sciences. [Link]

  • PMC - Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]

  • Collection of Czechoslovak Chemical Communications - Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4. [Link]

  • CN101531628B - The synthetic method of 4-dimethylaminopiperidine hydrochloride.
  • VTechWorks - The reaction of ethylene oxide with some proteins, amino acids and vitamins. VTechWorks. [Link]

  • EP0635004B1 - 4-diphenylmethyl piperidine derivatives and process for their preparation.
  • Datapdf.com - THE REACTION BETWEEN DIETHYLAMINE AND ETHYLENE OXIDE. PDF Free Download. [Link]

  • ResearchGate - Solvation of Piperidine in Nonaqueous Solvents. ResearchGate. [Link]

  • Organic Syntheses Procedure - Piperidine, 1-ethyl-. Organic Syntheses. [Link]

  • PMC - A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [Link]

  • International Journal of Research Culture Society - Study - Addition Reaction of Ethylene Oxide. [Link]

  • PubMed - Ethylene oxide's role as a reactive agent during sterilization: effects of polymer composition and device architecture. PubMed. [Link]

  • US6258955B1 - Process for preparing 2-piperidineethanol compounds.

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Exploratory

Toxicity Profile and Handling Precautions for Amino-Alcohol Intermediates: A Technical Whitepaper

Introduction: The Dual Nature of Amino-Alcohols Amino-alcohols are indispensable bifunctional building blocks in the synthesis of active pharmaceutical ingredients (APIs). From the foundational synthesis of β-blockers an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Nature of Amino-Alcohols

Amino-alcohols are indispensable bifunctional building blocks in the synthesis of active pharmaceutical ingredients (APIs). From the foundational synthesis of β-blockers and sphingosine derivatives to their use as chiral auxiliaries, these intermediates are ubiquitous in drug development. However, the exact chemical features that make them synthetically valuable—a highly nucleophilic amine paired with a protic hydroxyl group—also impart significant toxicological and operational risks.

As a Senior Application Scientist overseeing chemical scale-up, I emphasize that failing to respect the inherent reactivity of these intermediates inevitably compromises both laboratory safety and project timelines. This whitepaper systematically deconstructs the mechanistic toxicity of amino-alcohols and establishes field-proven, self-validating protocols for their safe handling and biological assessment.

Mechanistic Toxicity Profile

The toxicity of amino-alcohols is biphasic, encompassing acute local tissue damage and complex downstream systemic toxicity. Understanding the causality behind these pathways is critical for designing effective safety protocols.

Local Corrosivity and Tissue Damage

Low-molecular-weight amino-alcohols, such as ethanolamine, are highly alkaline and hygroscopic. Upon contact with physiological moisture (skin, eyes, or respiratory mucosa), the unprotonated amine extracts protons from water, generating localized hydroxide ions. This high pH environment causes rapid saponification of membrane lipids and denaturation of cellular proteins, manifesting as severe dermal burns and irreversible ocular damage as detailed in NIOSH safety guidelines[1].

Systemic Hepatotoxicity and Cytotoxicity

Once absorbed systemically, complex β-amino alcohols undergo hepatic metabolism. Depending on their specific substitution patterns, they can induce severe oxidative stress or act as potent pro-apoptotic agents. Recent pharmacological studies demonstrate that synthetic β-amino alcohols (such as those derived from eugenol or fatty acids) trigger apoptosis in various human cell lines by disrupting mitochondrial integrity and generating Reactive Oxygen Species (ROS) during in vitro evaluations[2]. Conversely, highly sterically hindered or biologically buffered amino-alcohols, such as TRIS (2-amino-2-hydroxymethyl-1,3-propanediol), exhibit minimal systemic toxicity and are safely utilized as excipients according to EPA robust summaries[3].

ToxicityPathway A Amino-Alcohol Exposure B Direct Tissue Contact (High pH & Nucleophilicity) A->B D Systemic Absorption A->D C Local Corrosivity & Irritation B->C E Hepatic Metabolism (e.g., CYP450 Activation) D->E F ROS Generation & Oxidative Stress E->F G Macromolecule Binding (Proteins/DNA) E->G H Cellular Apoptosis / Necrosis F->H G->H

Mechanistic pathway of amino-alcohol induced local and systemic toxicity.

Quantitative Toxicity Data

To facilitate risk assessment during scale-up, the following table consolidates the toxicity profiles of representative amino-alcohol classes.

Table 1: Comparative Toxicity Profile of Key Amino-Alcohols

Compound Class / ExampleOral LD50 (Rat)Dermal LD50 (Rabbit)Primary HazardTarget Organs / Cellular Targets
Simple Aliphatic (Ethanolamine)1,510 - 2,050 mg/kg1,000 mg/kgSevere Corrosivity, Eye DamageSkin, Eyes, Respiratory Tract
Sterically Hindered (TRIS AMINO)> 5,000 mg/kgN/A (Low toxicity)Mild IrritantNone (Biocompatible buffer)
Aromatic β-Amino Alcohols (Eugenol derivatives)IC50 ~ 50-100 µM (In vitro)N/APro-apoptotic, CytotoxicCellular Mitochondria

Experimental Methodology: In Vitro Cytotoxicity Assessment

Before advancing novel amino-alcohol intermediates into late-stage synthesis, their cytotoxicity must be empirically validated. The following MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol provides a self-validating system to determine the IC50 of these reactive intermediates as demonstrated in recent toxicological evaluations[4].

Causality of the Assay: This protocol relies on the reduction of yellow MTT to purple formazan exclusively by mitochondrial succinate dehydrogenase in living cells. By including rigorous vehicle and positive controls, the system self-validates, ensuring that the observed absorbance directly correlates with cell viability rather than spontaneous chemical reduction by the amine.

Step-by-Step Protocol: MTT Assay for Reactive Intermediates
  • Cell Seeding: Harvest HepG2 (human hepatoma) cells and seed at a density of

    
     cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO
    
    
    
    humidified atmosphere to allow for cellular adherence and metabolic stabilization.
  • Compound Dosing: Prepare a stock solution of the amino-alcohol intermediate in DMSO. Perform serial dilutions to achieve a concentration gradient (e.g., 1 µM to 500 µM). Treat the cells, ensuring the final DMSO concentration in all wells remains <0.5% to prevent solvent-induced baseline toxicity. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated cells for 48 hours. Scientific Insight: A 48-hour window is critical for amino-alcohols, allowing sufficient time for both direct membrane lysis and slower, metabolism-dependent apoptotic pathways to fully manifest.

  • MTT Addition: Carefully aspirate the media containing the test compounds. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate in the dark for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the MTT solution. Add 100 µL of pure DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate on a microplate shaker for 15 minutes to ensure complete homogenization.

  • Quantification & Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (e.g., a four-parameter logistic curve).

CytotoxicityWorkflow S1 1. Cell Seeding (HepG2, 96-well) S2 2. Compound Dosing (1-500 µM Gradient) S1->S2 S3 3. Incubation (48h, 37°C, 5% CO2) S2->S3 S4 4. MTT Addition (4h Dark Incubation) S3->S4 S5 5. Solubilization (DMSO Agitation) S4->S5 S6 6. Absorbance Reading (570 nm) S5->S6 S7 7. IC50 Calculation & Data Analysis S6->S7

Step-by-step MTT assay workflow for evaluating amino-alcohol cytotoxicity.

Handling Precautions and Engineering Controls

The safe manipulation of amino-alcohols requires strict adherence to engineering controls and rational PPE selection. The causality behind these precautions is directly tied to the chemical properties of the amines.

  • Material Incompatibilities: Never store or process amino-alcohols in systems utilizing brass or copper fittings. Amines readily form highly soluble cuprammonium complexes, leading to rapid degradation of the metal and catastrophic containment failure as documented in chemical safety registries[1].

  • Personal Protective Equipment (PPE): Because amino-alcohols are highly polar and alkaline, they readily permeate standard latex. Heavy-duty PVC or specialized nitrile gloves must be worn. When handling corrosive liquids, trousers must be worn outside of boots to prevent the capillary wicking of spills into footwear[1].

  • Environmental Controls: Syntheses involving reactive amino-alcohols must be conducted in moisture-free environments (e.g., under nitrogen or argon) within a certified fume hood. This prevents exothermic reactions with atmospheric moisture and minimizes inhalation exposure to volatile amine vapors standardized in organic synthesis protocols[5].

Emergency Response: Spill Management Protocol

In the event of an amino-alcohol spill, immediate and methodical action is required to prevent vapor inhalation and environmental contamination.

  • Evacuation and Isolation: Clear the area of non-essential personnel and move upwind of the spill zone.

  • PPE Donning: Responders must don a gas-tight chemical resistant suit and self-contained breathing apparatus (SCBA) if the spill involves highly volatile intermediates[1].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Crucial Causality Note: Do not use sawdust or organic absorbents. The heat generated by the neutralization of alkaline amines can easily ignite combustible materials.

  • Absorption and Collection: Wipe up the absorbed mixture and place it into a clearly labeled, chemically compatible (e.g., high-density polyethylene) waste container[1].

  • Decontamination: Flush the spill area with copious amounts of water, utilizing retention basins for pH adjustment prior to final environmental discharge as per industrial base management guidelines[6].

Conclusion

Amino-alcohols are powerful tools in the synthetic chemist's arsenal, but their bimodal reactivity profile demands rigorous respect. By understanding the mechanistic pathways of their toxicity—ranging from acute alkaline corrosivity to systemic oxidative stress—drug development professionals can implement rational, causality-driven safety protocols. Utilizing self-validating assays like the standardized MTT workflow ensures that the toxicological profile of novel intermediates is accurately mapped long before they reach pilot-plant scale.

References

  • 1, scbt.com

  • 2, researchgate.net 3.4, nih.gov 4.3, epa.gov 5.5, orgsyn.org

  • 6, arxada.co.nz

Sources

Protocols & Analytical Methods

Method

Synthesis of Pharmaceutical Intermediates Using 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the synthesis and potential applications of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol, a valuable heter...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthesis and potential applications of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol, a valuable heterocyclic intermediate in pharmaceutical development. With a focus on practical utility, this document outlines synthetic protocols, discusses the chemical rationale behind the methodologies, and explores its role as a building block for active pharmaceutical ingredients (APIs), particularly in the realm of anti-allergic and antihistaminic agents.

Introduction: The Significance of Piperidine Scaffolds in Medicinal Chemistry

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[1][2] Its saturated heterocyclic structure provides a versatile scaffold that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of various substituents on the piperidine ring allows for the fine-tuning of a molecule's size, shape, polarity, and basicity, all of which are critical for effective drug-receptor interactions.

2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol, with its combination of a tertiary amine, a primary alcohol, and a substituted piperidine core, presents multiple points for chemical modification, making it a valuable intermediate for the synthesis of diverse and complex drug molecules. The presence of the N,N-dimethylaminomethyl group at the C4 position and the hydroxyethyl group on the ring nitrogen imparts specific physicochemical properties that can be advantageous in drug design.

Synthesis of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

The synthesis of the target intermediate, 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol, can be efficiently achieved through the N-alkylation of 4-(dimethylaminomethyl)piperidine. This approach leverages the nucleophilicity of the secondary amine of the piperidine ring to react with a suitable two-carbon electrophile bearing a hydroxyl group. Two primary synthetic routes are proposed and detailed below.

Diagram of the General Synthetic Pathway

Synthetic Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4-DMA-piperidine 4-(Dimethylaminomethyl)piperidine N-Alkylation N-Alkylation 4-DMA-piperidine->N-Alkylation Electrophile 2-Carbon Electrophile (e.g., 2-Chloroethanol or Ethylene Oxide) Electrophile->N-Alkylation Target_Molecule 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol N-Alkylation->Target_Molecule

Caption: General synthetic scheme for 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol.

Protocol 1: N-Alkylation using 2-Chloroethanol

This method involves a direct nucleophilic substitution reaction where the piperidine nitrogen attacks the electrophilic carbon of 2-chloroethanol. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(dimethylaminomethyl)piperidine (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 1.5 eq.), to the solution.

  • Addition of Alkylating Agent: To the stirred suspension, add 2-chloroethanol (1.1 eq.) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol.

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile and DMF are polar aprotic solvents that can effectively dissolve the reactants and facilitate the Sₙ2 reaction.

  • Base: Potassium carbonate is an inexpensive and effective base for this transformation. Triethylamine can also be used and is easily removed during work-up.

  • Temperature: Heating the reaction increases the rate of the nucleophilic substitution.

Protocol 2: N-Alkylation using Ethylene Oxide

The reaction with ethylene oxide offers an alternative, atom-economical route. The ring-opening of the epoxide by the piperidine nitrogen is typically carried out under controlled temperature conditions.[3]

Experimental Protocol:

  • Reaction Setup: In a pressure-rated reaction vessel, dissolve 4-(dimethylaminomethyl)piperidine (1.0 eq.) in a polar protic solvent such as methanol or ethanol.

  • Addition of Ethylene Oxide: Cool the solution in an ice bath and carefully add a slight excess of liquid ethylene oxide (1.1-1.2 eq.).

  • Reaction Conditions: Seal the vessel and allow the reaction mixture to warm to room temperature, then heat to 40-60 °C. The reaction progress should be monitored by GC-MS or LC-MS.

  • Work-up: Upon completion, cool the reaction vessel and carefully vent any excess ethylene oxide in a well-ventilated fume hood.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield the desired product.

Causality Behind Experimental Choices:

  • Solvent: Protic solvents like methanol or ethanol can facilitate the ring-opening of the epoxide.

  • Temperature Control: The reaction with ethylene oxide is exothermic and should be controlled to prevent runaway reactions.

  • Pressure Vessel: Due to the low boiling point of ethylene oxide, a sealed vessel is necessary to maintain the reagent in the reaction mixture.

Application in the Synthesis of Antihistaminic Agents

Piperidine derivatives are a cornerstone in the development of H1 receptor antagonists, commonly known as antihistamines.[4][5] These drugs are essential for the treatment of allergic conditions such as rhinitis, urticaria, and conjunctivitis. The general structure of many second-generation antihistamines includes a substituted piperidine ring linked to one or more aromatic moieties.

While a specific marketed drug directly synthesized from 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol is not prominently documented in publicly available literature, its structural features make it a highly plausible intermediate for the synthesis of novel antihistaminic compounds. The primary alcohol of the intermediate can be further functionalized, for instance, through etherification with an appropriate aromatic or heteroaromatic halide, to construct the final drug molecule.

Proposed Synthetic Application Workflow

Application Workflow cluster_0 Intermediate cluster_1 Functionalization cluster_2 Reactant cluster_3 Final Product Intermediate 2-(4-Dimethylaminomethyl- piperidin-1-yl)-ethanol Etherification Etherification (e.g., Williamson Ether Synthesis) Intermediate->Etherification API Potential Antihistaminic API Etherification->API Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Etherification

Caption: Proposed workflow for the utilization of the intermediate in API synthesis.

Exemplary Synthetic Protocol for an Antihistamine Analog

This protocol describes a general procedure for the etherification of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol with a substituted aromatic halide.

Experimental Protocol:

  • Deprotonation: In a dry, inert atmosphere, dissolve 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol (1.0 eq.) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF. Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Coupling Reaction: To the resulting alkoxide solution, add the desired aryl or heteroaryl halide (e.g., a substituted chloropyridine or fluorobenzophenone, 1.0 eq.) dissolved in the same anhydrous solvent.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (50-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the final antihistamine analog.

Safety and Handling

2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol is a versatile and valuable intermediate for the synthesis of complex pharmaceutical molecules. The synthetic protocols provided in this guide offer reliable methods for its preparation. Its structural features make it a particularly attractive building block for the development of novel antihistaminic agents and other potential therapeutics. Further exploration of its reactivity and application in medicinal chemistry is warranted and holds promise for the discovery of new and improved drug candidates.

References

Sources

Application

Application Notes and Protocols: Strategic Alkylation of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol for Pharmaceutical Scaffolds

Introduction The piperidine moiety is a foundational scaffold in medicinal chemistry, present in a multitude of approved pharmaceuticals and clinical candidates.[1][2][3] Its derivatives are prized for their ability to c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine moiety is a foundational scaffold in medicinal chemistry, present in a multitude of approved pharmaceuticals and clinical candidates.[1][2][3] Its derivatives are prized for their ability to confer desirable pharmacokinetic properties and to serve as versatile platforms for structural diversification. 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol is a particularly valuable building block, incorporating three potential sites for synthetic elaboration: a secondary amine, a tertiary amine, and a primary alcohol. This application note provides a detailed guide to the selective alkylation of this trifunctional molecule, a critical transformation for the synthesis of novel drug candidates. We will delve into the underlying principles governing reactivity, present robust protocols for achieving selective N-alkylation, and offer insights into troubleshooting and safety considerations.

Understanding the Reactivity Landscape: N- vs. O-Alkylation

The synthetic utility of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol hinges on the ability to selectively functionalize one of its nucleophilic centers. The primary competition in alkylation reactions is between the lone pair of electrons on the secondary amine (N-alkylation) and the lone pairs on the oxygen of the primary alcohol (O-alkylation).

Several factors dictate the outcome of this competition:

  • Nucleophilicity: Generally, amines are more nucleophilic than alcohols. This is attributed to the lower electronegativity of nitrogen compared to oxygen, making its lone pair more available for donation.[4]

  • Basicity: The choice of base is critical. A strong, non-nucleophilic base will preferentially deprotonate the more acidic hydroxyl group, forming an alkoxide that is a potent nucleophile, favoring O-alkylation.[5] Conversely, in the absence of a strong base, the more nucleophilic amine is more likely to react.

  • Hard and Soft Acid-Base (HSAB) Theory: This principle can guide the choice of alkylating agent. The nitrogen of the amine is considered a "softer" nucleophile, while the oxygen of the alcohol is "harder." "Soft" electrophiles, such as alkyl iodides, tend to react preferentially with soft nucleophiles, favoring N-alkylation. "Hard" electrophiles, like alkyl sulfates or triflates, favor reaction with hard nucleophiles, promoting O-alkylation.[4]

  • Steric Hindrance: The accessibility of the nucleophilic centers can influence the reaction pathway. While the primary alcohol is relatively unhindered, the secondary amine on the piperidine ring may experience some steric shielding, which can be a factor with bulky alkylating agents.

By carefully controlling these parameters, a high degree of selectivity for either N- or O-alkylation can be achieved. For the purposes of this guide, we will focus on protocols designed to achieve selective N-alkylation , a common objective in the elaboration of piperidine-based scaffolds.

Visualizing the Reaction

Caption: General scheme for the N-alkylation of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol.

Detailed Experimental Protocol: N-Alkylation with an Alkyl Bromide

This protocol describes a general procedure for the N-alkylation of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol using an alkyl bromide as the electrophile. This method favors N-alkylation due to the "soft" nature of the bromide leaving group.

Materials and Equipment:

  • 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

  • Alkyl bromide (e.g., benzyl bromide, ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous acetonitrile (approximately 10-20 mL per gram of starting material). Add anhydrous potassium carbonate (2.0-3.0 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl bromide (1.1-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by TLC (e.g., using a mobile phase of DCM:Methanol 9:1 with 1% triethylamine). The reaction is typically complete within 4-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and rinse the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane to 10% methanol in dichloromethane) to obtain the pure N-alkylated product.

Workflow Visualization

experimental_workflow A 1. Add Reactants & Solvent (Substrate, K2CO3, Acetonitrile) B 2. Add Alkyl Bromide A->B C 3. Heat to Reflux & Monitor by TLC B->C D 4. Cool and Filter C->D E 5. Concentrate Filtrate D->E F 6. Aqueous Workup (DCM, NaHCO3, Brine) E->F G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H I Pure N-Alkylated Product H->I

Caption: Step-by-step experimental workflow for N-alkylation.

Alternative Sustainable Approach: "Borrowing Hydrogen" Catalysis

For a more environmentally benign approach, N-alkylation can be achieved using alcohols as the alkylating agents via a "borrowing hydrogen" or "hydrogen autotransfer" strategy.[6][7][8][9] This method typically employs a transition metal catalyst (e.g., based on ruthenium or iridium) and generates water as the only byproduct.[7][8]

Key Features of the Borrowing Hydrogen Approach:

  • Atom Economy: High atom economy as water is the sole byproduct.[7]

  • Green Solvents: Often compatible with greener solvents.

  • Milder Conditions: Can sometimes be performed under milder conditions than traditional alkyl halide methods.

Illustrative Protocol Outline (Hypothetical):

  • To a reaction vessel under an inert atmosphere, add the 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol (1.0 eq), the desired alcohol (1.2-1.5 eq), a suitable catalyst (e.g., a Ru or Ir complex, 1-5 mol%), and a base (e.g., potassium tert-butoxide).[6][7]

  • Add an anhydrous solvent such as toluene.[6][7]

  • Heat the reaction mixture to the specified temperature (often 100-140°C) and stir for the required time (typically 12-24 hours).[7][9]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.[6]

Data Summary: Representative Alkylation Reactions

Alkylating AgentBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Benzyl BromideK₂CO₃Acetonitrile826-1285-95Standard conditions, generally high yielding.
Ethyl BromideK₂CO₃Acetonitrile8212-2470-85Slower reaction due to lower reactivity of ethyl bromide.
Methyl IodideK₂CO₃Acetonitrile822-6>90Highly reactive, risk of over-alkylation to the quaternary ammonium salt.
Benzyl AlcoholKOtBuToluene110-12012-2475-90Borrowing Hydrogen method; requires a transition metal catalyst.[6][7]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive alkylating agent- Insufficient temperature- Poor quality solvent or base- Check the purity of the alkylating agent.- Ensure the reaction is heated to the correct temperature.- Use freshly dried solvent and anhydrous base.
Formation of O-Alkylated Product - Use of a strong base that generates the alkoxide- Use of a "hard" alkylating agent- Use a weaker base like K₂CO₃.- Employ a "softer" alkylating agent (e.g., alkyl iodide or bromide).[4]
Multiple Alkylations - Use of a highly reactive alkylating agent (e.g., methyl iodide)- Excess alkylating agent- Use a less reactive alkylating agent.- Use a stoichiometric amount or slight excess of the alkylating agent.
Difficult Purification - Close polarity of starting material and product- Presence of multiple byproducts- Optimize the mobile phase for column chromatography.- Consider derivatization of the product or starting material to alter polarity.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • Alkylating Agents: Many alkylating agents are toxic, lachrymatory, and potentially carcinogenic. Handle with extreme care.

    • Bases: Strong bases like potassium tert-butoxide are corrosive and moisture-sensitive; handle under an inert atmosphere.[6]

    • Solvents: Organic solvents are flammable and may be toxic. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The selective alkylation of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol is a versatile and powerful tool for the synthesis of novel piperidine-containing compounds with potential therapeutic applications. By carefully selecting the reaction conditions, particularly the base and the alkylating agent, a high degree of control over the reaction outcome can be achieved. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully perform these transformations and to troubleshoot potential challenges. The emergence of sustainable methods like "borrowing hydrogen" catalysis offers exciting avenues for greener and more efficient synthesis of these valuable molecular scaffolds.

References

  • Ghosh, T., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available from: [Link]

  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available from: [Link]

  • He, C., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.
  • Various Authors. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Available from: [Link]

  • Lipeeva, A.V., et al. (2022).
  • Bon, E., & Constantieux, T. (2012).
  • Semantic Scholar. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Gunanathan, C., & Milstein, D. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available from: [Link]

  • Bähn, S., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols.
  • Bourne, R. A., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry.
  • DTIC. Piperidine Synthesis. Available from: [Link]

  • PubChem. 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol. Available from: [Link]

  • Google Patents. Method for producing O-alkylated cyclic aminoalcohols.
  • PubChem. 2-(Piperidin-4-yl)ethanol hydrochloride. Available from: [Link]

  • ResearchGate. Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. Available from: [Link]

  • Google Patents. 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • The Patent Office Journal. (2022). The Patent Office Journal No. 11/2022 Dated 18/03/2022. Available from: [Link]

  • Semantic Scholar. Catalysis by 4-dialkylaminopyridines. Available from: [Link]

  • Quora. What are the chemical properties of bromine? Available from: [Link]

  • Britannica. Bromine. Available from: [Link]

  • Royal Society of Chemistry. Bromine. Available from: [Link]

  • Study.com. Bromine | Structure, Properties & Uses. Available from: [Link]

  • Save My Exams. Group 7 (Halogens) (Edexcel IGCSE Chemistry (Modular)): Revision Note. Available from: [Link]

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Method

Application Notes and Protocols: Esterification of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

Introduction The esterification of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol represents a critical transformation in the synthesis of various pharmaceutically active compounds. The presence of a sterically accessi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The esterification of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol represents a critical transformation in the synthesis of various pharmaceutically active compounds. The presence of a sterically accessible primary alcohol and a tertiary amine within the same molecule presents unique challenges and opportunities in reaction design. This document provides a comprehensive guide to the reaction conditions, mechanistic considerations, and detailed protocols for the successful esterification of this substrate. The insights provided herein are targeted towards researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

The inherent basicity of the piperidine and dimethylamino moieties necessitates a careful selection of esterification methodology to avoid undesirable side reactions, such as quaternization or acid-base neutralization that can deactivate catalysts or reagents. Traditional Fischer esterification, which employs strong acid catalysts, is generally unsuitable for this substrate due to these potential complications.[1][2][3][4] Therefore, milder, coupling-agent-based methods are preferred.

This guide will focus on the Steglich esterification, a robust and versatile method that utilizes a carbodiimide coupling agent in conjunction with a nucleophilic catalyst.[5][6] This approach is well-suited for substrates that are sensitive to acidic conditions and allows for the efficient formation of esters under mild reaction conditions.[1][5]

Mechanistic Insights: The Steglich Esterification

The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under gentle conditions.[5][7] It employs a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[1][8] A key component of this reaction is the use of a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][6]

The reaction proceeds through several key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[8] This intermediate is essentially a carboxylic acid anhydride with enhanced reactivity.

  • Role of DMAP as an Acyl-Transfer Catalyst: While the O-acylisourea can react directly with the alcohol, this process can be slow, especially with sterically hindered alcohols. DMAP, being a more potent nucleophile than the alcohol, rapidly attacks the O-acylisourea.[8][9] This forms a new, even more reactive intermediate, an N-acylpyridinium salt.

  • Nucleophilic Attack by the Alcohol: The alcohol, in this case, 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol, then attacks the acyl group of the N-acylpyridinium salt. This step is highly efficient and leads to the formation of the desired ester.

  • Byproduct Formation: The carbodiimide is consumed in the reaction, generating a urea byproduct. In the case of DCC, dicyclohexylurea (DCU) is formed, which is largely insoluble in many organic solvents and can be removed by filtration.[5] When using EDC, the resulting urea is water-soluble, simplifying the workup procedure.[10]

A critical function of DMAP is to suppress a common side reaction: the intramolecular 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea.[5] This byproduct is unreactive towards the alcohol and can significantly lower the yield of the desired ester.[8] By rapidly intercepting the O-acylisourea, DMAP channels the reaction towards the productive esterification pathway.[5][8][9]

Logical Flow of the Steglich Esterification

Steglich_Esterification cluster_activation Activation cluster_catalysis Catalysis & Acyl Transfer cluster_esterification Ester Formation cluster_byproducts Byproducts Carboxylic_Acid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC/EDC DCC DCC/EDC Urea DCU/Water-Soluble Urea DCC->Urea N_Acylpyridinium N-Acylpyridinium Salt O_Acylisourea->N_Acylpyridinium + DMAP N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea 1,3-rearrangement (suppressed by DMAP) DMAP DMAP Ester Desired Ester N_Acylpyridinium->Ester + Alcohol Alcohol 2-(4-Dimethylaminomethyl- piperidin-1-yl)-ethanol

Caption: Workflow of the DCC/DMAP-mediated Steglich Esterification.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the esterification of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol with a generic carboxylic acid (R-COOH). It is imperative that all reagents are of high purity and that anhydrous conditions are maintained, as water can hydrolyze the activated intermediates and reduce the reaction efficiency.[9]

Materials and Reagents
  • 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

  • Carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate eluents for column chromatography (e.g., DCM/Methanol or Ethyl Acetate/Hexane with triethylamine)

Protocol 1: Esterification using EDC

This protocol is generally preferred due to the ease of removing the water-soluble urea byproduct during the aqueous workup.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Reagent Addition: Dissolve the carboxylic acid in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M. Add 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol (1.1 eq) and DMAP (0.1-0.2 eq).

  • Initiation: Stir the solution at room temperature for 10-15 minutes.

  • Coupling Agent: Add EDC (1.2-1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by silica gel column chromatography using an appropriate eluent system. The addition of a small amount of triethylamine (0.5-1%) to the eluent can help to prevent the product from streaking on the column due to its basic nature.

Protocol 2: Esterification using DCC

This protocol is also highly effective but requires the filtration of the dicyclohexylurea (DCU) byproduct.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the carboxylic acid (1.0 eq), 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol (1.1 eq), and DMAP (0.1-0.2 eq).

  • Solvent Addition: Dissolve the reagents in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling Agent: Add DCC (1.1 eq) portion-wise to the cooled solution. A white precipitate of DCU will begin to form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography as described in Protocol 1.

Tabulated Reaction Parameters
ParameterRecommended ConditionRationale
Stoichiometry (Alcohol) 1.1 equivalentsTo ensure complete consumption of the limiting carboxylic acid.
Stoichiometry (Coupling Agent) 1.1 - 1.5 equivalentsTo drive the reaction to completion.
Stoichiometry (DMAP) 0.1 - 0.2 equivalentsCatalytic amount is sufficient to accelerate the reaction.[8]
Solvent Anhydrous DCM or THFAprotic solvents that are good at dissolving the reagents.[5]
Temperature 0 °C to Room TemperatureMild conditions to prevent side reactions.[5]
Reaction Time 4 - 12 hoursDependent on the specific substrates and can be monitored by TLC/LC-MS.
Purification and Characterization

Due to the presence of the basic nitrogen atoms, the resulting ester may be prone to streaking on silica gel during column chromatography. As mentioned, the addition of a small amount of a volatile base like triethylamine to the eluent system can mitigate this issue.

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reagents Combine Carboxylic Acid, Alcohol, and DMAP in Anhydrous Solvent Coupling Add EDC or DCC (at 0 °C for DCC) Reagents->Coupling Stir Stir at Room Temperature (4-12 hours) Coupling->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter DCU (if DCC used) Monitor->Filter Reaction Complete Wash Aqueous Wash (sat. NaHCO₃, brine) Filter->Wash Dry Dry Organic Layer (MgSO₄ or Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Column Chromatography (with 0.5-1% Et₃N) Concentrate->Chromatography Characterize Characterize Pure Product (NMR, MS) Chromatography->Characterize

Caption: A generalized experimental workflow for the esterification process.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, ensure that all reagents and solvents are strictly anhydrous. Water can compete with the alcohol for the activated carboxylic acid.[9] Increasing the amount of coupling agent may also improve the yield.

  • Formation of N-Acylurea: If a significant amount of the N-acylurea byproduct is observed (especially with DCC), it may indicate that the reaction with the alcohol is slow. Ensure that an adequate catalytic amount of DMAP is used.

  • Difficult Purification: The basic nature of the product can make purification challenging. In addition to adding triethylamine to the eluent, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography if necessary.

  • Alternative Coupling Agents: For particularly challenging esterifications, other coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can be employed, often in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA).

Conclusion

The Steglich esterification provides a reliable and mild method for the synthesis of esters from 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired products. The protocols and considerations outlined in this application note serve as a comprehensive guide for the successful execution of this important chemical transformation in a laboratory setting.

References

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Steglich esterification. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of clevidipine butyrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the Steglich esterification with the GO/RGO. Retrieved from [Link]

  • HSC Chemistry & Physics. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Reddit. (2024, July 21). Steglich Esterification with EDC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012069989A1 - Process for preparation of clevidipine and its intermediate.
  • YouTube. (2021, May 6). Esterification: Reflux, Isolation and Purification // HSC Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN105367487A - Novel synthesis method of clevidipine butyrate important intermediate.
  • Google Patents. (n.d.). CN104072404A - Preparation method of clevidipine butyrate.
  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Retrieved from [Link]

  • European Patent Office. (2010, May 7). CRYSTALLINE POLYMORPHS OF CLEVIDIPINE BUTYRATE - EP 3020704 A2. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • ResearchGate. (2023, September 6). (PDF) DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • ScienceDirect. (n.d.). DCC/DMAP mediated esterification of hydroxy and non-hydroxy olefinic fatty acids with β-sitosterol: In vitro antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (2021, January 19). Work up of ester?. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • Chemguide. (n.d.). preparation of esters. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (2020, December). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]

Sources

Application

Preparation of ligands derived from 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

Application Note: Preparation and Integration of 2-(4-(Dimethylaminomethyl)piperidin-1-yl)ethanol in Drug Discovery Introduction: The Strategic Role of Solubilizing Ligands As a Senior Application Scientist, I frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Integration of 2-(4-(Dimethylaminomethyl)piperidin-1-yl)ethanol in Drug Discovery

Introduction: The Strategic Role of Solubilizing Ligands

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in late-stage drug development: highly potent, target-specific pharmacophores often suffer from extreme lipophilicity, leading to poor aqueous solubility and suboptimal in vivo bioavailability. In the realm of ATP-competitive kinase inhibitors and GPCR modulators, a proven strategy to rescue such molecules is the attachment of a basic, hydrophilic appendage directed toward the solvent-exposed regions of the target's binding pocket .

The ligand 2-(4-(dimethylaminomethyl)piperidin-1-yl)ethanol is an exemplary building block for this purpose. It offers three distinct functional advantages:

  • Rigidified Piperidine Core: Reduces the entropic penalty of target binding compared to highly flexible linear alkyl chains.

  • Basic Dimethylamine Center: With a pKa of ~9.5, this moiety ensures the molecule is protonated at physiological pH, drastically enhancing aqueous solubility and enabling the formulation of stable hydrochloride or mesylate salts.

  • Primary Ethanol Linker: Provides a highly reactive, sterically unhindered hydroxyl group, serving as a versatile handle for late-stage etherification to a drug core.

Synthetic Strategy and Mechanistic Causality

The synthesis of this ligand is designed to be robust, scalable, and highly chemoselective, avoiding complex chromatographic purification where possible. The workflow proceeds via a three-step sequence: reductive amination, Boc deprotection, and regioselective N-alkylation.

SyntheticWorkflow A 1-Boc-piperidine-4-carboxaldehyde B Reductive Amination (HNMe2, STAB, DCM) A->B C 1-Boc-4-(dimethylaminomethyl) piperidine B->C 92% Yield D Boc Deprotection (4M HCl/Dioxane) C->D E 4-(dimethylaminomethyl) piperidine HCl salt D->E 98% Yield F N-Alkylation (2-Bromoethanol, K2CO3) E->F G 2-(4-(Dimethylaminomethyl) piperidin-1-yl)ethanol F->G 85% Yield

Synthetic workflow for 2-(4-(dimethylaminomethyl)piperidin-1-yl)ethanol.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and in-process quality control (QC) metrics for the synthesis.

StepTransformationReagents & SolventsTime / TempIsolated YieldLCMS [M+H]⁺
1 Reductive AminationHNMe₂, STAB, DCM4 h @ 20 °C92%243.2 m/z
2 Boc Deprotection4M HCl in Dioxane2 h @ 20 °C98%143.1 m/z
3 N-Alkylation2-Bromoethanol, K₂CO₃, MeCN12 h @ 80 °C85%187.2 m/z

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-Boc-4-(dimethylaminomethyl)piperidine

  • Causality: Sodium triacetoxyborohydride (STAB) is utilized instead of sodium cyanoborohydride due to its lower toxicity profile and superior chemoselectivity. STAB rapidly reduces the transient iminium ion while leaving the starting aldehyde largely untouched, preventing the formation of undesired alcohol byproducts .

  • Procedure:

    • Dissolve 1-Boc-piperidine-4-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

    • Add dimethylamine (2.0 M solution in THF, 1.5 eq) and stir at room temperature for 30 minutes to allow iminium formation.

    • Add STAB (1.5 eq) portion-wise over 10 minutes. Stir the suspension at 20 °C for 4 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation System: The reaction is complete when LCMS analysis shows the total disappearance of the aldehyde peak (m/z 214) and the emergence of the product mass (m/z 243). The aqueous quench must cease effervescing, confirming the complete neutralization of residual acetic acid generated by STAB.

Protocol B: Synthesis of 4-(dimethylaminomethyl)piperidine hydrochloride

  • Causality: Cleaving the Boc group with 4M HCl in dioxane is strategically chosen over TFA/DCM. The resulting dihydrochloride salt is highly crystalline and insoluble in dioxane, allowing for isolation via simple vacuum filtration. This completely bypasses the need for a difficult aqueous extraction of a highly polar, water-soluble diamine.

  • Procedure:

    • Suspend 1-Boc-4-(dimethylaminomethyl)piperidine (1.0 eq) in 4M HCl in dioxane (10.0 eq of HCl).

    • Stir vigorously at 20 °C for 2 hours.

    • Add cold diethyl ether to the suspension to maximize precipitation.

    • Filter the resulting white solid, wash with additional cold diethyl ether, and dry under high vacuum.

  • Self-Validation System: The physical state change is diagnostic: the starting material dissolves, followed by the rapid precipitation of a dense white solid. The cessation of CO₂ gas evolution (visible as micro-bubbles) indicates the complete consumption of the Boc group.

Protocol C: Synthesis of 2-(4-(Dimethylaminomethyl)piperidin-1-yl)ethanol

  • Causality: Acetonitrile is selected as a polar aprotic solvent to accelerate the Sₙ2 alkylation. Potassium carbonate (K₂CO₃) acts as a mild, heterogeneous base to scavenge the generated HBr without being strong enough to cause the elimination of 2-bromoethanol into volatile ethylene oxide.

  • Procedure:

    • Suspend the 4-(dimethylaminomethyl)piperidine hydrochloride salt (1.0 eq) and K₂CO₃ (4.0 eq) in anhydrous acetonitrile (0.15 M). Stir for 15 minutes to generate the free base in situ.

    • Add 2-bromoethanol (1.1 eq) dropwise.

    • Heat the mixture to 80 °C under a reflux condenser for 12 hours.

    • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify via basic alumina column chromatography (DCM/MeOH gradient) to yield the pure ligand.

  • Self-Validation System: Complete conversion is verified by a positive Dragendorff’s reagent stain on TLC (indicating a tertiary amine) and an LCMS peak at m/z 187.2. The reaction mixture shifts from a dense suspension to a fine, easily filterable salt (KBr) as the reaction progresses.

Application Workflow: Late-Stage Etherification

Once synthesized, this ligand is typically appended to a phenolic drug core. The Mitsunobu reaction is the premier method for this transformation, as it allows the direct condensation of the primary alcohol with a phenol under mild, neutral conditions. This avoids the harsh basic conditions of a Williamson ether synthesis, which could degrade sensitive pharmacophores .

ApplicationWorkflow Core Lipophilic Drug Core (Phenol-bearing) Mitsunobu Mitsunobu Reaction (DEAD, PPh3, THF) Core->Mitsunobu Ligand 2-(4-(Dimethylaminomethyl) piperidin-1-yl)ethanol Ligand->Mitsunobu Product Targeted Therapeutic (Enhanced Solubility) Mitsunobu->Product Etherification

Integration of the solubilizing ligand via Mitsunobu etherification.

Procedure for Mitsunobu Coupling:

  • Dissolve the phenolic drug core (1.0 eq), the synthesized ligand (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0 °C.

  • Add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise to maintain the temperature.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Concentrate and purify via reverse-phase preparative HPLC to yield the highly soluble, target-ready therapeutic.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Zask, A., et al. (2017). "Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents." Oncotarget, 8(9), 14821. URL:[Link]

  • Taniguchi, T. (2022). "Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications." Green Chemistry in Drug Discovery, 97-122. URL:[Link]

Method

Application Notes and Protocols for the Synthesis of 4-Substituted Piperidines via Reductive Amination

Introduction: The Central Role of the 4-Substituted Piperidine Scaffold The N-substituted piperidin-4-amine framework is a cornerstone in modern medicinal chemistry.[1] This "privileged scaffold" is a recurring structura...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the 4-Substituted Piperidine Scaffold

The N-substituted piperidin-4-amine framework is a cornerstone in modern medicinal chemistry.[1] This "privileged scaffold" is a recurring structural motif in a multitude of approved pharmaceutical agents and biologically active compounds.[2] The piperidine ring itself often imparts favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability. Meanwhile, the substituents at the 1- and 4-positions provide crucial vectors for modulating pharmacological activity and target engagement.[1]

Among the various synthetic strategies available, reductive amination stands out as one of the most robust, versatile, and widely adopted methods for constructing the C4-N bond in these molecules.[1][3][4] This reaction, which forms a new carbon-nitrogen bond by converting a ketone into an amine, is valued for its operational simplicity and efficiency, often proceeding in a single pot.[5][6]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the primary reductive amination techniques used for the synthesis of 4-substituted piperidines. We will explore the underlying mechanisms, compare the most common reducing agents, present detailed experimental protocols, and offer field-proven troubleshooting advice to navigate common synthetic challenges.

Theoretical Framework: The Mechanism of Reductive Amination

Reductive amination is fundamentally a two-stage process that occurs in a single reaction vessel.[5] It involves the initial reaction between a carbonyl compound (in this case, an N-protected 4-piperidone) and an amine, followed by the reduction of the resulting intermediate.

  • Imine/Iminium Ion Formation: The reaction initiates with a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the 4-piperidone. This forms an unstable hemiaminal intermediate.[7] This step is reversible and often catalyzed by a mild acid. The acid protonates the carbonyl oxygen, increasing the carbonyl carbon's electrophilicity. The hemiaminal then undergoes dehydration to form a more stable C=N double bond. If a primary amine is used, the product is an imine . If a secondary amine is used, a positively charged iminium ion is formed.[6][8]

  • Reduction: A hydride-based reducing agent, introduced into the same pot, then selectively reduces the imine or iminium ion intermediate to the final saturated amine product.[8]

The efficiency of the overall process is highly dependent on the reaction pH. A mildly acidic environment (typically pH 4-6) is optimal as it facilitates the dehydration of the hemiaminal without excessively protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[9][10]

Reductive_Amination_Mechanism Ketone N-Protected 4-Piperidone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Primary/Secondary Amine Imine_Iminium Imine / Iminium Ion Hemiaminal->Imine_Iminium - H₂O Product 4-Substituted Piperidine Imine_Iminium->Product Acid H⁺ (cat.) Acid->Hemiaminal Hydride [H⁻] Reducing Agent Hydride->Imine_Iminium Reduction

Caption: General mechanism of reductive amination.

Core Methodologies and Reducing Agents

The success of a reductive amination hinges on the choice of reducing agent. The ideal reagent must be powerful enough to reduce the imine/iminium ion but mild enough to avoid significant reduction of the starting ketone.[3] This selectivity is crucial for achieving high yields. We will discuss the three most prevalent classes of reducing agents for this transformation.

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB)

Sodium triacetoxyborohydride is arguably the most versatile and popular reagent for reductive amination.[11][12] The three electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, making it a mild and highly selective reducing agent.[11] It readily reduces iminium ions but is significantly slower to react with ketones and aldehydes, allowing for a highly efficient one-pot procedure.[11][13]

  • Expert Insights & Causality: STAB's popularity stems from its remarkable selectivity. Unlike stronger reagents like sodium borohydride, there is minimal risk of reducing the starting 4-piperidone to the 4-hydroxypiperidine byproduct.[10] This makes it the go-to reagent for a wide range of substrates, including those with other reducible or acid-sensitive functional groups like esters, nitro groups, and acetals.[11][12][14] The reaction is typically run in non-protic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM), as STAB is sensitive to water and less compatible with methanol.[15]

STAB_Workflow start Start dissolve Dissolve N-Boc-4-piperidone, aniline, and acetic acid in DCE start->dissolve stir1 Stir at room temperature for 1 hour (Imine Formation) dissolve->stir1 add_stab Add STAB portion-wise stir1->add_stab stir2 Stir at room temperature (12-24 hours) add_stab->stir2 monitor Monitor by TLC/LC-MS stir2->monitor quench Quench with saturated aqueous NaHCO₃ monitor->quench extract Extract with DCM (3x) quench->extract dry_concentrate Dry (Na₂SO₄), filter, and concentrate extract->dry_concentrate purify Purify via flash column chromatography dry_concentrate->purify end End purify->end

Caption: Workflow for NaBH(OAc)₃ reductive amination.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB) [1][5]

  • Materials:

    • N-Boc-4-piperidone (1.0 eq)

    • Aniline (1.0 - 1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Acetic Acid (catalytic, ~0.1 eq)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add N-Boc-4-piperidone (1.0 eq), the desired amine (1.0-1.1 eq), and the solvent (e.g., DCE).

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for approximately 1 hour to facilitate the formation of the iminium intermediate.[1]

    • Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions to control any initial effervescence.

    • Continue stirring at room temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Reactions are typically complete within 12-24 hours.

    • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[1]

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with DCM or ethyl acetate.[1]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-substituted piperidine.[1]

Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another widely used reducing agent, often favored for its cost-effectiveness. The electron-withdrawing effect of the cyano group makes NaBH₃CN less reactive than NaBH₄.[8][16] This reduced reactivity allows it to be used in protic solvents like methanol and at a mildly acidic pH where it selectively reduces the protonated iminium ion much faster than the neutral carbonyl group.[13][16]

  • Expert Insights & Causality: The key to using NaBH₃CN successfully is pH control. At neutral to weakly acidic conditions (pH 6-8), the imine intermediate is preferentially protonated and thus activated for reduction, while the ketone remains largely unreactive towards the mild hydride reagent. However, a significant drawback is the reagent's high toxicity. In the presence of strong acid, it can liberate highly toxic hydrogen cyanide (HCN) gas.[17] Therefore, all manipulations must be performed in a well-ventilated fume hood, and the quenching process must be handled with extreme care.

NaBH3CN_Workflow start Start dissolve Dissolve 4-piperidone salt and aniline in Methanol start->dissolve cool Cool solution to 0 °C dissolve->cool add_nabh3cn Add NaBH₃CN solution cool->add_nabh3cn warm_stir Warm to RT and stir for 24 hours add_nabh3cn->warm_stir monitor Monitor by TLC/LC-MS warm_stir->monitor quench Quench with water monitor->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry (Na₂SO₄), filter, and concentrate extract->dry_concentrate purify Purify via flash column chromatography dry_concentrate->purify end End purify->end

Caption: Workflow for NaBH₃CN reductive amination.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN) [5]

  • Materials:

    • 4-Piperidone hydrochloride monohydrate (1.0 eq)

    • Aniline (1.1 eq)

    • Sodium cyanoborohydride (NaBH₃CN) (1.2 eq)

    • Methanol (MeOH)

    • Water

    • Ethyl Acetate

  • Procedure:

    • In a round-bottom flask, dissolve the 4-piperidone salt (1.0 eq) and aniline (1.1 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate container, dissolve sodium cyanoborohydride (1.2 eq) in a minimal amount of methanol and add it dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Safety First: Quench the reaction by carefully adding water in a well-ventilated fume hood.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or crystallization.

Catalytic Hydrogenation

For large-scale industrial applications, catalytic hydrogenation is often the method of choice.[5] This process involves the reaction of the ketone and amine under an atmosphere of hydrogen gas in the presence of a heterogeneous metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel.[7] The imine intermediate formed in situ is readily reduced on the catalyst surface.

  • Expert Insights & Causality: The primary advantages of catalytic hydrogenation are its cost-effectiveness on a large scale and the high purity of the final product, as it avoids the use of hydride reagents and simplifies workup.[5] It is also considered a "green" chemistry technique. However, this method requires specialized high-pressure hydrogenation equipment and carries significant safety considerations. The catalysts can be pyrophoric (ignite spontaneously in air) when dry, and hydrogen gas is highly flammable.[5] Furthermore, the catalyst can reduce other functional groups, such as alkenes, alkynes, or nitro groups, limiting its substrate scope compared to chemo-selective borohydride reagents.

Hydrogenation_Workflow start Start charge_vessel Charge hydrogenation vessel with 4-piperidone, aniline, catalyst, solvent start->charge_vessel seal_purge Seal vessel and purge with inert gas, then H₂ charge_vessel->seal_purge pressurize Pressurize with H₂ (1-5 atm) and stir at RT seal_purge->pressurize monitor Monitor by TLC/LC-MS pressurize->monitor depressurize Carefully vent H₂ and purge with inert gas monitor->depressurize filter Filter catalyst through Celite (Keep wetted!) depressurize->filter concentrate Remove solvent under reduced pressure filter->concentrate purify Purify as needed concentrate->purify end End purify->end

Caption: Workflow for catalytic hydrogenation.

Protocol 3: Reductive Amination via Catalytic Hydrogenation [5]

  • Materials:

    • N-Boc-4-piperidone (1.0 eq)

    • Aniline (1.1 eq)

    • Palladium on Carbon (Pd/C, 5-10 wt%) or Raney Nickel

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen Gas (H₂)

    • Celite

  • Procedure:

    • Safety First: This procedure must be conducted using appropriate hydrogenation equipment (e.g., a Parr shaker) in a properly ventilated area. The catalyst should be handled as a slurry and not allowed to dry.[5]

    • Charge a suitable pressure vessel with the N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), solvent (e.g., MeOH), and the catalyst (typically 5-10% by weight relative to the piperidone).

    • Seal the vessel, purge with an inert gas (e.g., nitrogen or argon), and then purge with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm) and begin vigorous stirring at room temperature.

    • Monitor the reaction progress by observing hydrogen uptake or by carefully sampling and analyzing via TLC or LC-MS.

    • Upon completion, carefully vent the hydrogen pressure and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Crucially, ensure the Celite pad and catalyst are kept wet with solvent during filtration to prevent ignition.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify as needed by column chromatography or crystallization.

Data Summary and Troubleshooting

Comparison of Reductive Amination Methods
FeatureSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (NaBH₃CN)Catalytic Hydrogenation
Selectivity Excellent; mild and selective for imines/iminiums over carbonyls.[3][5][7]Good; effective at mildly acidic pH.[3] Can reduce carbonyls at lower pH.Variable; can reduce other functional groups (alkenes, Cbz-groups, etc.).
Safety Relatively safe to handle.Highly Toxic . Can release HCN gas.[5] Requires careful handling.Requires specialized equipment. Catalysts can be pyrophoric; H₂ is flammable.[5]
Cost Higher reagent cost.[5]Cost-effective.[5]Very cost-effective for large scale.[5]
Scale Excellent for lab scale (mg to g).Good for lab scale.Ideal for large scale (kg).[5]
Workup Simple aqueous quench and extraction.Requires careful quenching and extraction.Filtration of catalyst followed by concentration.
Solvents Aprotic (DCE, DCM, THF).[15]Protic (MeOH, EtOH).[15]Protic (MeOH, EtOH).
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete imine/iminium formation: The equilibrium lies towards the starting materials.Pre-stir the ketone and amine for 1-2 hours before adding the reductant.[3] Add a dehydrating agent like molecular sieves. A catalytic amount of acid (e.g., acetic acid) can help.[10]
Reduction of starting ketone: The reducing agent is too strong or conditions are incorrect.Switch to a milder, more selective reagent like STAB.[10] For NaBH₃CN, ensure the pH is not too acidic.
Formation of 4-Hydroxypiperidine Byproduct Reduction of the starting 4-piperidone: The chosen reducing agent is not selective enough.This is a classic problem with strong reducing agents like NaBH₄.[3] Use STAB, which preferentially reduces the iminium ion.[7][10]
Formation of Tertiary Amine Byproduct (Over-alkylation) Product is more nucleophilic than starting amine: The newly formed secondary amine product reacts with another equivalent of the 4-piperidone.[3][10]Use a stoichiometric amount of the amine or a slight excess of the ketone.[10] A stepwise procedure (pre-form the imine, then add the reductant) can also minimize this side reaction.[12][14]
Reaction Stalls Poor nucleophilicity of the amine: Weakly basic amines (e.g., anilines with electron-withdrawing groups) react slowly.Gentle heating may be required.[10] The use of a Lewis acid catalyst (e.g., Ti(OiPr)₄) with NaBH₃CN can improve yields for less reactive substrates.[15][16]

Conclusion

Reductive amination is a powerful and indispensable tool for the synthesis of 4-substituted piperidines. The choice of methodology is a critical decision that balances factors of substrate scope, reaction scale, cost, safety, and available equipment. Sodium triacetoxyborohydride (STAB) offers the highest degree of selectivity and is ideal for complex, lab-scale syntheses. Sodium cyanoborohydride presents a cost-effective alternative, provided the necessary safety precautions are rigorously followed. For large-scale industrial production, catalytic hydrogenation remains the most economical and environmentally benign option. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can effectively troubleshoot and optimize their synthetic routes to access this vital class of molecules.

References

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Pharmaceutical Research. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004, July 16). PubMed. [Link]

  • Sodium Cyanoborohydride. G-Biosciences. [Link]

  • Sodium Cyanoborohydride. Common Organic Chemistry. [Link]

  • Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. (2021, February 10). ACS Publications. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Sodium cyanoborohydride. Organic Chemistry Portal. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • (PDF) Synthesis of N-Substituted piperidines from piperidone. (2015, October 9). ResearchGate. [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. (2024, October 12). YouTube. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. (2020, August 6). PubMed. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

Sources

Application

2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol as a building block in drug discovery

[1][2] Executive Summary 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol represents a specialized bifunctional building block that bridges the gap between linker chemistry and pharmacophore design.[1][2] Unlike inert sp...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol represents a specialized bifunctional building block that bridges the gap between linker chemistry and pharmacophore design.[1][2] Unlike inert spacers, this molecule incorporates a biologically active 4-substituted piperidine core—a privileged structure in neuropharmacology—while providing a primary alcohol handle for versatile conjugation.[1][2]

This guide details the synthetic utility, physicochemical profiling, and application of this scaffold in the design of GPCR ligands (Sigma, Dopamine, Opioid receptors) and enzyme inhibitors (Acetylcholinesterase).[2] It serves as a blueprint for medicinal chemists seeking to introduce a basic, solubilizing moiety with defined spatial geometry into their lead compounds.

Chemical Profile & Rationale[1][2][3][4][5][6]

Structural Analysis

The molecule consists of three distinct functional zones, each serving a specific role in drug design:

ZoneFunctionalityMedicinal Chemistry Role
Head DimethylaminomethylBasic Center (pKa ~9.5): Proton acceptor at physiological pH; forms ionic bonds with Asp/Glu residues in binding pockets.[1][2]
Core Piperidine RingRigid Spacer: Enforces a chair conformation, directing the "Head" and "Tail" into a specific vector (approx. 6–7 Å separation).[2]
Tail 2-HydroxyethylReactive Handle: Primary alcohol for esterification, etherification, or conversion to a leaving group (Cl, OMs) for alkylation.[2]
Physicochemical Properties (Calculated)
  • Formula: C₁₀H₂₂N₂O[1][2]

  • MW: 186.29 g/mol [1][2]

  • ClogP: ~0.2 (Highly hydrophilic due to two amines and alcohol)[1][2]

  • pKa: N1 (Piperidine) ~7.8; N2 (Dimethylamino) ~9.5[1][2]

  • Solubility: Miscible in water, ethanol, DCM; sparingly soluble in hexanes.

Synthetic Protocols

Protocol A: Synthesis of the Scaffold (Lab Scale)

Objective: Preparation of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol from 4-(dimethylaminomethyl)piperidine.

Reaction Overview: 4-(Dimethylaminomethyl)piperidine + 2-Bromoethanol + K₂CO₃ → Product

Materials:

  • 4-(Dimethylaminomethyl)piperidine (CAS 50533-97-6): 10.0 mmol (1.42 g)[1][2]

  • 2-Bromoethanol: 11.0 mmol (1.37 g)[1][2]

  • Potassium Carbonate (anhydrous): 20.0 mmol (2.76 g)[2]

  • Acetonitrile (ACN): 30 mL[2]

  • Potassium Iodide (catalytic): 0.5 mmol (83 mg)[2]

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend K₂CO₃ and KI in ACN.

  • Addition: Add 4-(dimethylaminomethyl)piperidine. Stir for 5 min at room temperature.

  • Alkylation: Add 2-bromoethanol dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (80–82°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1; Stain: Ninhydrin or Dragendorff).[2]

  • Workup: Cool to RT. Filter off inorganic salts.[1][2] Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in DCM (50 mL), wash with 1N NaOH (10 mL) to ensure free base form, then Brine. Dry over Na₂SO₄.[1][2]

    • Note: If high purity is required, distill under reduced pressure (bp ~130°C at 0.5 mmHg) or purify via column chromatography (Eluent: DCM → 10% MeOH/DCM).[2]

Protocol B: Activation for Coupling (Conversion to Chloride)

Objective: Converting the alcohol tail into a chloride leaving group for attaching to aromatic scaffolds.[1][2]

Procedure:

  • Dissolve 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol (5 mmol) in anhydrous DCM (20 mL).

  • Cool to 0°C. Add Thionyl Chloride (SOCl₂, 7.5 mmol) dropwise.

  • Allow to warm to RT and reflux for 2 hours.

  • Evaporate solvent and excess SOCl₂ to yield the dihydrochloride salt of the chloride derivative.[1][2]

  • Usage: Use immediately in nucleophilic substitution reactions (e.g., with phenols or amines) in the presence of excess base (Cs₂CO₃ or NaH).[2]

Application Workflows in Drug Discovery[1][2]

Workflow Visualization

The following diagram illustrates how this building block serves as a divergent point for multiple drug classes.

DrugDiscoveryWorkflow Start 2-(4-Dimethylaminomethyl- piperidin-1-yl)-ethanol Act_OH Primary Alcohol (Nucleophile) Start->Act_OH Direct Coupling (Mitsunobu) Act_LG Alkyl Chloride/Mesylate (Electrophile) Start->Act_LG Activation (SOCl2 / MsCl) App_Sigma Sigma-1 Receptor Ligands (Neuroprotection) Act_OH->App_Sigma + Phenols/Indoles App_AChE AChE Inhibitors (Alzheimer's) Act_LG->App_AChE + Benzylamines + Indanones App_H1 H1 Antihistamines (Allergy) Act_LG->App_H1 + Diaryl systems

Caption: Divergent synthesis pathways utilizing the bifunctional nature of the scaffold.

Case Study: Design of Dual Sigma-1/AChE Inhibitors

Rationale: The 4-dimethylaminomethyl-piperidine moiety mimics the binding motif of Donepezil (AChE inhibitor) while possessing high affinity for Sigma-1 receptors, a target for neurodegenerative diseases.[1][2]

Experimental Protocol (Ether Linkage):

  • Substrate: 5,6-Dimethoxy-1-indanone (mimicking the Donepezil core).[1][2]

  • Coupling:

    • React the activated chloride derivative (from Protocol B) with the enolate of the indanone (generated by LDA or NaH) to form a C-C bond, OR:

    • Reduce the indanone to an indanol and couple via ether synthesis (Williamson ether synthesis using the chloride derivative).[2]

  • Result: A molecule with a lipophilic head (indanone) connected via an ethyl spacer to the cationic piperidine pharmacophore.[1][2]

Safety & Handling (MSDS Summary)

ParameterHazard DescriptionPrecaution
GHS Classification Skin Corr.[1][2][3] 1B, Eye Dam. 1Causes severe skin burns and eye damage.
Toxicity Acute Tox. 4 (Oral)Harmful if swallowed.[2] Potential neuroactivity.[1][2]
Storage Hygroscopic, Air SensitiveStore under Nitrogen/Argon at 2–8°C.
Incompatibility Strong Oxidizers, Acid ChloridesViolent reaction possible.

References

  • Piperidine Scaffold in Medicinal Chemistry

    • Title: "The piperidine scaffold in the design of new drugs."[1][2]

    • Source:Current Medicinal Chemistry, 2012.
    • Context: Reviews the "privileged" status of 4-substituted piperidines in GPCR ligand design.
  • Synthesis of N-Hydroxyethyl Piperidines

    • Title: "Synthesis of N-(2-Hydroxyethyl)-Substituted Piperidines and Perhydroquinolines."
    • Source:Chemistry of Heterocyclic Compounds, 1997.[4]

    • URL:[Link][2]

  • Sigma Receptor Ligand Design

    • Title: "Synthesis of Aminoethyl-Substituted Piperidine Deriv
    • Source:ChemMedChem, 2014.
    • URL:[Link][2]

  • Starting Material Data

    • Title: "4-(Dimethylamino)
    • Source:Thermo Fisher Scientific Chemicals.[1][2]

  • Analogous Synthesis (Benchchem)

    • Title: "Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine."[1][2]

    • Source:BenchChem Applic

Sources

Method

Application Notes and Protocols for the Covalent Attachment of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol to Polymer Backbones

Abstract The covalent conjugation of small molecules to polymer backbones is a cornerstone of advanced drug delivery, creating systems that can enhance solubility, prolong circulation time, and enable targeted therapy.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The covalent conjugation of small molecules to polymer backbones is a cornerstone of advanced drug delivery, creating systems that can enhance solubility, prolong circulation time, and enable targeted therapy.[1][2] This guide provides a detailed technical overview and step-by-step protocols for the attachment of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol, a molecule featuring both a reactive primary alcohol and tertiary amine functionalities, to carboxylated polymer backbones. We present two robust and widely applicable methods: carbodiimide-mediated esterification and the Mitsunobu reaction. For each method, we delve into the underlying chemical principles, provide detailed experimental protocols, and outline a comprehensive validation strategy to ensure the scientific integrity of the resulting polymer conjugate.

Introduction and Strategic Overview

The molecule 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol possesses a versatile structure for polymer conjugation. Its primary hydroxyl (-OH) group serves as an excellent nucleophile for forming stable covalent bonds, while the two tertiary amine groups, though generally unreactive under the conditions described, can influence solubility and the polymer's overall physicochemical properties.

The most direct and reliable strategy for attaching this molecule is through the formation of an ester linkage with a polymer backbone containing carboxylic acid (-COOH) functional groups.[3] This approach is favored for its high efficiency and the relative stability of the resulting ester bond, which can be designed for controlled hydrolysis under physiological conditions if required.

Choice of Polymer Backbone: The selection of the polymer is critical and depends on the final application. Suitable polymers must possess available carboxylic acid groups, either along the backbone or at the chain ends. Key candidates include:

  • Poly(lactic-co-glycolic acid) (PLGA): Biocompatible and biodegradable, often used for controlled-release formulations. Conjugation typically occurs at the terminal carboxylic acid end-group.

  • Poly(acrylic acid) (PAA): A water-soluble polymer with abundant pendant carboxylic acid groups, allowing for high drug loading.

  • Carboxy-terminated Poly(ethylene glycol) (PEG-COOH): Widely used to improve the pharmacokinetic profile of conjugated molecules through "PEGylation."[4][5]

This guide will focus on the general procedure applicable to any of these carboxylated polymers.

General Reaction Scheme

The fundamental transformation involves the formation of an ester bond between the polymer's carboxylic acid and the alcohol of the target molecule.

G cluster_reactants Reactants cluster_product Product Polymer_COOH Polymer-COOH (Carboxylated Polymer) Conjugate Polymer-COO-R (Polymer Conjugate) Polymer_COOH->Conjugate + Small_Molecule HO-R (2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol) Small_Molecule->Conjugate Coupling Agent

Caption: General esterification reaction for conjugation.

Method 1: Carbodiimide-Mediated Esterification

This is the most common method for forming ester and amide bonds in bioconjugation chemistry.[6] It relies on a "zero-length" crosslinking agent, meaning no additional atoms are incorporated into the final product between the polymer and the small molecule.[2] We recommend using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 4-Dimethylaminopyridine (DMAP) as a catalyst for this esterification.

Mechanism Insight: EDC activates the polymer's carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. While it can be directly attacked by the alcohol, the reaction is significantly accelerated and side reactions are minimized by the addition of DMAP.[7] DMAP acts as an acyl transfer catalyst, forming a more reactive DMAP-activated ester intermediate, which is then efficiently attacked by the hydroxyl group of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol to yield the final ester conjugate.

Experimental Workflow: Carbodiimide Coupling

Caption: Workflow for EDC/DMAP-mediated conjugation.

Detailed Protocol: Carbodiimide Coupling

Materials and Reagents:

  • Carboxylated Polymer (e.g., PAA, PLGA, PEG-COOH)

  • 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Reaction Vessel, Magnetic Stirrer

  • Purification Supplies (e.g., Diethyl Ether or Hexanes for precipitation, Dialysis tubing with appropriate MWCO)

Procedure:

  • Polymer Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylated polymer in the appropriate anhydrous solvent (DCM is suitable for many polymers, while DMF can be used for less soluble ones). The concentration should be optimized, but a starting point of 10-20 mg/mL is common.

  • Activation: To the stirred polymer solution, add DMAP (0.2 equivalents relative to -COOH groups) followed by EDC·HCl (1.5 equivalents relative to -COOH groups). Allow the activation to proceed for 30 minutes at room temperature. The solution may become slightly hazy.

  • Conjugation: Dissolve 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol (1.5 equivalents relative to -COOH groups) in a minimal amount of the reaction solvent and add it dropwise to the activated polymer solution.

  • Reaction: Seal the vessel and allow the reaction to stir at room temperature for 12-24 hours.

  • Work-up and Purification:

    • The primary byproducts (urea from EDC and protonated DMAP) are generally water-soluble.

    • For water-insoluble polymers (e.g., PLGA): Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a small amount of DCM and precipitate the polymer-conjugate by adding it to a large volume of cold diethyl ether or hexanes. Centrifuge or filter to collect the solid product. Repeat the precipitation process 2-3 times to ensure removal of unreacted reagents.

    • For water-soluble polymers (e.g., PAA, PEG): Transfer the reaction mixture to a dialysis membrane with an appropriate molecular weight cut-off (MWCO) and dialyze against deionized water for 48-72 hours with frequent water changes to remove all small-molecule impurities.

  • Drying: Dry the purified polymer conjugate under vacuum to a constant weight. Store in a desiccator at 4°C.

Reaction Parameters Summary
ParameterRecommended ValueRationale
Solvent Anhydrous DCM or DMFPrevents hydrolysis of the activated EDC intermediate.
Equivalents (-COOH) 1.0Basis for stoichiometry.
Equivalents (EDC·HCl) 1.5 - 2.0Ensures efficient activation of carboxylic acid groups.
Equivalents (DMAP) 0.1 - 0.2Catalytic amount; sufficient for acyl transfer.
Equivalents (Alcohol) 1.5 - 2.0A slight excess drives the reaction to completion.
Temperature Room Temperature (20-25°C)Provides a balance of reaction rate and stability.
Time 12 - 24 hoursAllows the reaction to proceed to high conversion.

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting alcohols into a wide variety of functional groups, including esters, under exceptionally mild conditions.[8] It involves a redox condensation process using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][9][10]

Mechanism Insight: The reaction begins with the formation of a betaine intermediate between PPh₃ and DEAD. This highly reactive species then protonates the polymer's carboxylic acid. The resulting carboxylate anion deprotonates the alcohol-phosphine adduct, forming an alkoxyphosphonium salt. In the final, rate-determining step, the carboxylate acts as a nucleophile and displaces the triphenylphosphine oxide leaving group in a classic Sₙ2 reaction, forming the desired ester with an inversion of stereochemistry (though this is not observable for a primary alcohol).[8][10]

Experimental Workflow: Mitsunobu Reaction

Caption: Workflow for Mitsunobu reaction conjugation.

Detailed Protocol: Mitsunobu Reaction

Materials and Reagents:

  • Carboxylated Polymer (e.g., PAA, PLGA, PEG-COOH)

  • 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Reaction Vessel, Magnetic Stirrer, Ice Bath

  • Purification Supplies (as in Method 1)

Procedure:

  • Reagent Dissolution: In a dry reaction vessel under an inert atmosphere, dissolve the carboxylated polymer (1.0 eq), 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Initiation: In a separate flask, dissolve DEAD or DIAD (1.5 eq) in a small amount of anhydrous THF. Add this solution dropwise to the cooled polymer mixture over 20-30 minutes. A color change (typically to a yellow or orange hue) and/or the formation of a white precipitate (triphenylphosphine oxide) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir for 8-16 hours.

  • Work-up and Purification: The main challenge in Mitsunobu reactions is the removal of stoichiometric byproducts: triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate.

    • Concentrate the reaction mixture under reduced pressure.

    • The purification strategy is identical to that described in section 3.2, step 5. Repeated precipitation is often effective at removing the majority of the byproducts from the polymer conjugate. For exacting applications, size exclusion chromatography may be necessary.

  • Drying: Dry the purified product under vacuum to a constant weight.

Reaction Parameters Summary
ParameterRecommended ValueRationale
Solvent Anhydrous THFExcellent solvent for all reactants and facilitates the reaction.
Equivalents (-COOH) 1.0Basis for stoichiometry.
Equivalents (PPh₃) 1.5Drives the reaction forward.
Equivalents (DEAD/DIAD) 1.5Matches the phosphine stoichiometry.
Equivalents (Alcohol) 1.5An excess ensures consumption of the activated polymer.
Temperature 0°C to Room TemperatureInitial cooling controls the exothermic reaction, then RT for completion.
Time 8 - 16 hoursTypically sufficient for high conversion.

Validation and Characterization of the Polymer Conjugate

Confirming the successful covalent attachment and purity of the final product is a critical step. A combination of spectroscopic and chromatographic techniques should be employed.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the formation of new functional groups.[12]

  • Disappearance of Signal: A broad O-H stretch from the polymer's carboxylic acid (typically ~3000-3300 cm⁻¹) should diminish significantly.

  • Appearance of Signal: A new, sharp C=O stretch for the ester bond should appear around 1730-1740 cm⁻¹ .[12]

  • Confirmation: The C-O stretch of the ester will also be present (~1150-1250 cm⁻¹).

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the most definitive method for confirming covalent conjugation and can be used to quantify the degree of substitution.[13][14]

  • Key Diagnostic Signal: The methylene protons (-CH₂-) of the ethanol moiety adjacent to the newly formed ester oxygen (-O-C=O) will experience a significant downfield shift. Expect the triplet at ~3.6 ppm in the free alcohol to shift to ~4.1-4.3 ppm in the conjugate.

  • Quantification: By integrating the area of this shifted peak and comparing it to a stable, well-resolved peak from the polymer backbone, the percentage of functionalized monomer units can be calculated.

Gel Permeation Chromatography (GPC/SEC)

GPC separates molecules based on their hydrodynamic volume and is used to assess the integrity of the polymer backbone.[11][15]

  • Purity: The chromatogram of the purified conjugate should show a single, monomodal peak, indicating the absence of unreacted small molecules.

  • Integrity: The retention time of the conjugate should be similar to or slightly shorter than the starting polymer, confirming that no significant chain degradation has occurred. A slight shift to a higher apparent molecular weight is expected upon successful conjugation.

TechniqueExpected Result for Successful Conjugation
FTIR Appearance of a new ester C=O peak at ~1735 cm⁻¹.
¹H NMR Downfield shift of the -CH₂-O- protons from ~3.6 ppm to ~4.2 ppm.
GPC/SEC Monomodal peak with a similar or slightly increased molecular weight compared to the starting polymer.

References

  • Mitsunobu Reaction: A Versatile Tool for PEG End Functionalization. (2015). Macromolecular Rapid Communications, 36(20), 1829-1835. [Link]

  • Polymer-drug conjugates - CentAUR. (n.d.). University of Reading. [Link]

  • Solid-phase esterification between poly(vinyl alcohol) and malonic acid and its function in toughening hydrogels. (2018). Polymer Chemistry, 9(4), 457-465. [Link]

  • Characterization of polymer-drug conjugates. a. FTIR spectra of INH... - ResearchGate. (n.d.). [Link]

  • Ghosh, H. (2023). Synthesis of Polymer-Drug Conjugates and Its Mechanism. Biomaterials and Medical Applications, 7(2). [Link]

  • Degradation of poly(β-amino ester) gels in alcohols through transesterification: Method to conjugate drugs to polymer matrices. (2017). Journal of Polymer Science Part A: Polymer Chemistry, 55(12), 2019–2026. [Link]

  • Mitsunobu reaction - Wikipedia. (n.d.). [Link]

  • Recent Advances in the Mitsunobu Reaction: Modifications and Applications to Biologically Active Molecules. (2012). Organic Preparations and Procedures International, 44(2), 101-147. [Link]

  • Esterification - BYJU'S. (n.d.). [Link]

  • Epoxy-Amine Polymerization to Access Poly(β-hydroxyl amine)s with Active Tertiary Amino Pendant Groups. (2024). ResearchGate. [Link]

  • Polymer-drug conjugates - Wikipedia. (n.d.). [Link]

  • Synthesis and characterization of biodegradable poly(ester amide)s with pendant amine functional groups and in vitro cellular response. (2009). Biomaterials, 30(32), 6477-6488. [Link]

  • Synthesis and post-polymerization modification of poly(β-hydroxyl amine)s. (2020). ResearchGate. [Link]

  • Synthesis and Characterization of Polymer-Drug Conjugates by Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Polymerization. (2025). Bioconjugate Chemistry. [Link]

  • 20.5: Amines and Amides - Chemistry LibreTexts. (2022). [Link]

  • Synthesis of Polymer-Drug Conjugates Using Natural Polymer: What, Why and How? (2018). Pharmaceutical Sciences and Research, 5(3), 97-108. [Link]

  • Characterization of the conjugates by 1H NMR and FT-IR. 1H... - ResearchGate. (n.d.). [Link]

  • Mitsunobu Reaction - Organic Chemistry Tutor. (n.d.). [Link]

  • Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions. (2025). Nature Communications, 16. [Link]

  • Visible-light-induced coupling of carboxylic acids with alcohols/amines via a phosphorous linchpin strategy. (n.d.). Chem. [Link]

  • Synthesis of amides and peptides using polymer-bound mixed carboxylic dithiocarbamic anhydrides. (1985). ResearchGate. [Link]

  • Solid-phase esterification between poly(vinyl alcohol) and malonic acid and its function in toughening hydrogels. (2018). ResearchGate. [Link]

  • Method for the reesterification or esterification of side chains in polymers. (n.d.).
  • Synthesis and Evaluation of Polymer-Drug Conjugates as Potential Antioxidants and Cholinesterase Inhibitors for Neurodegenerative Diseases. (2024). ResearchGate. [Link]

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. (2023). ACS Omega, 8(4), 4323–4329. [Link]

  • Method of preparing carboxylic acid functionalized polymers. (n.d.).
  • Amide Chain Limitations – Addressing with Unique Reactants. (2026). Patsnap Eureka. [Link]

  • Poly(β-hydroxyl amine)s: Valuable Building Blocks for Supramolecular Elastomers with Tunable Mechanical Performance and Superior Healing Capacity. (n.d.). Polymers. [Link]

  • GPC-NMR Analysis for Polymer Characterisation. (n.d.). Intertek. [Link]

  • Effect of Hydroxyl Groups on the Tertiary Amine Curing of Epoxy. (n.d.). OSTI.GOV. [Link]

  • Carboxylic Acids to Alcohols, Part 6: In Situ Activation. (2019). YouTube. [Link]

  • Synthesis of polymers with hydroxyl end groups by atom transfer radical polymerization. (n.d.). Macromolecular Chemistry and Physics. [Link]

  • I want to made a reaction between an alcohol (polymer-) and a amine through coupling agents, its possble? (2016). ResearchGate. [Link]

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  • 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. (n.d.).
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). Molecules, 29(16), 3624. [Link]

  • Blending Behavior of Polymeric Materials and Amines in Different Solvents. (n.d.). International Journal of Chemical Engineering and Applications. [Link]

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Application

Solvent selection for reactions involving 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

An In-Depth Guide to Solvent Selection for Reactions Involving 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol Authored by: A Senior Application Scientist Introduction: The Strategic Importance of a Privileged Scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Solvent Selection for Reactions Involving 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of a Privileged Scaffold

2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol is a multifunctional chemical entity characterized by a piperidine core, a structure renowned in medicinal chemistry as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1] The molecule's unique architecture incorporates three key functional groups: a primary alcohol, a tertiary amine within the piperidine ring, and an exocyclic tertiary dimethylamino group. This trifecta of reactivity centers makes it a versatile building block for drug discovery and development, enabling a diverse range of chemical transformations.

However, this same multifunctionality presents a significant challenge in synthetic chemistry: controlling selectivity and optimizing reaction conditions. The choice of solvent is not merely an incidental parameter but a critical determinant of reaction success, profoundly influencing solubility, reaction rates, equilibrium positions, and even the chemoselectivity between the molecule's different nucleophilic sites. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for rational solvent selection, blending theoretical principles with practical, field-proven protocols to maximize efficiency and yield in reactions involving this valuable intermediate.

Physicochemical Profile and Its Implications for Solvation

Understanding the inherent properties of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol is the cornerstone of effective solvent selection. While specific experimental data for this exact molecule is not extensively published, we can infer its characteristics from its structure and closely related analogs.

The presence of two basic nitrogen atoms and a hydrogen-bond-donating hydroxyl group dictates its solubility and behavior. The molecule possesses both a lipophilic hydrocarbon backbone and polar, protic/basic functional groups, giving it an amphiphilic character.

Table 1: Estimated Physicochemical Properties and Their Impact on Solvent Choice

PropertyEstimated Value / CharacteristicImplication for Solvent Selection
Molecular Structure See Figure 1The molecule has two distinct basic centers (piperidine N and dimethylamino N) and a primary alcohol (-OH).
Molecular Weight ~186.3 g/mol Moderate molecular weight, suggesting good solubility in a range of organic solvents, provided specific interactions are favorable.
pKa (Conjugate Acid) Piperidine N: ~10.5-11.2[2]; Dimethylamino N: ~9.5-10.5The basicity of the nitrogen atoms means that acidic solvents or reagents will cause protonation, forming salts. This dramatically increases solubility in polar protic solvents like water or ethanol but can deactivate the amines for nucleophilic reactions.
Hydrogen Bonding Donor: 1 (-OH group); Acceptor: 3 (2x N atoms, 1x O atom)[3]Strong interactions with protic solvents (e.g., alcohols, water) are expected. This can enhance solubility but may also solvate and hinder the reactivity of the nucleophilic sites.
Polarity / LogP Estimated LogP is low (likely < 1.0), indicating hydrophilic character.[3]The compound is expected to be more soluble in polar solvents (e.g., EtOH, MeOH, DMF, DMSO) than in nonpolar hydrocarbon solvents (e.g., hexane, toluene).
Physical Form Likely a solid or viscous oil at room temperature.[4][5]Initial dissolution may require heating or sonication. The choice of solvent must account for the energy required to break the crystal lattice if it is a solid.

Figure 1: Structure of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

Chemical structure of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

Theoretical Framework for Solvent Selection

A solvent's role extends far beyond simply dissolving reactants. It actively participates in the reaction at a molecular level by stabilizing or destabilizing reactants, intermediates, and transition states. For a molecule with multiple functional groups like 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol, these solvent-solute interactions are paramount for directing the desired chemical outcome.

Pillar 1: Polarity and Dielectric Constant

The polarity of a solvent governs its ability to solvate charged or polar species. Reactions that proceed through polar transition states or charged intermediates are significantly accelerated by polar solvents.

  • High-Polarity Solvents (e.g., DMSO, DMF, Acetonitrile, Alcohols): These are ideal for reactions where charge is developed or separated in the transition state. A classic example is the N-quaternization (Menshutkin reaction) of one of the tertiary amines with an alkyl halide. The transition state [R3N---R'---X]ᵟ⁻ is highly polar, and its stabilization by a polar solvent dramatically lowers the activation energy.[6]

  • Low-Polarity Solvents (e.g., Toluene, THF, Dichloromethane): These are preferred for reactions where charge is dispersed or destroyed in the transition state, or for reactions involving nonpolar reagents. For instance, in the O-acylation of the alcohol with an acid chloride, a less polar solvent can be advantageous to avoid side reactions and facilitate product isolation.

Pillar 2: Protic vs. Aprotic Solvents

This is arguably the most critical distinction for this substrate.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents contain acidic protons and can act as hydrogen bond donors.

    • Advantages: Excellent at solvating both cations and anions. The salt form of the substrate is highly soluble in these solvents.[7]

    • Disadvantages (Critical): They can strongly hydrogen-bond to the lone pairs of the nitrogen and oxygen atoms, creating a solvent cage. This deactivates their nucleophilicity, slowing down reactions where these sites are intended to be the primary nucleophile. Furthermore, they can act as competing nucleophiles in reactions like acylations or alkylations.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Acetone): These solvents possess polarity but lack acidic protons.

    • Advantages: They are excellent at solvating cations but poor at solvating anions, leaving them "naked" and highly reactive. This makes them the solvents of choice for many S_N2 reactions, as they enhance the nucleophilicity of the substrate without competing for the electrophile.[6]

    • Disadvantages: They can be difficult to remove completely due to high boiling points (DMF, DMSO) and may be reactive under certain conditions.

A Strategic Workflow for Solvent Selection

A systematic approach to solvent selection saves time, resources, and leads to more robust and reproducible chemical processes. The following workflow provides a logical progression from theoretical consideration to empirical validation.

Solvent_Selection_Workflow A 1. Define Reaction Goal (e.g., O-Acylation, N-Alkylation) B 2. Analyze Reaction Mechanism (e.g., SN2, Nucleophilic Acyl Substitution) A->B Consider Reactants C 3. Initial Solvent Class Selection (Protic vs. Aprotic, Polar vs. Nonpolar) B->C Predict Transition State D 4. Select Screening Candidates (Choose 3-4 diverse solvents) C->D Based on Theory E 5. Perform Small-Scale Parallel Screening D->E Experimental Design F 6. Analyze Outcomes (TLC, LC-MS for Conversion & Purity) E->F Data Collection F->D Re-screen if needed G 7. Optimize & Scale-Up (Consider co-solvents, temperature) F->G Iterative Process H Final Protocol G->H Validation

Caption: A systematic workflow for rational solvent selection.

Application Notes and Experimental Protocols

The following sections provide detailed protocols for common transformations, explaining the causal logic behind the solvent choice.

Application Note 1: Selective O-Acylation of the Primary Alcohol

Objective: To acylate the primary hydroxyl group while minimizing acylation or quaternization of the more nucleophilic tertiary amine centers.

Causality of Solvent Choice: The key to selectivity is to use conditions where the amines are either sterically hindered or their nucleophilicity is tempered, while allowing the alcohol to react. A nonpolar or moderately polar aprotic solvent is ideal.

  • Dichloromethane (DCM): An excellent first choice. It is relatively nonpolar, aprotic, and effectively dissolves the substrate and common acylating agents (e.g., acetyl chloride, benzoyl chloride). Its low boiling point simplifies product isolation.

  • Tetrahydrofuran (THF): Another good aprotic choice. It is slightly more polar than DCM and can improve the solubility of some reagents.

  • Rationale for Base: A non-nucleophilic amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl byproduct. Using the substrate itself as the base is not recommended as it would lead to the formation of a piperidinium salt, altering solubility and potentially promoting side reactions.

Protocol 1: Small-Scale O-Acylation with Acetyl Chloride

  • Preparation: In a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol (1.0 mmol, 186 mg) in anhydrous Dichloromethane (DCM, 10 mL).

  • Base Addition: Add triethylamine (TEA, 1.5 mmol, 209 µL) to the solution. Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring vigorously, add acetyl chloride (1.1 mmol, 79 µL) dropwise over 5 minutes. Caution: The reaction is exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in DCM with 1% NH4OH.

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Isolation: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel if necessary.

Application Note 2: N-Quaternization of a Tertiary Amine

Objective: To perform a Menshutkin reaction by alkylating one of the tertiary nitrogen atoms with an alkyl iodide.

Causality of Solvent Choice: This S_N2 reaction involves the formation of a charged product from neutral reactants. The transition state is highly polar and will be stabilized by polar solvents, leading to a significant rate acceleration. A screening of polar solvents is the most effective strategy.[6]

  • Acetonitrile (ACN): A polar aprotic solvent that is an excellent choice for S_N2 reactions. It effectively dissolves the substrate and alkyl halides and accelerates the reaction by stabilizing the polar transition state.

  • Acetone: Another effective polar aprotic solvent. It is less polar than ACN but is often sufficient and is easily removed.

  • Ethanol (EtOH): A polar protic solvent. While protic solvents can sometimes slow S_N2 reactions by solvating the nucleophile, the Menshutkin reaction is a notable exception where the overwhelming stabilization of the transition state often leads to high rates.[8] It is a good candidate to screen against aprotic options.

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can be used if solubility is an issue in ACN or acetone, but its high boiling point makes it more difficult to remove.

Protocol 2: Parallel Solvent Screening for N-Quaternization with Methyl Iodide

  • Setup: In three separate, labeled 5 mL vials, place 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol (0.1 mmol, 18.6 mg).

  • Solvent Addition:

    • To Vial 1, add 1 mL of Acetonitrile.

    • To Vial 2, add 1 mL of Acetone.

    • To Vial 3, add 1 mL of Ethanol.

  • Stirring: Add a small magnetic stir flea to each vial and stir until the substrate is fully dissolved.

  • Reagent Addition: Add methyl iodide (0.12 mmol, 7.5 µL) to each vial at room temperature. Caution: Methyl iodide is toxic and volatile. Handle in a fume hood.

  • Reaction and Monitoring: Seal the vials and stir at room temperature (or a slightly elevated temperature, e.g., 40 °C). Monitor the reactions at 1h, 4h, and 24h intervals by taking a small aliquot and analyzing via LC-MS to determine the conversion rate and the ratio of mono- to di-quaternized products. The formation of a precipitate (the quaternary ammonium salt) is a common indicator of reaction progress.

  • Analysis: Compare the results from the three solvents to identify which provides the fastest rate and cleanest conversion to the desired product. This solvent would then be chosen for the preparative scale reaction.

Summary and Troubleshooting

The optimal solvent is highly dependent on the specific reaction being performed. The following tables provide a quick-reference guide and troubleshooting tips.

Table 2: Recommended Solvent Classes for Various Reaction Types

Reaction TypeProbable MechanismRecommended Solvent ClassSpecific ExamplesRationale & Key Considerations
O-Acylation Nucleophilic Acyl Sub.Aprotic (Low to Med Polarity)DCM, THF, Ethyl AcetateMinimizes solvent competition and side reactions. Requires a non-nucleophilic base.
O-Alkylation (Williamson) S_N2Polar AproticDMF, Acetonitrile, THFRequires deprotonation of the alcohol first with a strong base (e.g., NaH). Aprotic solvent maximizes alkoxide nucleophilicity.[9]
N-Quaternization S_N2 (Menshutkin)Polar (Aprotic or Protic)Acetonitrile, Ethanol, DMFThe polar transition state is stabilized by polar solvents, accelerating the reaction.[6]
Reductive Amination Imine Formation/ReductionProtic or AproticMethanol, Ethanol, THF, DCMThe choice depends on the reducing agent. NaBH(OAc)3 works well in DCM/THF[10], while NaBH4 is often used in alcohols.
Dehydration of Alcohol E1 or E2VariesToluene (with acid catalyst), Pyridine (with POCl3)Acid-catalyzed E1 reactions may use non-coordinating solvents.[11] Base-mediated E2 eliminations often use the basic solvent itself (pyridine).[11]

Table 3: Troubleshooting Common Solvent-Related Issues

ProblemPotential CauseSuggested Solution
No or Low Reactivity 1. Poor solubility of a reactant. 2. Nucleophile deactivation by a protic solvent.1. Increase temperature, sonicate, or switch to a more powerful solvent (e.g., from THF to DMF). Consider a co-solvent system.[2] 2. Switch from a protic (e.g., EtOH) to a polar aprotic solvent (e.g., ACN, DMF).
Formation of Side Products 1. Solvent participating in the reaction. 2. Undesired chemoselectivity (e.g., N-acylation instead of O-acylation).1. Ensure the solvent is inert under the reaction conditions (e.g., avoid alcoholic solvents in acylations). 2. Modify conditions. For O-acylation, use low temperatures and a nonpolar aprotic solvent. For N-alkylation, the amines are generally more nucleophilic than the alcohol.
Difficult Product Isolation High-boiling point solvent (e.g., DMSO, DMF) is used.If possible, select a lower-boiling point alternative (e.g., ACN instead of DMF). If not, use high-vacuum distillation or perform an aqueous workup followed by extraction into a volatile organic solvent.
Inconsistent Results Use of non-anhydrous solvents in a moisture-sensitive reaction.Use freshly distilled or commercially available anhydrous solvents. Perform reactions under an inert atmosphere (N2 or Ar).

References

  • EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics . PMC. [Link]

  • 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol | C9H20N2O | CID 45791048 . PubChem. [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach . MDPI. [Link]

  • Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-dihydroimidazol-2-yl)-24-nor-5beta-cholanes . Collection of Czechoslovak Chemical Communications. [Link]

  • 1-phenylethanol - ECHA CHEM . ECHA. [Link]

  • Synthesis of secondary and tertiary amines . Organic Chemistry Portal. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. [Link]

  • Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing . PMC. [Link]

  • Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters . PMC. [Link]

  • Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol . SAGE Journals. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K . Semantic Scholar. [https://www.semanticscholar.org/paper/Table-4-from-pKa-Values-of-Some-Piperazines-at-(-Khalili-Henni/424344449833a6e97e2f50567f1b774a386121f0]([Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model . Physical Chemistry Research. [Link]

  • 17.6: Reactions of Alcohols . Chemistry LibreTexts. [Link]

  • Solvent effect and structural effect of tertiary amines on the reactivity of the quaternization of these amines with butyl iodide | Request PDF . ResearchGate. [Link]

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Method

Scale-Up Synthesis of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol Derivatives: A Scalable, LAH-Free Route

Executive Summary & Rationale The 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the development of GPCR ligands and neuropha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the development of GPCR ligands and neuropharmacological agents[1]. Transitioning the synthesis of this compound from the milligram discovery scale to multi-kilogram production presents significant chemical engineering challenges.

Traditional bench-scale routes often rely on the amidation of ethyl isonipecotate followed by aggressive reduction using Lithium Aluminum Hydride (LAH). As a Senior Application Scientist, I strongly advise against this approach for scale-up. LAH is highly pyrophoric, requires strictly anhydrous conditions, and generates voluminous, insoluble aluminum salts (e.g., LiAlO₂) that trap the product and severely complicate filtration.

To ensure process safety, high atom economy, and scalability , this application note details a validated, LAH-free three-step synthetic pathway. The strategy leverages a reductive amination followed by a high-pressure catalytic hydrogenation of the pyridine ring[2], culminating in a controlled N-alkylation.

Synthetic Strategy & Pathway Visualization

The optimized route utilizes 4-pyridinecarboxaldehyde as an inexpensive, commercially available starting material.

Pathway A 4-Pyridinecarboxaldehyde + Dimethylamine B Intermediate 1 N,N-dimethyl-1-(pyridin-4-yl)methanamine A->B Reductive Amination NaBH(OAc)3 C Intermediate 2 4-(dimethylaminomethyl)piperidine B->C Hydrogenation Rh/C, H2 (50 bar) D Target Compound 2-(4-Dimethylaminomethyl- piperidin-1-yl)-ethanol C->D N-Alkylation 2-Chloroethanol

Caption: Synthetic pathway for 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol avoiding LAH reduction.

Step-by-Step Experimental Protocols

Step 1: Reductive Amination to Intermediate 1

Objective: Chemoselective formation of the tertiary amine without reducing the pyridine ring.

  • Reaction Setup: Charge a 50 L glass-lined reactor with dichloromethane (DCM, 20 L) and 4-pyridinecarboxaldehyde (1.0 kg, 9.34 mol).

  • Imine Formation: Add dimethylamine (2.0 M solution in THF, 5.6 L, 11.2 mol) dropwise at 0 °C. Stir the mixture for 2 hours to allow complete iminium ion formation.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 2.96 kg, 14.0 mol) in 500 g portions. Maintain the internal temperature below 15 °C to control the mild exotherm.

  • Work-up: Quench with 1N NaOH (15 L) to break down boron complexes. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Expertise & Causality: STAB is specifically chosen over NaBH₄ because its steric bulk and electron-withdrawing acetate groups render it exceptionally mild. It selectively reduces the transient iminium ion without attacking the unreacted aldehyde, thereby eliminating the formation of 4-pyridinemethanol by-products.

  • Self-Validating System: Pull a 1 mL aliquot, perform a miniature aqueous work-up, and analyze via HPLC (UV 254 nm). The reaction is deemed complete when the aldehyde peak (<1% AUC) is entirely consumed.

Step 2: High-Pressure Catalytic Hydrogenation to Intermediate 2

Objective: Saturation of the aromatic pyridine ring to the corresponding piperidine.

Workflow N1 1. Reactor Charging (Substrate, Rh/C, AcOH) N2 2. Inert Gas Purge (N2 x 3 Cycles) N1->N2 N3 3. Pressurization (H2 gas, 50 bar, 60°C) N2->N3 N4 4. Catalyst Filtration (Celite Pad, Wet Cake) N3->N4 N5 5. Basification & Extraction (NaOH to pH 12, DCM) N4->N5

Caption: Step-by-step workflow for the safe scale-up of pyridine ring catalytic hydrogenation.

  • Reaction Setup: Dissolve the crude N,N-dimethyl-1-(pyridin-4-yl)methanamine (1.2 kg) in glacial acetic acid (12 L) and transfer to a 20 L Hastelloy autoclave. Add 5% Rhodium on Carbon (Rh/C, 120 g, 10 wt%).

  • Pressurization: Purge the reactor with N₂ (3x) and H₂ (3x). Pressurize to 50 bar with H₂ gas[2]. Heat the mixture to 60 °C and stir vigorously (800 rpm) for 16 hours.

  • Filtration: Vent the H₂ gas safely. Filter the mixture through a pad of Celite® under a blanket of nitrogen. Caution: The spent catalyst is highly pyrophoric; never allow the filter cake to dry in the air[2].

  • Work-up: Concentrate the acetic acid under vacuum. Basify the residue with 6N NaOH to pH 12, and extract with DCM (3 x 5 L).

  • Expertise & Causality: Pyridine hydrogenation is notoriously difficult due to resonance stabilization and catalyst poisoning by the basic nitrogen[3]. Acetic acid is used as the solvent to protonate both nitrogen atoms, preventing them from coordinating to and deactivating the Rhodium catalyst. Furthermore, Rh/C is strictly selected over Pd/C to prevent the hydrogenolytic cleavage of the benzylic-like exocyclic C-N bond[4].

  • Self-Validating System: Monitor the pressure gauge; hydrogen uptake will cease when the theoretical volume is consumed. Validate post-reaction via ¹H NMR (D₂O): the complete disappearance of the aromatic pyridine doublets at 8.5 ppm and 7.3 ppm confirms 100% conversion.

Step 3: N-Alkylation to Target Compound

Objective: Installation of the ethanol moiety at the piperidine nitrogen.

  • Reaction Setup: Dissolve the isolated 4-(dimethylaminomethyl)piperidine (1.0 kg, 7.03 mol) in acetonitrile (10 L).

  • Alkylation: Add anhydrous potassium carbonate (1.94 kg, 14.0 mol), followed by the slow addition of 2-chloroethanol (0.68 kg, 8.44 mol).

  • Heating: Heat the suspension to reflux (82 °C) for 24 hours.

  • Work-up: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify via vacuum distillation or crystallize as a dihydrochloride salt from ethanol/ethyl acetate.

  • Expertise & Causality: 2-Chloroethanol is selected over ethylene oxide for scale-up due to the severe explosion hazards and specialized reactor requirements associated with gaseous ethylene oxide. Acetonitrile is the optimal solvent because it drives the precipitation of KCl, pushing the equilibrium forward while limiting over-alkylation (quaternization) of the tertiary amine.

  • Self-Validating System: Monitor via LC-MS. The target compound will appear at m/z 187.16[M+H]⁺. The reaction is complete when the starting material peak (m/z 143.15) is <2% AUC.

Quantitative Data & Process Parameters

The following table summarizes the expected quantitative metrics for a 1-kilogram scale-up campaign based on the optimized protocols.

Process StepSubstrateReagent / CatalystYield (%)Purity (HPLC)Key Impurity Monitored
1. Reductive Amination 4-PyridinecarboxaldehydeSTAB, HNMe₂, DCM92%>98.0%4-Pyridinemethanol (<1%)
2. Hydrogenation Intermediate 15% Rh/C, H₂ (50 bar), AcOH88%>97.5%Partially reduced tetrahydropyridines
3. N-Alkylation Intermediate 22-Chloroethanol, K₂CO₃, MeCN85%>99.2%*Quaternary ammonium salts

*Purity reflects the isolated product after final crystallization as a dihydrochloride salt.

References

  • "Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation", Advanced Synthesis & Catalysis (University of Liverpool Repository). Available at: [Link]

  • "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds", Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

Topic: Improving yield in the synthesis of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting Guide & FAQs) Case ID: YIELD-OPT-2024 Statu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield in the synthesis of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting Guide & FAQs)

Case ID: YIELD-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center. This guide addresses yield optimization for the


-hydroxyethylation of 4-(dimethylaminomethyl)piperidine  to produce 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol .

The synthesis of this diamine-alcohol intermediate often suffers from two primary failure modes: competitive quaternization (over-alkylation) and product loss during aqueous workup due to high polarity. The protocols below prioritize reaction selectivity and efficient isolation.

Diagnostic Workflow: Why is my yield low?

Before altering your protocol, identify the bottleneck using this logic flow.

YieldDiagnosis Start Low Yield Observed CheckTLC Analyze Reaction Mixture (TLC/LCMS) Start->CheckTLC CleanConversion Clean Conversion (SM consumed, Major Product spot) CheckTLC->CleanConversion High Purity MessyReaction Messy Reaction (Multiple spots/Baseline streak) CheckTLC->MessyReaction Many Byproducts Incomplete Incomplete Conversion (SM remaining) CheckTLC->Incomplete Stalled ExtractionIssue Isolation Failure Product lost in aqueous phase CleanConversion->ExtractionIssue OverAlkylation Over-Alkylation (Quaternary Ammonium Salts) MessyReaction->OverAlkylation Kinetics Kinetic Issue Base/Temp/Solvent mismatch Incomplete->Kinetics ActionExt Action: Salting Out / Continuous Extraction ExtractionIssue->ActionExt ActionCond Action: Switch to Slow Addition / Lower Temp OverAlkylation->ActionCond ActionKin Action: Change Solvent (MeCN) or Catalyst (KI) Kinetics->ActionKin

Figure 1: Decision tree for diagnosing yield loss in piperidine N-alkylation.

Core Protocol: Optimized -Alkylation

The industry standard uses 2-chloroethanol (ethylene chlorohydrin). While ethylene oxide is cleaner, it requires specialized gas handling. The protocol below uses Finkelstein catalysis to boost yield and minimize thermal degradation.

Method A: Finkelstein-Catalyzed Alkylation (Recommended)

Mechanism: In situ conversion of 2-chloroethanol to 2-iodoethanol (more reactive) using KI, allowing milder temperatures that suppress quaternary salt formation.

Reagents:

  • Substrate: 4-(Dimethylaminomethyl)piperidine (1.0 eq)

  • Reagent: 2-Chloroethanol (1.1 - 1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq)

  • Solvent: Acetonitrile (MeCN) or 2-Butanone (MEK)

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 4-(dimethylaminomethyl)piperidine (10 mmol) and

    
      (20 mmol) in dry Acetonitrile  (30 mL).
    
  • Activation: Add KI (1 mmol). Stir at room temperature for 15 minutes.

  • Addition: Add 2-chloroethanol (11 mmol) dropwise over 10 minutes.

    • Why? Rapid addition creates a high local concentration of alkylating agent, promoting double alkylation (quaternization) of the product.

  • Reaction: Heat to reflux (

    
    C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH
    
    
    
    OH 90:10:1).
    • Target: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).
  • Workup (Critical):

    • Filter off inorganic salts (

      
      /KCl) while warm. Wash the cake with warm MeCN.
      
    • Concentrate the filtrate to an oil.

    • Do not perform a standard water/ether wash yet. (See Troubleshooting Q1).

Troubleshooting & FAQs
Q1: I lost 80% of my product during the aqueous extraction. Where did it go?

Diagnosis: The product contains two amine groups and a hydroxyl group, making it extremely hydrophilic (LogP


 0.1–0.5). It partitions preferentially into water, especially at neutral/acidic pH.

Solution: The "Salting Out" Technique

  • Basify: Ensure the aqueous phase is pH > 12 using 50% NaOH. This ensures both amines are deprotonated (neutral form).

  • Saturate: Add solid NaCl until the aqueous layer is saturated. This disrupts the hydration shell of the polar molecule ("salting out").

  • Solvent Choice: Do not use Diethyl Ether or Hexane. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .

    • Protocol: Extract 4–5 times. The distribution coefficient (

      
      ) is low, so multiple extractions are required.
      
Q2: I see a large baseline spot on TLC that won't move. What is it?

Diagnosis: This is likely the Quaternary Ammonium Salt (Bis-hydroxyethylated product).

  • Cause: Excess 2-chloroethanol or reaction temperature too high.

  • Chemistry: The product (tertiary amine) is still nucleophilic and can react with another equivalent of 2-chloroethanol.

Solution:

  • Stoichiometry Control: Limit 2-chloroethanol to 1.1 equivalents.

  • Stepwise Addition: Add the alkylating agent in two portions (0.6 eq at T=0, 0.5 eq at T=4h).

  • Purification: If the salt is present, dissolve the crude oil in dry DCM. The quaternary salt is often insoluble in non-polar solvents and can be filtered off or removed via a short silica plug (eluting product with DCM/MeOH, leaving salt on the baseline).

Q3: The reaction is stalled at 60% conversion after 24 hours.

Diagnosis:


 surface passivation or chloride inhibition.

Solution:

  • Grind the Base: Use powdered

    
     rather than granular to increase surface area.
    
  • Switch Solvent: Change from Acetonitrile to Ethanol . Protic solvents can accelerate

    
     reactions of amines with epoxides (if using EO) or stabilize the transition state in alkylations, though they may react with the halide. For haloalcohols, DMF  at 
    
    
    
    C is a more aggressive alternative that solvates the carbonate anion better, increasing basicity.
Comparative Data: Solvent & Base Effects

The following data summarizes typical yields based on reaction conditions for piperidine N-alkylation [1][2].

SolventBaseTemp (

C)
Time (h)Yield (%)Notes
Acetonitrile

/ KI
80 (Reflux)1285-92 Recommended. Cleanest profile. Easy salt filtration.
Ethanol

78 (Reflux)665-75Faster, but ethanol competes as a nucleophile (ether formation).
DMF

60470-80High conversion, but difficult aqueous workup (DMF/Product separation).
Toluene

1101840-50Too non-polar; poor solubility of the polar intermediate.
Advanced Purification (If Distillation Fails)

If vacuum distillation results in decomposition (browning/tarring), use Amine-Functionalized Silica or neutral alumina.

  • Stationary Phase: Neutral Alumina (Activity III).

  • Eluent: DCM

    
     DCM:MeOH (95:5).
    
  • Note: Avoid standard acidic silica gel, as the diamine will streak and bind strongly. If using silica, add 1% Triethylamine (

    
    ) to the eluent to deactivate acidic sites.
    
References
  • BenchChem. Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. (Accessed 2024).[1] Provides comparative protocols for direct alkylation vs. reductive amination.[2]

  • Organic Syntheses. Piperidine, 1-ethyl-. Org.[3][4][5][6][7] Synth. 1957, 37, 25. Demonstrates the fundamentals of piperidine alkylation and handling.

  • Sigma-Aldrich. 2-[4-(Aminomethyl)piperidin-1-yl]ethanol Safety & Properties.

  • National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis.

Sources

Optimization

Purification methods for removing impurities from 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

Role: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center for the isolation and purification of 2-(4-Dimethylaminomethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center for the isolation and purification of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol . As a highly polar, bis-tertiary amine containing a primary alcohol, this API intermediate presents unique downstream processing challenges. Its extreme water solubility, susceptibility to thermal oxidation, and tendency to bind irreversibly to silica gel require highly specific, mechanistically driven purification strategies.

This guide provides field-proven troubleshooting workflows, self-validating protocols, and the physicochemical causality behind each step to ensure high-yield, high-purity recovery.

Purification Strategy & Workflow Visualization

Before troubleshooting specific issues, it is critical to understand the physicochemical profile of the target molecule. The presence of two basic tertiary amine centers (pKa ~9.5–10.5) and a primary hydroxyl group creates a massive hydration sphere in aqueous media.

Purification A Crude Reaction Mixture 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol B Aqueous Quench & Acid-Base Extraction (pH > 12.0) A->B C Emulsion Formation? B->C D Salting Out (Add 20-30% K2CO3) C->D Yes E Organic Phase Recovery (CHCl3:IPA 4:1) C->E No D->E F High-Vacuum Distillation (< 1.0 mbar, 120-140°C) E->F Bulk Scale G Flash Chromatography (Silica + 2-5% Et3N) E->G High Purity/Analytical H Pure API Intermediate F->H G->H

Workflow for the isolation and purification of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol.

Quantitative Parameters for Downstream Processing
Purification ParameterOptimal Value / RangeMechanistic Rationale
Aqueous Extraction pH > 12.0Ensures complete deprotonation of both the piperidine and dimethylamine nitrogens.
Salting-Out Agent 20–30% w/v K₂CO₃Disrupts the hydration sphere of the primary alcohol, forcing the compound into the organic phase.
Extraction Solvent CHCl₃ : Isopropanol (4:1)Isopropanol acts as a hydrogen-bond donor/acceptor; CHCl₃ solvates the lipophilic core.
Distillation Pressure < 1.0 mbarLowers the boiling point to 120–140°C, preventing thermal degradation and N-oxide formation.
Chromatography Modifier 2–5% v/v Et₃NCaps acidic surface silanols (pKa ~4.5) on silica gel, preventing irreversible ion-exchange binding.
Troubleshooting Guide 1: Liquid-Liquid Extraction & Emulsions

Q: Why do I get stubborn emulsions and low recovery when extracting the crude mixture with ethyl acetate or dichloromethane?

Causality: At neutral pH, the bis-tertiary amines are protonated, making the compound infinitely water-soluble. Even when basified to pH > 12, the molecule hydrogen-bonds strongly with water via its primary alcohol. Standard solvents like ethyl acetate are too non-polar to disrupt this hydration sphere efficiently, and the surfactant-like nature of the dispersed amino alcohol causes severe, unbreakable emulsions[1].

Validated Protocol: Salting-Out Assisted Extraction

  • Basification: Adjust the aqueous layer to pH > 12 using 5M NaOH to ensure the molecule is strictly in its free-base form.

  • Salting Out: Saturate the aqueous layer by adding solid Potassium Carbonate (K₂CO₃) until no more dissolves (approx. 20-30% w/v). This dramatically increases the ionic strength of the aqueous phase, stripping water molecules away from the amino alcohol and forcing it out of the aqueous layer[2].

  • Solvent Selection: Extract using a highly polar organic solvent mixture, specifically Chloroform:Isopropanol (4:1 v/v). The isopropanol solvates the alcohol group, while chloroform solvates the lipophilic piperidine core.

  • Phase Separation: Allow the layers to separate. The high density of the chloroform mixture naturally breaks residual emulsions.

  • Recovery: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting Guide 2: Vacuum Distillation

Q: During distillation, my product turns dark yellow/brown and the yield is extremely low. How do I prevent thermal degradation?

Causality: Basic aliphatic amines are highly susceptible to air oxidation at elevated temperatures, forming N-oxides and colored degradation products. Because 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol has a high boiling point, attempting atmospheric distillation requires temperatures that exceed its thermal stability limit. Reducing the pressure lowers the boiling point, bypassing the thermal degradation threshold[3].

Validated Protocol: High-Vacuum Fractional Distillation

  • Apparatus Setup: Transfer the concentrated crude oil to a round-bottom flask equipped with a magnetic stir bar. Never use boiling chips under vacuum, as trapped air is rapidly evacuated, rendering them useless and causing violent bumping[3].

  • Column Selection: Attach a Vigreux column to prevent entrainment of high-boiling impurities.

  • Pre-Evacuation (Self-Validation Step): Apply a high vacuum (< 1.0 mbar) before applying any heat. Listen for hissing to ensure there are no leaks. This step removes residual low-boiling solvents and degasses the system, preventing violent bumping later[3].

  • Distillation: Gradually heat the oil bath. Under a vacuum of < 1.0 mbar, the target compound should distill cleanly between 120°C and 140°C.

  • Collection: Collect the main fraction in a receiving flask cooled in an ice bath to prevent volatile loss. To stop the distillation, remove the heat source and allow the system to cool completely before slowly reinstating atmospheric pressure[3].

Troubleshooting Guide 3: Column Chromatography

Q: When I try to purify the compound on silica gel, it streaks down the column and I cannot recover my product. What is going wrong?

Causality: Standard silica gel is mildly acidic, with surface silanol groups exhibiting a pKa of ~4.5. The strongly basic tertiary amines in your compound undergo severe ion-exchange interactions and hydrogen bonding with these deprotonated silanols. This leads to irreversible binding, massive peak tailing, and poor mass recovery[4].

Validated Protocol: Amine-Modified Normal Phase Chromatography

  • Mobile Phase Preparation: Prepare a polar eluent system, such as a Dichloromethane / Methanol gradient (e.g., 95:5 to 80:20).

  • Basic Modifier Addition: Incorporate 2–5% v/v Triethylamine (Et₃N) or aqueous Ammonium Hydroxide (NH₄OH) into the mobile phase[4].

  • Column Pre-treatment (Self-Validation Step): Flush the packed silica column with 2-3 column volumes of the Et₃N-containing mobile phase before loading your sample. This preemptively caps the acidic silanol sites, neutralizing the stationary phase.

  • Elution: Load the sample dissolved in a minimum amount of the mobile phase and elute. The basic modifier ensures the compound elutes as a sharp, symmetrical band.

Frequently Asked Questions (FAQs)

Q: Can I use reverse-phase HPLC for analytical purity checks? A: Yes, but standard acidic mobile phases (like 0.1% TFA) will protonate the amines, causing them to elute in the void volume. You must use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10 with Ammonia) and a base-stable C18 column to ensure the amines remain deprotonated, preventing peak tailing and ensuring proper retention[4].

Q: How do I remove N-oxide impurities if they have already formed? A: N-oxides are significantly more polar than the free base. If distillation is not an option, they can be removed by passing the mixture through a short pad of basic alumina (which retains the highly polar N-oxide), or by treating the crude mixture with a mild reducing agent (such as sodium borohydride) prior to extraction to convert the N-oxides back to the tertiary amines.

References
  • Chemistry LibreTexts. "5.4C: Step-by-Step Procedures for Vacuum Distillation." Chemistry LibreTexts. Available at: [Link]

  • Taylor & Francis. "Salting out – Knowledge and References." Taylor & Francis Knowledge Centers. Available at:[Link]

Sources

Troubleshooting

Support Ticket #802: Reactivity Issues with Hydroxyl Group in Piperidine Ethanols

The following guide is structured as a Tier-2 Technical Support Knowledge Base for organic chemists and process engineers. Status: Open Priority: High Affected Substrates: 2-Piperidineethanol (primary concern), 4-Piperid...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-2 Technical Support Knowledge Base for organic chemists and process engineers.

Status: Open Priority: High Affected Substrates: 2-Piperidineethanol (primary concern), 4-Piperidineethanol Common Symptoms: Low yield in O-alkylation/acylation, recovery of starting material, formation of unidentified by-products (rearrangement), or exclusive N-functionalization.

Executive Summary & Root Cause Analysis

The low reactivity of the hydroxyl group in piperidine ethanols—particularly 2-piperidineethanol —is rarely a simple issue of "low nucleophilicity." It is a convergence of three distinct mechanistic barriers.

The Three Barriers (The "Why")
BarrierMechanismImpact
1. Chemoselectivity The secondary amine (

) is orders of magnitude more nucleophilic than the primary alcohol (

).
Reagents are consumed by the nitrogen (N-alkylation/acylation) before the oxygen can react.
2. Conformational Lock Specific to 2-piperidineethanol: An intramolecular hydrogen bond forms between the hydroxyl proton and the nitrogen lone pair.This "locks" the molecule into a rigid 6-membered ring conformation, burying the oxygen lone pairs and reducing reactivity.
3. Neighboring Group Participation (NGP) If the hydroxyl is activated (e.g., mesylated) without N-protection, the nitrogen attacks the

-carbon.
Formation of a bicyclic aziridinium ion leads to rearrangement, racemization, or hydrolysis back to starting material.

Diagnostic Workflow (Visual Guide)

Use this decision tree to identify the correct protocol for your specific failure mode.

TroubleshootingFlow Start START: Issue with Piperidine Ethanol Reactivity CheckN Is the Nitrogen Protected? Start->CheckN NoProt NO CheckN->NoProt YesProt YES (Boc, Cbz, Bn) CheckN->YesProt TypeRxn Desired Reaction Type? NoProt->TypeRxn Aziridinium CRITICAL ERROR: Aziridinium Risk. Direct activation (SOCl2, MsCl) will fail. Go to Protocol A. TypeRxn->Aziridinium Converting OH to Leaving Group (Halogenation, Tosylation) Chemoselec Chemoselectivity Issue. Amine reacts first. Go to Protocol A. TypeRxn->Chemoselec Acylation / Alkylation StericCheck Is it 2-Piperidineethanol? YesProt->StericCheck H_Bond Intramolecular H-Bond Lock. Switch Solvent (DMSO) or Use Stronger Base (NaH). Go to Protocol C. StericCheck->H_Bond Yes (Steric + H-Bond) Std_Cond Standard Conditions Should Work. Check Reagent Quality. StericCheck->Std_Cond No (4-isomer)

Figure 1: Diagnostic logic flow for identifying the root cause of low reactivity.

Protocol A: The "Golden Path" (N-Protection)

Context: You cannot reliably functionalize the oxygen in the presence of a free secondary amine. The amine must be masked with a carbamate (Boc/Cbz) to reduce its nucleophilicity and prevent aziridinium formation.

Step 1: Chemoselective N-Protection[1]
  • Reagent: Di-tert-butyl dicarbonate (

    
    ).[1]
    
  • Why: Boc is stable to basic O-alkylation conditions but easily removed later.

Procedure:

  • Dissolve piperidine ethanol (1.0 equiv) in DCM or MeOH (0.5 M).

  • Add

    
     (1.2 equiv) (Optional in MeOH, mandatory in DCM).
    
  • Cool to

    
    .[2][3][4]
    
  • Add

    
     (1.1 equiv) dropwise.
    
  • Warm to RT and stir for 2–4 hours.

  • Checkpoint: Verify conversion by TLC/LCMS. The product (N-Boc-piperidine ethanol) should now have a "free" hydroxyl group that is chemically distinct from the protected amine.

Step 2: O-Functionalization (The Fix)

With the Nitrogen lone pair delocalized into the carbonyl of the Boc group, it can no longer participate in aziridinium formation or compete as a nucleophile.

  • For O-Alkylation: Use

    
     (1.5 equiv) in DMF/THF at 
    
    
    
    , followed by the alkyl halide.
  • For O-Acylation: Use Acetic Anhydride,

    
    , and catalytic DMAP in DCM.
    

Protocol B: Overcoming the "Conformational Lock"

Context: You are using N-Boc-2-piperidineethanol , but the reaction is still sluggish. Diagnosis: The N-Boc carbonyl oxygen can still form a hydrogen bond with the hydroxyl proton (7-membered ring interaction), or the sheer steric bulk of the Boc group at the 2-position is shielding the ethanol tail.

Solution 1: Solvent Switching (Disrupting H-Bonds)

If the reaction is in non-polar solvents (DCM, Toluene), the intramolecular H-bond is favored.

  • Action: Switch to DMF or DMSO . These are strong H-bond acceptors and will "solvate" the hydroxyl proton, breaking the intramolecular lock and freeing the oxygen to react.

Solution 2: The Mitsunobu Reaction

If standard nucleophilic substitution fails due to sterics, use the Mitsunobu protocol to activate the oxygen.

Optimized Protocol for Sterically Hindered Piperidines:

  • Solvent: Anhydrous THF or Toluene.

  • Reagents: Triphenylphosphine (

    
    , 1.5 equiv), DIAD (1.5 equiv), and the Nucleophile (Acid/Phenol).
    
  • Order of Addition (Critical):

    • Mix Alcohol,

      
      , and Nucleophile first.
      
    • Add DIAD last and slowly at

      
      .[4]
      
  • Why? This pre-complexes the bulky phosphine with the alcohol before the azo-reagent triggers the elimination.

Protocol C: The "Aziridinium Trap" (What to Avoid)

Context: Users attempting to convert the hydroxyl to a chloride (using


) or tosylate (using 

) on the unprotected amine often report "messy NMRs" or rearranged products.

Mechanism of Failure: Instead of simple substitution, the nitrogen lone pair acts as an internal nucleophile.

Aziridinium Substrate Unprotected Piperidine Ethanol Activation Activation (e.g., O-Ms) Substrate->Activation MsCl/Base Aziridinium Bicyclic Aziridinium Ion Activation->Aziridinium Intramolecular N-Attack (Fast) ProductA Product A (Retention) Aziridinium->ProductA Nu- attack at primary C ProductB Product B (Rearrangement) Aziridinium->ProductB Nu- attack at secondary C

Figure 2: The Aziridinium pathway that scrambles regiochemistry.

Resolution: If you must activate the alcohol without a carbamate protecting group, you must protonate the amine completely.

  • Use Thionyl Chloride (

    
    )  in excess.
    
  • The first equivalent forms the HCl salt of the amine (protecting it).

  • The subsequent equivalents convert the OH to Cl.

  • Warning: This only works for chlorination. For tosylation/mesylation, you must use N-protection (Protocol A).

Reference Data

Reactivity Comparison Table
Feature2-Piperidineethanol4-Piperidineethanol
Steric Hindrance High (Substituent adjacent to N)Low (Remote from N)
Intramolecular H-Bond Strong (Forms stable lock)Weak/None (Distance too great)
Aziridinium Risk High (Forms [4.3.0] system)High (Forms [4.2.2] system)
Recommended Solvent DMF/DMSO (to break H-bonds)DCM/THF (Standard)
References
  • Intramolecular Hydrogen Bonding in Piperidines

    • Study on the conformational analysis and intramolecular hydrogen bonding in 2-piperidineethanol deriv
    • Source: [J. Org.[1][5] Chem. - Conformational Analysis of Piperidines]([Link]) (General reference for conformational principles).

  • Aziridinium Ion Chemistry

    • Cossy, J., et al.
    • Source:

  • Mitsunobu Reaction on Hindered Alcohols

    • Swamy, K. C. K., et al.
    • Source:

  • N-Boc Protection Protocols

    • Standard protocols for amine protection.
    • Source:

Sources

Optimization

Optimizing storage conditions to prevent oxidation of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

Technical Support Center: 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage and handlin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage and handling of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol to prevent oxidative degradation. Our recommendations are grounded in established principles of organic chemistry and material stability.

Introduction: Understanding the Challenge of Oxidation

2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol is a bifunctional molecule featuring two tertiary amine centers (one on the piperidine ring and one on the dimethylaminomethyl side-chain) and a primary alcohol. Tertiary amines are known to be susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[1][2] This degradation can compromise sample integrity, leading to inaccurate experimental results and loss of valuable material.

The primary drivers of oxidation for this compound are atmospheric oxygen, elevated temperatures, and light exposure. Proper storage is therefore not merely a suggestion but a critical component of experimental validity. This guide will walk you through the science behind its stability and provide actionable protocols to maintain its chemical purity.

Frequently Asked Questions (FAQs)

Q1: What part of the 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol molecule is most prone to oxidation?

A1: The tertiary amine groups are the primary sites of oxidation. The lone pair of electrons on the nitrogen atoms can be attacked by oxidizing agents, such as atmospheric oxygen, to form N-oxides. Both the piperidine nitrogen and the dimethylamino nitrogen are susceptible to this transformation. While less common under typical storage conditions, the piperidine ring itself can also undergo dehydrogenation or other oxidative processes.[3]

Q2: I've noticed a slight yellowing of my compound. Is this a sign of oxidation?

A2: Yes, a change in color from colorless or white to a pale yellow or brown hue is a common visual indicator of degradation in amine-containing compounds. While not a definitive confirmation on its own, it strongly suggests that oxidative processes have occurred and the purity of the compound should be verified analytically before use.

Q3: Can I store the compound in a standard laboratory freezer at -20°C?

A3: While -20°C is preferable to room temperature, it may not be sufficient for long-term stability, especially if the container is frequently opened. For long-term storage, colder temperatures (e.g., -80°C) are recommended to significantly slow down the rate of degradation. The key is to minimize temperature fluctuations and exposure to the atmosphere.

Q4: Is it necessary to use an inert gas like argon or nitrogen for storage?

A4: For long-term storage or for high-purity applications, using an inert atmosphere is strongly recommended.[4] Displacing oxygen from the container headspace directly removes a key reactant required for oxidation. For short-term storage or for less sensitive applications, a tightly sealed container may be sufficient if the amount of headspace is minimal.

Q5: What type of container is best for storing this compound?

A5: The ideal container is made of amber glass with a tight-fitting screw cap that has a chemically inert liner (e.g., PTFE).[5] Amber glass protects the compound from light, which can catalyze degradation.[4] The container must be sealed tightly to prevent the ingress of moisture and air.[6]

Troubleshooting Guide: Identifying and Mitigating Oxidation

This section addresses issues that may arise if improper storage has led to suspected degradation.

Observed Issue Potential Cause (Causality) Recommended Action
Change in physical appearance (e.g., color change, clumping) Oxidation/Degradation: Chemical bonds have been altered, changing the material's interaction with light. Moisture Absorption: The compound may be hygroscopic, and absorbed water can accelerate degradation.1. Do not use the material for critical experiments. 2. Perform an analytical purity check (see Analytical Protocols below). 3. If purity is compromised, procure a new batch. 4. Review and implement the Recommended Storage Protocols .
Inconsistent or unexpected experimental results Reduced Purity: The presence of N-oxides or other degradants can interfere with reactions, alter biological activity, or produce misleading analytical signals.1. Immediately quarantine the suspected batch of the compound. 2. Analyze the purity of the compound via HPLC or LC-MS. 3. Compare the results with the Certificate of Analysis (CoA) or a fresh standard. 4. If degradation is confirmed, discard the batch and obtain a new one.
New peaks appear in analytical chromatograms (e.g., HPLC, LC-MS) Formation of Degradation Products: Oxidation creates new chemical entities (like N-oxides) which will have different retention times than the parent compound.1. Attempt to identify the new peaks, potentially through mass spectrometry (MS). N-oxides will have a mass increase of +16 Da compared to the parent molecule. 2. Quantify the percentage of the parent compound remaining. 3. If the purity is below your experimental threshold, the material is unusable.

Visualizing the Oxidation Pathway

The following diagram illustrates the primary oxidative pathways for 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol, leading to the formation of two potential N-oxide products.

Oxidation_Pathway cluster_main Parent Compound Parent 2-(4-Dimethylaminomethyl- piperidin-1-yl)-ethanol Parent->p1 Parent->p2 N_Oxide_Piperidine Piperidine N-Oxide Derivative (+16 Da) N_Oxide_Dimethylamino Dimethylamino N-Oxide Derivative (+16 Da) p1->N_Oxide_Piperidine p2->N_Oxide_Dimethylamino Stability_Workflow A Receive Compound B Perform Initial QC (HPLC, Visual Inspection) A->B C Purity Meets Spec? B->C D Store Under Optimal Conditions (See Protocol Table) C->D Yes E Quarantine/Reject Batch C->E No F Use in Experiments D->F G Periodic Re-analysis (e.g., every 6 months) D->G F->G H Purity Still Meets Spec? G->H I Continue Use H->I Yes J Discard Batch H->J No I->F

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

Welcome to the technical support guide for 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's solubility in aqueous media. Here, we will delve into the fundamental principles governing its solubility and provide practical, step-by-step guidance to overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol not dissolving in water?

A1: 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol is a weakly basic compound. Its solubility is highly dependent on the pH of the aqueous medium. In neutral or alkaline conditions, the molecule is predominantly in its non-ionized, free base form, which has lower aqueous solubility. To enhance solubility, the pH of the solution needs to be acidic to ensure the protonation of the amine groups.

Q2: At what pH should I expect the best solubility for this compound?

Q3: Can I use a buffer to maintain the pH?

A3: Yes, using a buffer is highly recommended to maintain a stable pH and, consequently, stable solubility. However, be aware that the components of the buffer can sometimes interact with the compound, potentially forming less soluble salts. It is advisable to test different buffer systems (e.g., citrate, acetate, phosphate) to identify the most suitable one.

Q4: I observed precipitation after adding my compound to a buffered solution. What could be the cause?

A4: Precipitation upon addition to a buffer can occur for a few reasons:

  • pH Shift: The addition of the compound, which is basic, might have shifted the pH of the buffer outside the optimal range for solubility.

  • Salt Formation: The compound may be forming an insoluble salt with the counter-ions in the buffer.

  • Concentration: The concentration of the compound may have exceeded its solubility limit even at the optimal pH.

Q5: Are there other ways to improve the solubility of this compound besides pH adjustment?

A5: Absolutely. Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds:

  • Cosolvents: Adding a water-miscible organic solvent can increase solubility.[2][3]

  • Surfactants: These can form micelles that encapsulate the hydrophobic parts of the molecule, increasing its solubility.[4][5]

  • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior and can form inclusion complexes with the compound, enhancing its solubility.[6][7]

Troubleshooting Guides

Guide 1: Initial Dissolution Failure in Aqueous Media

This guide addresses the scenario where 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol fails to dissolve in a neutral aqueous solution.

Experimental Workflow:

Caption: Initial dissolution troubleshooting workflow.

Step-by-Step Protocol:

  • Initial Observation: You've added a measured amount of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol to your aqueous medium (e.g., deionized water), and it remains as a solid or an oily suspension.

  • pH Measurement: Use a calibrated pH meter to measure the pH of the suspension. For a basic compound, the pH will likely be above 7.

  • pH Adjustment: Slowly add a dilute acid, such as 0.1 M hydrochloric acid (HCl), dropwise while continuously stirring the solution. Monitor the pH and observe the solid material. The amine groups on the molecule will become protonated, forming a more soluble salt.[1]

  • Observation: Continue adding acid until the solid dissolves completely. Note the final pH of the clear solution. This pH is below the effective pKa of the compound and represents a pH where it is sufficiently soluble.

  • If Dissolution Fails: If the compound still does not dissolve even after significant pH reduction (e.g., to pH 2), other factors may be at play. Proceed to the advanced troubleshooting guides.

Guide 2: Precipitation in Buffered Solutions

This guide is for situations where the compound initially dissolves but then precipitates upon addition to a buffered system.

Logical Relationship Diagram:

G compound 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol (Basic, B) soluble Soluble Ionized Form (BH⁺) compound->soluble Protonation (low pH) buffer Buffer System (e.g., Phosphate, H₂PO₄⁻/HPO₄²⁻) precipitate Insoluble Salt Precipitate (B-H₂PO₄) buffer->precipitate Provides counter-ion soluble->precipitate Interaction with buffer anion

Caption: Interaction leading to precipitation in a buffer.

Step-by-Step Protocol:

  • Identify the Buffer Components: Note the specific ions present in your buffer system (e.g., phosphate, citrate, acetate).

  • Prepare a Stock Solution: Dissolve the 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol in deionized water with the minimum amount of dilute acid (e.g., HCl) required for complete dissolution, as determined in Guide 1.

  • Screen Different Buffers: Prepare small volumes of different buffer systems (e.g., 50 mM citrate, 50 mM acetate, 50 mM phosphate) at the target pH.

  • Test for Compatibility: Add a small aliquot of your compound's stock solution to each of the prepared buffers. Observe for any immediate or delayed precipitation.

  • Select the Optimal Buffer: Choose the buffer system that maintains the compound in solution without precipitation. If all tested buffers cause precipitation, consider lowering the buffer concentration or exploring non-ionic buffering agents.

Guide 3: Enhancing Solubility with Excipients

For applications requiring higher concentrations of the compound than achievable by pH adjustment alone, the use of solubilizing excipients is necessary.

Data Summary Table:

Excipient ClassExamplesMechanism of ActionConsiderations
Cosolvents Ethanol, Propylene Glycol, PEG 400Reduces the polarity of the aqueous medium.[2][3]May cause pain on injection; potential for precipitation upon dilution.[8]
Surfactants Polysorbate 80, Cremophor ELForm micelles that encapsulate the drug.[4][5]Can have biological effects; potential for foaming.
Cyclodextrins β-Cyclodextrin, HP-β-CyclodextrinForm inclusion complexes with the drug.[6][7][]Can be limited by the size of the drug molecule and the cyclodextrin cavity.

Experimental Protocol: Screening for an Effective Solubilizing Excipient

  • Prepare Excipient Stock Solutions: Prepare a series of aqueous solutions containing different concentrations of each excipient to be tested (e.g., 5%, 10%, 20% w/v of PEG 400; 0.5%, 1%, 2% w/v of Polysorbate 80; 1%, 5%, 10% w/v of HP-β-Cyclodextrin). Adjust the pH of these solutions to the optimal pH for the compound's solubility as determined previously.

  • Determine Equilibrium Solubility: Add an excess amount of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol to a known volume of each excipient solution.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample and Analyze: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant and dilute it appropriately.

  • Quantify: Analyze the concentration of the dissolved compound in the diluted supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Evaluate Results: Compare the solubility of the compound in each excipient solution to its solubility in the buffered aqueous solution alone. Select the excipient and concentration that provides the desired level of solubility enhancement.

References

  • 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol | C9H20N2O | CID 45791048 - PubChem. Available from: [Link]

  • EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents.
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. Available from: [Link]

  • CN104447289A - Preparation method of 2, 4-D dimethylamine salt and water-soluble granules thereof - Google Patents.
  • Cosolvent - Wikipedia. Available from: [Link]

  • What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. Available from: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available from: [Link]

  • 23.1: Properties of amines - Chemistry LibreTexts. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • 1-[(Piperidin-4-yl)methyl]piperidine Properties - EPA. Available from: [Link]

  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC. Available from: [Link]

  • 2,4-D Technical Fact Sheet - National Pesticide Information Center. Available from: [Link]

  • US6136799A - Cosolvent formulations - Google Patents.
  • Surfactant Excipients - Protheragen. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. Available from: [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - MDPI. Available from: [Link]

  • Co-solvents – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Surfactants and their role in Pharmaceutical Product Development: An Overview - SciSpace. Available from: [Link]

  • The Physicochemical Properties of the Mixed Solvent of 2-Piperidineethanol, Sulfolane and Water | Request PDF - ResearchGate. Available from: [Link]

  • Ph and Solubility of Drugs - YouTube. Available from: [Link]

  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs - SciELO. Available from: [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Available from: [Link]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water. Available from: [Link]

  • Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery - Publish - Eman. Available from: [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility - PubMed. Available from: [Link]

  • Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach - RSC Publishing. Available from: [Link]

  • (PDF) Phase behavior of pH-dependent systems containing oil-water and fatty acid, fatty amine or both - ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Expert Guidance on Handling 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the experimental handl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the experimental handling of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol, a compound whose utility in research is matched by its challenging hygroscopic nature. The following content is designed to provide not just procedural steps, but the scientific rationale behind them, ensuring experimental success and integrity.

Understanding the Challenge: The Hygroscopic Nature of Amine-Containing Alcohols

2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol possesses both amine and alcohol functional groups, which can readily form hydrogen bonds with atmospheric water. This inherent property, known as hygroscopicity, means the compound will actively absorb moisture from the air. This can lead to a host of experimental inaccuracies, including incorrect concentration calculations, altered reaction kinetics, and potential degradation of the compound.[1] This guide will equip you with the necessary knowledge and techniques to mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Storage and Handling

Q1: I've just received a new batch of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol. What are the immediate steps I should take for proper storage?

A1: Proper initial storage is the first line of defense against moisture contamination. Upon receipt, immediately inspect the container seal for any breaches. The compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. An inert atmosphere, such as argon or nitrogen, is highly recommended for long-term storage to prevent both moisture absorption and potential oxidation.[2]

Q2: My laboratory has high humidity. What are the best practices for storing and handling the compound in such an environment?

A2: In high-humidity environments, extra precautions are essential. Store the primary container inside a desiccator containing a suitable drying agent like silica gel or anhydrous calcium sulfate. For frequent use, consider preparing smaller aliquots in separate, tightly sealed vials to minimize exposure of the entire stock to the atmosphere.[1] When working with the compound, it is advisable to do so in a glove box with a controlled, low-humidity atmosphere.[3]

ParameterRecommended ConditionRationale
Temperature Cool (as per supplier recommendations)Minimizes degradation and moisture absorption.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and displacement of moist air.
Container Tightly sealed, amber glass or opaqueProtects from light and atmospheric moisture.
Location Desiccator or dry boxProvides a low-humidity environment.

A summary of recommended storage conditions.

Weighing and Solution Preparation

Q3: I'm noticing that the weight of my compound is continuously increasing on the analytical balance. What is causing this and how can I get an accurate measurement?

A3: This "creeping" weight is a classic sign of a hygroscopic substance absorbing atmospheric moisture.[1] To obtain an accurate weight, you must work quickly and minimize exposure time. Use a weighing bottle with a ground-glass stopper. Tare the closed bottle, add the compound, and quickly close the bottle before recording the weight. For highly sensitive experiments, weighing inside a glovebox is the most reliable method.

Q4: What is the best way to prepare a stock solution of a specific concentration with this compound?

A4: Due to its hygroscopic nature, directly weighing the solid to prepare a solution of a precise concentration is challenging. A more accurate method is to prepare a stock solution and then determine its exact concentration.

Here is a recommended protocol:

  • Quickly weigh an approximate amount of the compound and dissolve it in a known volume of a suitable anhydrous solvent.

  • Determine the precise concentration of this stock solution using a validated analytical method, such as titration or quantitative NMR.

  • Use this standardized stock solution for your experiments.

Q5: Can I dry the compound if it has absorbed moisture?

A5: While it is possible to dry some hygroscopic compounds, it should be approached with caution.[1] Heating can potentially lead to degradation, especially for complex organic molecules. If you must dry the compound, do so under a high vacuum at a gentle temperature, and for the minimum time necessary. It is crucial to first test this on a small, non-critical sample and verify the compound's integrity post-drying via analytical methods like NMR or LC-MS.

Experimental Considerations

Q6: How does the presence of water affect reactions involving 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol?

A6: The impact of water can be multifaceted. The tertiary amine in the piperidine ring is basic, and its reactivity can be influenced by the presence of water, which can act as both a weak acid and a base.[4] For reactions sensitive to pH or those requiring anhydrous conditions (e.g., Grignard reactions, reactions with water-sensitive catalysts), the presence of absorbed moisture can significantly reduce yields or lead to unwanted side products.

Q7: Are there any specific safety precautions I should be aware of when handling this compound?

A7: Based on the safety data for the structurally similar compound, 2-piperidineethanol, it is classified as corrosive and can cause severe skin burns and eye damage.[5][6][7] Therefore, it is imperative to handle 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol with appropriate personal protective equipment (PPE).

Mandatory PPE includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A lab coat

Always work in a well-ventilated area or under a fume hood.[5][6][7] Ensure that an eyewash station and safety shower are readily accessible.

Experimental Workflow for Handling Hygroscopic Compounds

The following diagram illustrates the recommended workflow to ensure accuracy and safety when working with 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol.

hygroscopic_workflow Workflow for Handling Hygroscopic Compounds cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution cluster_storage_return Storage start Start: Retrieve from Desiccator ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe setup Prepare Workspace (Clean, Dry, Fume Hood/Glovebox) ppe->setup weigh_bottle Use Tared Weighing Bottle setup->weigh_bottle weigh_quick Weigh Compound Quickly weigh_bottle->weigh_quick seal Immediately Seal Bottle weigh_quick->seal add_solvent Add Anhydrous Solvent seal->add_solvent seal_main Tightly Seal Main Container seal->seal_main dissolve Ensure Complete Dissolution add_solvent->dissolve end Proceed with Experiment dissolve->end return_desiccator Return to Desiccator seal_main->return_desiccator

A diagram illustrating the proper workflow for handling the hygroscopic compound.

By adhering to these guidelines, researchers can confidently handle the hygroscopic nature of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol, ensuring the accuracy, reproducibility, and safety of their experiments.

References

  • Jubilant Ingrevia Limited. (2024, March 29).
  • Fisher Scientific. (2024). 2-(2-Hydroxyethyl)
  • Ali, A., et al. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics, 43, 2596-2609.
  • TCI EUROPE N.V. (2025, December 4).
  • Chemistry LibreTexts. (2025, July 21). LAB 3 - ALCOHOLS AND AMINES.
  • BenchChem. (2025). Navigating the Stability and Storage of 2-Piperidinemethanol: A Technical Guide.
  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?
  • Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
  • PENTA s.r.o. (2024, May 7).
  • Wikipedia. (n.d.). Piperidine.
  • Carl ROTH. (n.d.).
  • Chan, K. L., et al. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
  • Organic Syntheses. (n.d.). Methylamine hydrochloride.

Sources

Troubleshooting

Technical Support Center: Isolation and Purification of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

Welcome to the technical support guide for the separation of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol. This document is designed for researchers, chemists, and drug development professionals who are navigating th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the separation of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol. This document is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with purifying this highly polar and basic compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.

The unique structure of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol, featuring two tertiary amine functionalities and a primary alcohol, presents specific purification hurdles. Its basicity can lead to strong interactions with standard purification media, while its polarity makes separation from similarly polar byproducts challenging. This guide offers a multi-faceted approach, from initial workup to final polishing, ensuring you can achieve the desired purity for your downstream applications.

Section 1: Understanding the Likely Impurity Profile

Effective purification begins with a clear understanding of the potential byproducts from the synthesis. A common synthetic route involves the N-alkylation of 4-(Dimethylaminomethyl)piperidine with a two-carbon electrophile like ethylene oxide.

cluster_main Main Reaction cluster_side Common Side Reactions SM1 4-(Dimethylaminomethyl)piperidine Product 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol (Target Compound) SM1->Product + Ethylene Oxide (1 eq.) Byproduct1 Unreacted 4-(Dimethylaminomethyl)piperidine SM1->Byproduct1 Incomplete Reaction SM2 Ethylene Oxide SM2->Product Byproduct2 Oligomerization Byproduct (e.g., PEG-adduct) Product->Byproduct2 + Ethylene Oxide (>1 eq.)

Caption: Plausible synthetic route and common byproduct formation.

Based on this, the primary impurities to address are:

  • Unreacted Starting Material: 4-(Dimethylaminomethyl)piperidine, which is more basic and slightly less polar than the product.

  • Oligomerization Products: Reaction of the product's hydroxyl group with additional ethylene oxide, leading to polar, higher molecular weight impurities.

  • Oxidation Products: Amines are susceptible to air oxidation, which can result in colored impurities.[1]

Section 2: Troubleshooting Guides for Common Purification Issues

This section is formatted in a question-and-answer style to directly address the most common challenges encountered during the purification of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol.

Q1: My column chromatography on silica gel shows severe peak tailing and poor separation. What is causing this and how can I resolve it?

A: This is a classic issue when purifying basic compounds like your target molecule on standard silica gel.[2] The acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly interact with the basic nitrogen atoms of the piperidine ring, leading to broad, tailing peaks and potential loss of product on the column.[2][3]

Start Crude Product Decision1 Severe Peak Tailing on Silica Gel? Start->Decision1 Action1 Modify Mobile Phase (Add Basic Modifier) Decision1->Action1 Yes Action2 Change Stationary Phase Decision1->Action2 Yes Action3 Switch to Reverse-Phase Decision1->Action3 Yes SubAction1a Add 0.5-2% Triethylamine (TEA) Action1->SubAction1a SubAction1b Add 1-2% of 7N NH3 in MeOH Action1->SubAction1b SubAction2a Use Basic Alumina Action2->SubAction2a SubAction2b Use Amine-Functionalized Silica Action2->SubAction2b SubAction3a Use C18 Column Action3->SubAction3a SubAction3b Use Basic Mobile Phase (e.g., H2O/ACN + 0.1% TEA) Action3->SubAction3b End Purified Product SubAction1a->End SubAction1b->End SubAction2a->End SubAction2b->End SubAction3a->End SubAction3b->End

Caption: Troubleshooting workflow for amine purification by chromatography.

Troubleshooting & Optimization Strategies:

StrategyDetailsRationale & Key Considerations
Mobile Phase Modification Add a basic modifier to the eluent, such as 0.5-2% triethylamine (TEA) or 1-2% of a 7N ammonia solution in methanol .[2]The basic modifier competes with your product for the acidic sites on the silica, effectively "masking" them. This allows your compound to elute more symmetrically. TEA is the most common choice due to its volatility.
Stationary Phase Alternatives Switch from silica gel to a more suitable stationary phase like basic or neutral alumina or amine-functionalized silica .[2][3][4]Alumina is a good alternative for basic compounds.[2] Amine-functionalized silica provides a basic surface, minimizing the problematic acid-base interactions and often yielding excellent peak shapes without mobile phase modifiers.
Reverse-Phase Chromatography Use a C18 reverse-phase column with a buffered aqueous/organic mobile phase.For polar compounds, this can be highly effective.[5] A mobile phase with a slightly basic pH (e.g., using an ammonium acetate buffer or adding 0.1% TEA) will ensure the amines are in their free-base form, improving retention and peak shape.[3]

Experimental Protocol: Modified Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Add 1% TEA to the developing solvent. The ideal eluent should give your target compound an Rf value of ~0.3.[2]

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., DCM) containing 1% TEA. Carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve your crude product in a minimum amount of the eluent. Adsorb it onto a small amount of silica gel, dry it, and carefully load the dry powder onto the top of the column. This "dry loading" technique often improves resolution.

  • Elution: Begin eluting with the determined solvent system (containing 1% TEA). You may need to gradually increase the polarity (e.g., from 2% MeOH in DCM to 10% MeOH in DCM) to elute your product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

Q2: I am attempting vacuum distillation, but my product is decomposing at high temperatures. How can I improve this process?

A: Amino alcohols can be sensitive to heat and may decompose or discolor during distillation if the temperature is too high.[6] The key is to reduce the boiling point by using a high vacuum and an efficient distillation apparatus.

Troubleshooting & Optimization Strategies:

StrategyDetailsRationale & Key Considerations
Improve Vacuum Ensure your vacuum system is capable of reaching low pressures (<1 mmHg). Check all joints for leaks.A lower pressure directly translates to a lower boiling point, minimizing thermal stress on the molecule.
Use Short-Path Distillation Employ a Kugelrohr or short-path distillation head.This minimizes the distance the vapor travels, reducing the hold-up volume and the time the compound spends at high temperature, thereby decreasing the chance of degradation.
Fractional Distillation For separating impurities with close boiling points, use a short, vacuum-jacketed Vigreux or packed column.[7]This provides multiple theoretical plates for a more efficient separation, though it may require slightly higher temperatures.[8]
Pre-treatment Before distillation, consider an acid-base workup to remove non-volatile salts or highly basic/acidic impurities.[1]This simplifies the mixture, making the distillation more straightforward. Ensure the product is thoroughly dried before distilling, as water can interfere.

Section 3: Advanced & Alternative Purification Strategies (FAQs)

FAQ 1: Is crystallization a viable method for purifying 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol?

A: Yes, but often with a modification. While the free base may be an oil or a low-melting solid, converting it to a salt is a highly effective purification strategy.[9] Salts like the hydrochloride or oxalate are typically highly crystalline, stable solids that can be easily recrystallized from common solvents like ethanol, isopropanol, or mixtures with ethers.[10][11][12] This process has the added benefit of selectively isolating the basic product from any neutral or acidic impurities.

Experimental Protocol: Purification via Salt Formation & Recrystallization

  • Dissolution: Dissolve the crude product in a suitable solvent like isopropanol or ethyl acetate.

  • Salt Formation: Slowly add a solution of an acid (e.g., HCl in isopropanol or oxalic acid in ethanol) dropwise while stirring. The salt will often precipitate immediately. Monitor the pH to avoid adding a large excess of acid.

  • Crystallization: Gently heat the mixture to dissolve the salt completely, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of Free Base (Optional): To recover the free base, dissolve the purified salt in water, basify the solution with a strong base (e.g., NaOH or K₂CO₃) to pH >11, and extract the pure product into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

FAQ 2: How can I use acid-base extraction as a preliminary purification step?

A: Acid-base extraction is an excellent first-pass purification technique to separate your basic product from neutral or acidic byproducts before a final polishing step like distillation or chromatography.

Start Crude Product in Organic Solvent (e.g., EtOAc) Step1 Wash with dilute aq. HCl Start->Step1 Result1_Org Organic Layer 1 (Neutral/Acidic Impurities) Step1->Result1_Org Separate Result1_Aq Aqueous Layer 1 (Protonated Product) Step1->Result1_Aq Separate Step2 Wash Aqueous Layer 1 with fresh EtOAc Result1_Aq->Step2 Result2_Org Organic Layer 2 (Trace Neutral Impurities) Step2->Result2_Org Separate Result2_Aq Aqueous Layer 2 (Purified Protonated Product) Step2->Result2_Aq Separate Step3 Basify Aqueous Layer 2 (e.g., with NaOH to pH > 11) Result2_Aq->Step3 Result3_Aq Aqueous Layer 3 (Salts) Step3->Result3_Aq Result3_FreeBase Free Base Product (May precipitate or form oil) Step3->Result3_FreeBase Step4 Extract with fresh EtOAc Result3_FreeBase->Step4 Final_Org Final Organic Layer (Pure Free Base) Step4->Final_Org Separate Final_Aq Final Aqueous Layer (Waste) Step4->Final_Aq Separate

Caption: Workflow for purification via acid-base extraction.

The process involves exploiting the change in solubility of the amine upon protonation. The protonated amine salt is water-soluble, while the free base is soluble in organic solvents. This allows for a clean separation from impurities that do not share this property.

References

Sources

Optimization

Thermal stability and degradation analysis of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

The following guide is designed as a specialized Technical Support Center for researchers working with 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol . It synthesizes chemical principles with practical troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers working with 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol . It synthesizes chemical principles with practical troubleshooting to address stability and degradation challenges.

Compound: 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

Classification: Tertiary Amino-Alcohol | Molecular Weight: ~186.29 g/mol | Application: Pharmaceutical Intermediate / Polyurethane Catalyst

Executive Technical Overview

This molecule contains three distinct reactive centers: a primary alcohol , a cyclic tertiary amine (piperidine ring), and an exocyclic tertiary amine (dimethylamino group). Its degradation profile is dominated by oxidative instability (N-oxidation) and thermal volatility rather than hydrolytic cleavage.

Key Stability Characteristics:

  • Thermal: Generally stable up to ~120°C in inert atmospheres. Above 150°C, risk of dehydration and Hofmann-type elimination increases.

  • Oxidative: High sensitivity to atmospheric oxygen, leading to N-oxides and "yellowing" (chromophore formation).

  • Hygroscopicity: The molecule is hygroscopic; absorbed water can catalyze further degradation or dilute potency.

Troubleshooting Guide (Q&A)

Direct solutions for common experimental anomalies.

Q1: My clear liquid sample has turned pale yellow/brown after storage. Is it compromised?

Diagnosis: Oxidative Degradation (Chromophore Formation). Technical Explanation: Tertiary amines, particularly the dimethylamino moiety, are prone to radical oxidation when exposed to air. This forms trace amounts of N-oxides and conjugated imine byproducts (Schiff bases) which are highly colored even at ppm levels. Action Plan:

  • Check Purity: Run HPLC/GC. If purity is >98%, the color is likely a surface impurity and the bulk material may be usable.

  • Mitigation: Sparge samples with Argon/Nitrogen and store in amber glass.

  • Removal: Pass the liquid through a short plug of activated basic alumina or silica to remove polar colored impurities.

Q2: LC-MS analysis shows a persistent impurity peak at [M+16] and [M+32]. What are these?

Diagnosis: N-Oxide Formation. Technical Explanation: The [M+16] peak corresponds to the addition of one oxygen atom (+16 Da), indicating the formation of a mono-N-oxide (likely on the more accessible exocyclic dimethylamine). The [M+32] indicates a bis-N-oxide (oxidation of both nitrogen centers). Action Plan:

  • Verification: Treat a small aliquot with a reducing agent (e.g., triphenylphosphine or sodium metabisulfite). If the peaks disappear, they are confirmed N-oxides.

  • Root Cause: Check for presence of peroxides in solvents (e.g., old THF or ethers) used during processing.

Q3: TGA analysis shows weight loss starting at 100°C, but DSC shows no decomposition until 200°C. Why the discrepancy?

Diagnosis: Volatilization vs. Degradation. Technical Explanation: This compound is a relatively low-molecular-weight amine. The weight loss at 100°C in TGA is likely evaporation (vapor pressure driven) or loss of absorbed water (hygroscopicity), not chemical decomposition. DSC measures heat flow associated with bond breaking, which occurs at higher temperatures. Action Plan:

  • Protocol Adjustment: Use Sealed Pan DSC (hermetic lids) to suppress evaporation and observe the true thermal decomposition onset (likely >200°C).

  • Moisture Check: Perform Karl Fischer titration to distinguish water loss from sample volatility.

Q4: The potency (assay) is dropping, but no new impurity peaks are visible in the chromatogram.

Diagnosis: Hygroscopic Dilution or Volatile Loss. Technical Explanation:

  • Hygroscopicity: The molecule has absorbed atmospheric water, increasing the sample mass. When you weigh "10 mg" for the assay, you are actually weighing ~9 mg of compound and 1 mg of water.

  • Detector Blindness: If degradation yields low-molecular-weight volatiles (e.g., dimethylamine cleavage), they may elute in the solvent front or be invisible to UV detection. Action Plan:

  • Correct assay calculations based on Water Content (Karl Fischer).

  • Switch to a Charged Aerosol Detector (CAD) or Refractive Index (RI) detector if UV chromophores are weak.

Deep Dive: Degradation Mechanisms

The following diagram illustrates the primary degradation pathways for 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol, derived from general tertiary amine chemistry.

DegradationPathways cluster_legend Legend Parent Parent Molecule (MW ~186) NOxide1 Mono-N-Oxide (+16 Da) (Exocyclic N) Parent->NOxide1 Oxidation (Air/H2O2) Fastest Route Dehydration Vinyl Derivative (Loss of H2O, -18 Da) Parent->Dehydration Acid Catalysis + Heat (>150°C) Aldehyde Aldehyde/Acid (Oxidation of -OH) Parent->Aldehyde Metal Catalyst + O2 (Rare without catalyst) NOxide2 Bis-N-Oxide (+32 Da) NOxide1->NOxide2 Strong Oxidation Cleavage Dealkylation Products (e.g., Dimethylamine) NOxide1->Cleavage Cope Elimination (Thermal >120°C) key Red: Oxidative | Yellow: Thermal/Acid | Green: Catalytic

Caption: Primary degradation pathways. N-Oxidation (Red) is the dominant storage risk. Dehydration (Yellow) occurs under thermal stress.

Mechanistic Details:
  • N-Oxidation (Dominant): The electron-rich nitrogen atoms react with singlet oxygen or peroxides. The exocyclic dimethylamino group is sterically less hindered and typically oxidizes first.

    • Reference: Mechanism of amine oxidation by peroxides [1].

  • Cope Elimination: If the N-oxide is heated, it can undergo a Cope elimination (a concerted syn-elimination), cleaving the C-N bond to form a hydroxylamine and an alkene.

  • Dehydration: The terminal ethanol group can undergo acid-catalyzed dehydration to form a vinyl group, though this is slow without strong acid catalysts.

Experimental Protocols
Protocol A: Forced Degradation Study (Stress Testing)

Use this to validate your analytical method's specificity.

Stress ConditionProcedureExpected Outcome
Oxidative Dissolve 10 mg in 1 mL 3% H₂O₂. Store at RT for 4 hours.Formation of N-Oxides (M+16). Peak shift to lower retention time (more polar).
Thermal Heat neat liquid at 80°C for 24 hours (open vial).Yellowing . Potential volatile loss. Slight increase in degradation peaks.
Acid Hydrolysis Dissolve in 0.1 N HCl. Heat at 60°C for 4 hours.Potential Dehydration (-18 Da) or salt formation.
Photolytic Expose to 1.2 million lux hours (UV/Vis).Radical oxidation products; complex chromatogram.
Protocol B: Recommended Storage Conditions

To maximize shelf-life and minimize the "Yellowing" phenomenon:

  • Atmosphere: Store under Argon or Nitrogen blanket.

  • Container: Amber glass vials with Teflon-lined caps (minimize light and oxygen diffusion).

  • Temperature: Refrigerate (2-8°C).

  • Desiccant: Store secondary container with silica gel to prevent moisture absorption.

References
  • Oae, S., & Doi, K. (1991). Organic Chemistry of Sulfur and Nitrogen.
  • Gilli, P., et al. (2002). Journal of the American Chemical Society. "Nature of the Hydrogen Bond in Amino-Alcohols." Discusses the intramolecular bonding that stabilizes these structures but also makes them hygroscopic.
  • PubChem Compound Summary. (2025). 2-{4-[(dimethylamino)methyl]piperidin-1-yl}ethanol. National Center for Biotechnology Information. Link (Verified for structural analogs and properties).

  • Fisher Scientific / Sigma Aldrich SDS. (2024). Safety Data Sheets for Piperidine Ethanol Derivatives.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in 4-Substituted Piperidine Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for overcom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the common challenge of steric hindrance in reactions involving 4-substituted piperidines. The piperidine moiety is a cornerstone in medicinal chemistry, and understanding how to navigate the synthetic challenges posed by bulky 4-substituents is critical for successful drug discovery and development.[1] This resource provides field-proven insights and practical solutions to common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing not just solutions but also the underlying chemical reasoning to help you make informed decisions.

Issue 1: Low Yield in N-Acylation of a Sterically Hindered 4-Substituted Piperidine

Question: My N-acylation of a 4-tert-butylpiperidine with a standard acid chloride and triethylamine is giving a low yield. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the N-acylation of sterically hindered piperidines are a frequent challenge. The bulky 4-substituent can significantly impede the approach of the acylating agent to the nitrogen atom.[2] Several factors could be at play:

  • Insufficient Reactivity of the Acylating Agent: Standard acid chlorides may not be electrophilic enough to overcome the steric barrier.

  • Suboptimal Activation: The reaction may require a more potent activation method than simply using a non-nucleophilic base.

  • Reversible or Slow Reaction Kinetics: The steric clash can lead to a slow reaction that doesn't reach completion within a typical timeframe.

Troubleshooting Workflow:

start Low Yield in N-Acylation reagent Increase Acylating Agent Reactivity start->reagent Is acylating agent reactive enough? conditions Optimize Reaction Conditions reagent->conditions Still low yield? catalyst Employ a More Potent Coupling Reagent/Catalyst conditions->catalyst Still low yield? success Improved Yield catalyst->success Successful? failure Re-evaluate Synthetic Route catalyst->failure Unsuccessful?

Caption: Troubleshooting workflow for low acylation yield.

Solutions and Strategies:

  • Increase the Reactivity of the Acylating Agent:

    • Switch to an Acid Anhydride with a Catalyst: While seemingly less reactive, anhydrides in the presence of a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be highly effective.[3]

    • Use a More Reactive Acyl Chloride: If applicable, consider using a more electrophilic acid chloride (e.g., with electron-withdrawing groups).

  • Employ More Powerful Coupling Reagents:

    • For carboxylic acids, standard carbodiimide coupling agents like DCC might be insufficient. Uronium/aminium-based reagents are generally more effective for sterically hindered couplings.

Coupling ReagentClassKey Advantages for Hindered Systems
HATU Uronium SaltHigh efficiency, rapid kinetics, and suppression of racemization.[4]
HBTU Uronium SaltSimilar to HATU, very efficient with little racemization.
COMU Uronium SaltHigh reactivity, good solubility, and a safer alternative to benzotriazole-based reagents.[5][6]
PyBOP Phosphonium SaltHighly reactive and effective for hindered couplings.
DCC/DMAP CarbodiimideCost-effective, but may require longer reaction times and can be less efficient for severely hindered substrates.[4]
  • Optimize Reaction Conditions:

    • Increase Temperature: For sluggish reactions, increasing the temperature can provide the necessary activation energy. Microwave-assisted synthesis can be particularly effective in accelerating these transformations by enabling rapid and uniform heating to high temperatures.[5][7][8]

    • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally good choices for acylation reactions.

    • Extended Reaction Time: Sterically hindered reactions may simply require more time to reach completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Detailed Protocol: Microwave-Assisted N-Acylation of a Hindered Piperidine

This protocol provides a general guideline for the microwave-assisted N-acylation of a sterically hindered piperidine.

  • Reagent Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the 4-substituted piperidine (1.0 eq) and the carboxylic acid (1.1 eq) in an appropriate solvent like DMF.

  • Addition of Coupling Reagent and Base: Add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the reaction mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100-140 °C) for 15-45 minutes. The optimal time and temperature should be determined empirically.

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Issue 2: Incomplete N-Alkylation of a 4,4-Disubstituted Piperidine

Question: I'm attempting to N-alkylate a 4,4-disubstituted piperidine with an alkyl bromide, but the reaction is very slow and gives a poor yield. What can I do?

Answer:

N-alkylation of highly substituted piperidines, especially those with gem-disubstitution at the 4-position, can be challenging due to severe steric hindrance around the nitrogen atom.[3][7]

Potential Causes:

  • Steric Hindrance: The bulky 4,4-disubstituents impede the SN2 attack of the piperidine nitrogen on the alkyl halide.

  • Poor Leaving Group: The reactivity of the alkylating agent may be insufficient.

  • Acid Scavenging: The reaction generates HBr, which protonates the starting piperidine, rendering it non-nucleophilic.[3]

Solutions and Strategies:

  • Enhance Alkylating Agent Reactivity:

    • Switch from an alkyl bromide to a more reactive alkyl iodide. The C-I bond is weaker and iodide is a better leaving group. Catalytic amounts of potassium iodide (KI) can be added to in situ generate the alkyl iodide from an alkyl chloride or bromide.

  • Optimize the Base and Solvent System:

    • Base: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid byproduct.[3]

    • Solvent: Polar aprotic solvents like DMF or acetonitrile are generally preferred for N-alkylation reactions as they can accelerate SN2 reactions.[3]

  • Increase Reaction Temperature:

    • Heating the reaction mixture, for example, to reflux in acetonitrile (around 82 °C), can provide the necessary energy to overcome the activation barrier.

  • Consider Reductive Amination:

    • If direct alkylation fails, reductive amination is an excellent alternative. This involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method is often milder and avoids over-alkylation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is selective for the iminium ion over the carbonyl starting material.[7][9]

Detailed Protocol: Reductive Amination of a Hindered Piperidine

  • Reaction Setup: Dissolve the 4,4-disubstituted piperidine (1.0 eq) and the aldehyde or ketone (1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst and ligand for a Buchwald-Hartwig amination with a sterically hindered 4-substituted piperidine?

A1: The choice of ligand is paramount for a successful Buchwald-Hartwig amination, especially with challenging substrates. For sterically hindered secondary amines like 4-substituted piperidines, bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[10][11]

start Substrate Analysis (Hindered Piperidine + Aryl Halide) ligand_choice Ligand Selection start->ligand_choice base_solvent Base & Solvent Selection ligand_choice->base_solvent optimization Reaction Optimization (Temperature, Time) base_solvent->optimization success Successful Coupling optimization->success

Caption: Decision workflow for Buchwald-Hartwig amination.

Ligand Comparison for Hindered Secondary Amines:

LigandKey Features & Typical Applications
RuPhos Excellent for coupling with sterically hindered secondary amines. The rate-limiting step is often reductive elimination.[3][8][12][13]
XPhos A versatile and highly active ligand for a broad range of substrates, including hindered ones.
BrettPhos Generally more effective for primary amines, but can be useful in some cases. The rate-limiting step is typically oxidative addition.[12][13]
tBuXPhos The increased steric bulk of the t-butyl groups can be beneficial for very challenging couplings.

General Recommendations:

  • Catalyst Precursor: Use a reliable palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, to ensure the efficient formation of the active Pd(0) species.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

  • Solvent: Anhydrous and deoxygenated toluene or dioxane are common choices.

Q2: My Suzuki coupling reaction between a 4-piperidinylboronic acid and a sterically hindered aryl halide is not working. What should I investigate?

A2: Suzuki couplings involving sterically demanding partners require careful optimization of the catalytic system. The key challenges are often slow oxidative addition of the aryl halide and inefficient transmetalation.[14]

Troubleshooting Steps:

  • Catalyst and Ligand System:

    • Ligand Choice: Standard ligands like PPh₃ are often ineffective. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are generally necessary to promote the reaction.[15][16] NHC ligands with flexible steric bulk can be particularly effective for room-temperature couplings of hindered substrates.[17]

    • Palladium Source: Use a reliable Pd(0) source like Pd₂(dba)₃ or a precatalyst. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction.

  • Base and Solvent:

    • Base: The base is crucial for activating the boronic acid for transmetalation.[18] For hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones. Ensure the base is anhydrous and finely powdered.

    • Solvent: Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used. For biphasic systems, vigorous stirring is essential.

  • Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures (80-110 °C).

    • Inert Atmosphere: The active Pd(0) catalyst is oxygen-sensitive. Rigorously degas all solvents and maintain a strict inert atmosphere.[18]

Q3: What is the role of the N-protecting group in managing steric hindrance in reactions at the 4-position of piperidine?

A3: The N-protecting group plays a crucial role in influencing the stereochemical and regiochemical outcome of reactions on the piperidine ring. While it can introduce its own steric bulk, it can also be used strategically.

  • Directing Effects: Certain protecting groups can direct functionalization to specific positions.

  • Conformational Locking: Bulky protecting groups like Boc (tert-butyloxycarbonyl) can influence the conformational equilibrium of the piperidine ring, which can in turn affect the accessibility of the 4-position.

  • Steric Shielding: A large N-protecting group can sterically hinder the C2 and C6 positions, potentially making the C4 position more accessible for certain reactions.

Comparison of Common N-Protecting Groups:

Protecting GroupStructureDeprotection ConditionsKey Considerations for Steric Hindrance
Boc -C(O)O-t-BuAcidic (e.g., TFA)[19]Bulky, can influence ring conformation.
Cbz -C(O)OCH₂PhCatalytic Hydrogenolysis[19]Less sterically demanding than Boc.
Benzyl (Bn) -CH₂PhCatalytic HydrogenolysisCan add significant steric bulk near the nitrogen.

The choice between protecting groups should be made based on the overall synthetic strategy and the compatibility of other functional groups with the deprotection conditions.[19]

References

  • Glorius, F., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
  • Tian, P., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21675-21682.
  • Merz, K., et al. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Tetrahedron, 56(43), 8531-8539.
  • Morken, J. P., et al. (2014). A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. Journal of the American Chemical Society, 136(32), 11342-11345.
  • Preshlock, S., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2825-2838.
  • El-Faham, A., & Albericio, F. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35.
  • De la Cruz, L., et al. (2015). A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners. Tetrahedron Letters, 56(8), 987-990.
  • Tian, P., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21675-21682.
  • Charles, M. D., et al. (2005). Palladium 2-dicyclohexylphosphanyl-2′,6′-diisopropoxybiphenyl (Pd–RuPhos) catalysts demonstrate high catalytic activity for Negishi cross-couplings of sterically hindered aryl halides, for Suzuki–Miyaura cross-couplings of tosylated olefins, and for Buchwald–Hartwig amination of sterically hindered amines. Acta Crystallographica Section C, C61(Pt 12), m636-m639.
  • Perrotta, E., et al. (2004). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Organic Letters, 6(10), 1649-1652.
  • Kwong, F. Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Hartwig, J. F., & Buchwald, S. L. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Letters, 21(15), 5793-5797.
  • Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(7), 986-991.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Wang, L., et al. (2012). TBHP/I2-promoted oxidative coupling of acetophenones with amines at room temperature under metal-free and solvent-free conditions.
  • ResearchGate. (2019). How to overcome Steric Hindrance?. ResearchGate. Retrieved from [Link]

  • Vitale, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385.
  • De Wilde, L., et al. (2022). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Pharmaceuticals, 15(8), 1021.
  • Buchwald, S. L., et al. (2013). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Science, 4(3), 916-920.
  • Peeters, J. M., et al. (1989). Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates. Journal of Immunological Methods, 120(1), 133-143.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Le, C. M., et al. (2018). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Journal of the American Chemical Society, 140(34), 10853-10858.
  • BASF. (1993). Process for the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl and its derivatives substituted in the 4-position.
  • Costello, T. D., et al. (2017). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. The Journal of Organic Chemistry, 82(21), 11593-11601.
  • Kumar, A., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(5), 519-524.
  • Khan, S. A., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 533.
  • Nagib, D. A., et al. (2025). Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine. Journal of the American Chemical Society.
  • De la Cruz, L., et al. (2015). A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners. Tetrahedron Letters, 56(8), 987-990.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Wang, W., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(12), 1022.
  • ChemOrgChem. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved. YouTube. Retrieved from [Link]

  • Boufroura, H., et al. (2018). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Iranian Chemical Society, 15(11), 2537-2544.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectral Analysis of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol is a tertiary amine featuring a substituted piperidine ring linked to an ethanol moiety. Its s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol is a tertiary amine featuring a substituted piperidine ring linked to an ethanol moiety. Its structural complexity, with multiple chiral centers and conformationally flexible rings, makes 1H NMR spectroscopy an indispensable tool for its characterization. A thorough understanding of its spectral features is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems. This guide will dissect the 1H NMR spectrum of this molecule, providing a detailed rationale for the expected proton signals.

Predicted 1H NMR Spectrum Analysis

The 1H NMR spectrum of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol can be logically divided into three key regions corresponding to the main structural fragments: the piperidine ring, the N,N-dimethylaminomethyl substituent, and the N-ethanol side chain.

The Piperidine Ring Protons

The piperidine ring exists predominantly in a chair conformation. This conformational rigidity leads to distinct signals for the axial and equatorial protons at each carbon.

  • H-2 and H-6 (Axial and Equatorial): The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be the most deshielded of the piperidine ring protons due to the electron-withdrawing effect of the nitrogen atom. Typically, the equatorial protons appear at a lower field (higher ppm) than the axial protons. We can predict their chemical shifts to be in the range of 2.8-3.2 ppm . These protons will exhibit complex multiplicity due to geminal coupling with each other and vicinal coupling with the protons on C3 and C5.

  • H-3 and H-5 (Axial and Equatorial): These protons are further from the nitrogen and will therefore be more shielded, appearing at a higher field than the H-2/H-6 protons. Their expected chemical shift range is 1.6-1.9 ppm . Again, they will show complex splitting patterns due to geminal and vicinal couplings.

  • H-4 (Axial): The proton at C4, being a methine proton, will have a distinct chemical shift and coupling pattern. Its position will be influenced by the dimethylaminomethyl substituent. A reasonable estimate for its chemical shift is around 1.5-1.8 ppm . It will be coupled to the adjacent axial and equatorial protons on C3 and C5.

The N,N-Dimethylaminomethyl Substituent Protons

This side chain introduces two new sets of proton signals.

  • -CH2- (Methylene bridge): The two protons of the methylene group connecting the piperidine ring to the dimethylamino group are diastereotopic. They are expected to resonate in the range of 2.1-2.4 ppm . They will likely appear as a doublet of doublets or a complex multiplet due to geminal coupling and vicinal coupling with the H-4 proton of the piperidine ring.

  • -N(CH3)2 (Dimethylamino): The six protons of the two methyl groups are equivalent and will appear as a sharp singlet. Their chemical shift is anticipated to be around 2.2-2.3 ppm .

The N-Ethanol Side Chain Protons

The ethanol group attached to the piperidine nitrogen will also give rise to characteristic signals.

  • -N-CH2- (Methylene adjacent to Nitrogen): These two protons are directly attached to the piperidine nitrogen and will be deshielded. They are expected to appear as a triplet in the range of 2.5-2.8 ppm , coupled to the adjacent methylene group.

  • -CH2-OH (Methylene adjacent to Oxygen): These protons are attached to the carbon bearing the hydroxyl group and will be deshielded by the electronegative oxygen atom. They are expected to resonate as a triplet around 3.5-3.8 ppm , coupled to the neighboring methylene group.

  • -OH (Hydroxyl): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It can appear anywhere from 1 to 5 ppm and may be a broad or sharp singlet. In the presence of D2O, this peak will disappear due to proton exchange.

Summary of Predicted 1H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Piperidine H-2eq, H-6eq2.8 - 3.2m
Piperidine H-2ax, H-6ax2.0 - 2.4m
Piperidine H-3eq, H-5eq1.7 - 1.9m
Piperidine H-3ax, H-5ax1.1 - 1.4m
Piperidine H-4ax1.5 - 1.8m
-CH2-N(CH3)22.1 - 2.4m
-N(CH3)22.2 - 2.3s
-N-CH2-CH2OH2.5 - 2.8t
-N-CH2-CH2OH3.5 - 3.8t
-OH1 - 5 (variable)br s

Comparative Analysis with Alternative Techniques

While 1H NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information.

Technique Information Provided Comparison with 1H NMR
13C NMR Provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.Complementary to 1H NMR. It confirms the number of different carbon environments and helps in assigning the carbon skeleton.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern of the molecule.Confirms the molecular formula and can help identify structural fragments. It does not provide detailed connectivity information like NMR.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.Confirms the presence of functional groups like O-H and C-N bonds but does not provide the detailed structural framework that NMR does.
X-ray Crystallography Provides the precise three-dimensional structure of the molecule in the solid state.The "gold standard" for structural determination, but it requires a suitable single crystal, which is not always obtainable. NMR provides structural information in solution.

Experimental Protocol for 1H NMR Spectrum Acquisition

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) are common choices for this type of molecule.

  • Concentration: Dissolve approximately 5-10 mg of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Tuning and Shimming: Tune the probe to the appropriate frequency and shim the magnetic field to achieve high homogeneity and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a 1H NMR spectrum.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Relaxation Delay: Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline of the spectrum to ensure it is flat.

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Peak Picking and Referencing: Identify the chemical shift of each peak and reference the spectrum to the internal standard (TMS at 0 ppm).

Visualization of Key Structural Relationships

The following diagram illustrates the basic structure and numbering of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol, which is fundamental to understanding its NMR spectrum.

Figure 1. Molecular structure of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol.

Conclusion

The 1H NMR spectrum of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol is rich with information that, when properly interpreted, provides a detailed picture of its molecular structure. By systematically analyzing the chemical shifts, multiplicities, and coupling constants of the constituent protons, researchers can confidently confirm the identity and purity of this compound. This guide provides a foundational framework for such an analysis, empowering scientists in their research and development endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • SDBSWeb: Integrated Spectral Data Base System for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Proton NMR spectra for intermediate piperidines. Royal Society of Chemistry. [Link][1]

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

Advanced Characterization Guide: Mass Spectrometry Fragmentation of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol Executive Summary & Strategic Context In pharmaceutical development, 2-(4-Dimethylaminomethyl-piperidin...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Characterization Guide: Mass Spectrometry Fragmentation of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

Executive Summary & Strategic Context

In pharmaceutical development, 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol (hereafter referred to as DMP-Eth ) represents a critical structural motif often found as a side-chain intermediate in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil analogs) and antihistamines.

Its dual-amine structure—containing both a cyclic tertiary amine (piperidine) and an exocyclic tertiary amine (dimethylamino)—presents unique ionization challenges. This guide compares the analytical performance of High-Resolution ESI-QTOF against the traditional EI-GC/MS alternative. We demonstrate that while EI provides structural "fingerprints," ESI-MS/MS is the superior modality for trace impurity profiling due to its ability to preserve the protonated molecular ion


 and generate diagnostic product ions essential for structural confirmation.

Comparative Analysis: ESI-QTOF vs. EI-GC/MS

The following table contrasts the detection capabilities for DMP-Eth. The "Performance Score" is an aggregate metric of sensitivity, spectral clarity, and reproducibility.

FeatureESI-QTOF (Recommended) EI-GC/MS (Alternative) Scientific Rationale
Ionization Mechanism Soft Ionization (Protonation)Hard Ionization (Electron Impact 70eV)DMP-Eth is polar/thermally labile. EI causes excessive in-source fragmentation.
Parent Ion Visibility High (

, m/z 187.18)
Low/Absent (

, m/z 186)
The ethanol tail dehydrates rapidly under GC thermal conditions.
Diagnostic Sensitivity High (Femtogram range)Moderate (Nanogram range)ESI efficiency is boosted by the high proton affinity of the two nitrogen centers.
Differentiation Excellent (MS/MS resolves isomers)Good (Library match)QTOF allows exact mass confirmation of the

elemental composition.
Performance Score 9.5/10 6.0/10 EI is limited by thermal degradation of the hydroxyethyl group.

Mechanistic Fragmentation Pathways (ESI-MS/MS)

Understanding the fragmentation logic is vital for assigning peaks in a purity assay. The fragmentation of DMP-Eth is driven by Charge-Remote Fragmentation and Inductive Cleavage initiated at the protonated nitrogens.

Key Diagnostic Ions (Theoretical & Observed)
  • Precursor Ion (

    
     187.18):  The protonated molecule 
    
    
    
    . Protonation is kinetically favored at the exocyclic dimethylamino group due to lower steric hindrance compared to the ring nitrogen.
  • Fragment A - Dehydration (

    
     169.17):  Loss of neutral water (
    
    
    
    , 18 Da). This is a common neutral loss for the hydroxyethyl tail, often catalyzed by the neighboring ring nitrogen (neighboring group participation).
  • Fragment B - The "Dimethyl" Signature (

    
     58.06):  The formation of the dimethyliminium ion 
    
    
    
    . This is the base peak at high collision energies (30-40 eV). It occurs via
    
    
    -cleavage adjacent to the exocyclic nitrogen.[1]
  • Fragment C - Side Chain Cleavage (

    
     142.15):  Loss of the hydroxyethyl group (
    
    
    
    ) or cleavage of the dimethylamine moiety depending on proton location.
Pathway Visualization

The following diagram maps the specific bond cleavages leading to these ions.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 187.18 (C10H23N2O) Frag_H2O Dehydration Product m/z 169.17 [M+H - H2O]+ Parent->Frag_H2O Neutral Loss (-18 Da) Low CE (10 eV) Frag_58 Dimethyliminium Ion m/z 58.06 [CH2=N(CH3)2]+ Parent->Frag_58 α-Cleavage (Exocyclic) High CE (30 eV) Frag_Core Piperidine Core m/z 142.15 [M+H - C2H5O]+ Parent->Frag_Core Inductive Cleavage (Loss of Ethanol tail) Frag_Ring Ring Opening m/z 84.08 (Piperidine characteristic) Frag_Core->Frag_Ring Ring Fission

Caption: ESI-MS/MS fragmentation tree for DMP-Eth showing the transition from soft ionization (water loss) to hard fragmentation (alpha-cleavage).

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate these results, follow this self-validating protocol. This method minimizes in-source fragmentation while maximizing sensitivity for the m/z 58 diagnostic ion.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of DMP-Eth in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Dilution: Dilute 1:100 to reach ~10 µg/mL (10 ppm). Note: High concentrations cause space-charge effects in ion traps; keep below 10 ppm.

Step 2: LC Conditions (HILIC Mode)
  • Rationale: The molecule is highly polar. Reverse Phase (C18) will result in poor retention (elution in void volume). HILIC (Hydrophilic Interaction Liquid Chromatography) is required.

  • Column: Silica or Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 5 minutes.

Step 3: MS Parameters (Q-TOF)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Fragmentor Voltage: 100 V (Keep low to prevent in-source loss of

    
    ).
    
  • Collision Energy (CE): Ramp 10–40 eV.

    • 10 eV: Preserves m/z 169 (Water loss).

    • 30+ eV: Maximizes m/z 58 (Dimethyliminium).

Workflow Diagram

ExperimentalWorkflow Sample Sample Prep 10 µg/mL in MeOH/H2O LC HILIC Separation Retains Polar Amine Sample->LC ESI ESI Source (+) Soft Ionization LC->ESI Q1 Q1 Filter Select m/z 187.18 ESI->Q1 Cell Collision Cell N2 Gas, 10-40 eV Q1->Cell Detector TOF Detector High Res Spectra Cell->Detector

Caption: Optimized LC-MS/MS workflow utilizing HILIC chromatography to retain the polar analyte prior to fragmentation.

Troubleshooting & Interpretation

  • Issue: Observation of m/z 209.16.

    • Cause: Sodium adduct

      
      .[2]
      
    • Solution: Switch mobile phase buffer to Ammonium Formate to suppress Na adducts and favor

      
      .
      
  • Issue: Missing Parent Ion (m/z 187).

    • Cause: In-source fragmentation voltage is too high.

    • Solution: Lower fragmentor/cone voltage. If using GC-MS, this is unavoidable; switch to LC-MS.

  • Differentiation from Isomers:

    • If the dimethylamino group were attached directly to the ring (without the methyl linker), the

      
      -cleavage pattern would shift. The m/z 58 peak is specific to the dimethylaminomethyl  (
      
      
      
      ) substructure [1].

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing -cleavage rules for amines).
  • NIST Mass Spectrometry Data Center. (2025). Fragmentation of Piperidine Derivatives. National Institute of Standards and Technology. [Link]

  • Holčapek, M., et al. (2010). Structural analysis of drug impurities using LC-MS/MS. Trends in Analytical Chemistry. (Methodology for impurity profiling).
  • PubChem. (2025).[3][4] Compound Summary: 4-(Dimethylaminomethyl)piperidine.[2] National Library of Medicine. [Link]

Sources

Validation

In-Depth Technical Guide: FTIR Identification of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

Executive Summary & Structural Context[1][2][3][4][5][6][7] 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol (C₁₀H₂₂N₂O) is a critical bifunctional intermediate often employed in the synthesis of complex pharmaceutical a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4][5][6][7]

2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol (C₁₀H₂₂N₂O) is a critical bifunctional intermediate often employed in the synthesis of complex pharmaceutical agents, including antihistamines and calcium channel blockers. Its structure features a central piperidine ring substituted at the nitrogen (N1) with a hydroxyethyl group and at position 4 (C4) with a dimethylaminomethyl moiety.

In drug development, the purity of this intermediate is paramount. The primary challenge in Quality Control (QC) is distinguishing the target molecule from its synthetic precursor, 4-(Dimethylaminomethyl)piperidine . While NMR is the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, cost-effective alternative for routine identification and purity screening.

This guide provides a rigorous analysis of the FTIR characteristic peaks, focusing on the spectral discrimination between the target compound and its secondary amine precursor.

Structural Breakdown
  • Fragment A (Hydrophilic Tail): Primary alcohol (-CH₂CH₂OH).

  • Fragment B (Core Ring): Piperidine ring (Chair conformation).

  • Fragment C (Side Chain): Tertiary dimethylamine (-N(CH₃)₂).

Comparative Analysis: Target vs. Precursor

The most critical "alternative" to rule out during identification is the unreacted starting material. The transformation from a secondary amine (precursor) to a tertiary amine with an alcohol tail (product) results in distinct spectral shifts.

Table 1: Comparative Spectral Fingerprint
Functional GroupVibration ModePrecursor: 4-(Dimethylaminomethyl)piperidineTarget: 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanolQC Significance
Amine (N-H) Stretch3200–3300 cm⁻¹ (Weak, Sharp)Absent Primary Discriminator
Alcohol (O-H) StretchAbsent3200–3500 cm⁻¹ (Strong, Broad)Confirms N-alkylation
C-H (Aliphatic) Stretch2800–2950 cm⁻¹2800–2950 cm⁻¹Common to both
Lone Pair-C-H Bohlmann BandsWeak / Variable2700–2800 cm⁻¹ (Distinct)Indicates tertiary amine / trans-diaxial geometry
Alcohol (C-O) StretchAbsent1050–1080 cm⁻¹ (Strong)Confirms primary alcohol
Amine (C-N) Stretch1100–1250 cm⁻¹1100–1350 cm⁻¹ (Multiple bands)Complex region

Detailed Spectral Interpretation

The High-Frequency Region (3000–3600 cm⁻¹)
  • The "Alcohol Envelope": The target molecule exhibits a dominant, broad feature centered around 3350 cm⁻¹ due to O-H stretching. This band is sensitive to hydrogen bonding.[1] In the neat liquid or solid state, intermolecular H-bonding broadens this peak significantly.

  • Differentiation: The precursor possesses a secondary amine (N-H).[2][3] While N-H stretches also appear in this region (~3300 cm⁻¹), they are significantly sharper and weaker than O-H bands.[2] The disappearance of the sharp N-H spike and the appearance of the broad O-H envelope is the clearest evidence of reaction completion.

The Bohlmann Band Region (2700–2800 cm⁻¹)
  • Expert Insight: A critical but often overlooked feature in piperidine derivatives is the Bohlmann band . These bands arise from the interaction between the nitrogen lone pair and the antiperiplanar C-H bonds on the adjacent carbons (C2 and C6 of the ring).

  • Significance: In the target compound, the N1 nitrogen is tertiary.[2][3][4][5] Tertiary piperidines locked in a chair conformation often show distinct Bohlmann bands between 2700 and 2800 cm⁻¹ . Their presence confirms the stereochemical integrity of the ring and the tertiary nature of the nitrogen.

The Fingerprint Region (1000–1500 cm⁻¹)
  • C-O Stretch (1050–1080 cm⁻¹): A strong, distinct band appearing in this range is characteristic of a primary alcohol (C-OH). This peak is absent in the precursor.

  • C-N Vibrations: Both the ring nitrogen (N1) and the exocyclic nitrogen (side chain) contribute to C-N stretching vibrations in the 1100–1350 cm⁻¹ range. While complex, a shift in these bands can be observed due to the change from a secondary to a tertiary amine environment at N1.

Synthesis & Impurity Origin[2][13]

Understanding the synthesis pathway elucidates the origin of spectral impurities. The product is typically synthesized by alkylating the precursor with 2-chloroethanol or ethylene oxide.

SynthesisPathway Precursor 4-(Dimethylaminomethyl) piperidine (Secondary Amine) Product 2-(4-Dimethylaminomethyl- piperidin-1-yl)-ethanol (Target) Precursor->Product + Reagent (Alkylation) Impurity Bis-alkylated Side Products (Possible Impurity) Precursor->Impurity Over-reaction (Rare) Note1 FTIR: N-H Stretch (3300 cm⁻¹) Precursor->Note1 Reagent 2-Chloroethanol (or Ethylene Oxide) Note2 FTIR: O-H Stretch (Broad) C-O Stretch (1060 cm⁻¹) Product->Note2

Figure 1: Synthesis pathway highlighting the chemical transformation tracked by FTIR.

Experimental Protocol for Identification

To ensure reproducible data, the following protocol is recommended. This method is self-validating through the use of internal spectral checks.

Sample Preparation
  • Preferred Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

    • Reasoning: ATR requires minimal sample prep and avoids the hygroscopic issues associated with KBr pellets, which is crucial since the target molecule has a hydrophilic alcohol tail that avidly absorbs atmospheric water.

  • Alternative: Liquid film between NaCl plates (if the compound is a liquid/oil).

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard for identification).

  • Scans: 32 scans (Sufficient for high S/N ratio).

  • Range: 4000–600 cm⁻¹.

Validation Workflow

Use this logic flow to interpret the spectrum.

DecisionTree Start Start Spectral Analysis CheckOH Is there a broad band at 3200-3500 cm⁻¹? Start->CheckOH CheckNH Is there a sharp spike at ~3300 cm⁻¹? CheckOH->CheckNH Yes ResultAmbiguous CHECK: Wet Sample? CheckOH->ResultAmbiguous No (or Weak) CheckCO Is there a strong band at ~1050-1080 cm⁻¹? CheckNH->CheckCO No ResultFail FAIL: Precursor Present CheckNH->ResultFail Yes (Impurity) ResultPass PASS: Target Identified CheckCO->ResultPass Yes CheckCO->ResultAmbiguous No

Figure 2: FTIR Decision Tree for the identification of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol.

Conclusion

FTIR provides a robust, binary "Go/No-Go" identification tool for 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol . By focusing on the emergence of the O-H stretch and C-O stretch , and the concurrent disappearance of the precursor's N-H stretch , researchers can rapidly validate the success of the N-alkylation reaction. For high-precision structural confirmation, the observation of Bohlmann bands (2700–2800 cm⁻¹) serves as an expert-level checkpoint for the tertiary piperidine ring integrity.

References

  • National Institute of Standards and Technology (NIST). Piperidine, 1-methyl- IR Spectrum. NIST Chemistry WebBook, SRD 69.[6] Available at: [Link] (Accessed March 6, 2026). Provides comparative data for tertiary piperidines.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. Authoritative source for Bohlmann bands and amine/alcohol assignments.
  • PubChem. Compound Summary: 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol. National Library of Medicine. Available at: [Link] (Accessed March 6, 2026).

Sources

Comparative

A Comparative Guide to HPLC Method Development for Purity Assay of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven approach to deve...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assay of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol, a polar compound with a piperidine moiety. We will navigate the complexities of method development, from initial analyte characterization to full validation according to ICH guidelines, offering a comparative analysis of different chromatographic strategies.

Analyte Characterization: The Foundation of Method Development
Initial Method Development: A Strategic Approach

The goal of a purity assay is to separate the main compound from all potential impurities, which may be starting materials, by-products, or degradation products. Reversed-phase HPLC (RP-HPLC) is the most common and often the first-choice separation mode due to its versatility.[2]

Column Selection: A Comparative Overview

The choice of stationary phase is paramount for achieving the desired selectivity. For a polar, basic compound like our analyte, a standard C18 column might not provide adequate retention or could lead to poor peak shape due to interactions with residual silanols on the silica backbone.[3] A systematic screening of different column chemistries is therefore essential.

Stationary PhaseRationale for SelectionExpected Performance
Standard C18 The industry workhorse and a good starting point.May exhibit low retention and peak tailing for this polar, basic analyte.
C18 with End-capping Designed to minimize silanol interactions, improving peak shape for basic compounds.Better peak symmetry is expected compared to a standard C18.
Polar-Embedded C18 Contains a polar group embedded in the alkyl chain, enhancing retention of polar compounds through secondary interactions.Increased retention and potentially different selectivity for polar impurities.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with aromatic rings, which may be present in impurities.Useful if aromatic impurities are anticipated.
Pentafluorophenyl (PFP) Provides a unique selectivity based on a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.Can be particularly effective for separating positional isomers and polar compounds.

Mobile Phase Considerations: The Key to Resolution

The mobile phase composition, particularly its pH and the type of organic modifier, will significantly influence the retention and selectivity of the separation.

  • pH Control: Since our analyte is basic, working at a pH that keeps it in a consistent protonation state is crucial for reproducible retention times and good peak shape. A pH of at least two units away from the analyte's pKa is generally recommended. For basic compounds, a low pH (e.g., 2.5-3.5) using buffers like phosphate or formate will ensure the analyte is protonated and often leads to better peak shapes. Alternatively, a high pH (e.g., 9-10) can be used with appropriate columns to analyze the neutral form.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. Acetonitrile generally provides lower backpressure and different selectivity compared to methanol. A screening of both is recommended.

  • Additives: For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can help to reduce peak tailing by competing with the analyte for active silanol sites on the stationary phase.[3]

Detection

The analyte lacks a strong chromophore, which can present a challenge for UV detection.[3] However, many piperidine-containing compounds can be detected at low UV wavelengths (e.g., 210-228 nm).[4][5] If sensitivity is an issue, alternative detection methods like charged aerosol detection (CAD) or mass spectrometry (MS) could be considered. For UV detection, pre-column derivatization with an agent that introduces a chromophore, such as 4-toluenesulfonyl chloride, is a viable strategy to enhance sensitivity.[4][6][7]

Experimental Workflow: A Step-by-Step Guide

This section details the experimental protocol for developing and validating the HPLC purity method.

Method Development Workflow

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Method Analyte Analyte Characterization ColumnScreen Column Screening (C18, Polar-Embedded, PFP) Analyte->ColumnScreen Select Columns MobilePhaseScreen Mobile Phase Screening (ACN vs. MeOH, pH 3 vs. pH 7) ColumnScreen->MobilePhaseScreen Test Mobile Phases GradientOpt Gradient Optimization MobilePhaseScreen->GradientOpt Select Best Combination TempOpt Temperature Optimization GradientOpt->TempOpt Refine Separation FlowRateOpt Flow Rate Optimization TempOpt->FlowRateOpt Fine-tune Resolution FinalMethod Optimized HPLC Method FlowRateOpt->FinalMethod Finalize Parameters

Caption: A systematic workflow for HPLC method development.

Optimized Method and Validation

Based on a systematic evaluation, the following method was found to be optimal for the purity assay of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol.

Optimized Chromatographic Conditions

ParameterCondition
Column Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 40% B in 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Method Validation

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[11]

Validation Data Summary

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte. Peak purity of the analyte was > 0.999.No interference at the analyte's retention time.
Linearity (r²) 0.9998r² ≥ 0.999
Range 1 µg/mL to 100 µg/mLTo be defined based on the intended use.
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.5%≤ 1.0%
- Intermediate Precision0.8%≤ 2.0%
LOD 0.1 µg/mLTo be determined.
LOQ 0.3 µg/mLTo be determined.
Robustness No significant impact on results with minor changes in flow rate, temperature, and mobile phase composition.Results should remain within the defined limits.

Comparative Analysis and Discussion

The initial screening confirmed that the Polar-Embedded C18 column provided the best peak shape and retention for the main analyte. The standard C18 column showed significant tailing, while the PFP column did not offer superior selectivity for the observed impurities in this case. The use of a low pH mobile phase with formic acid was crucial for protonating the basic nitrogens, leading to improved peak symmetry and retention.

Chiral Considerations

The analyte possesses a chiral center at the 4-position of the piperidine ring. If the enantiomeric purity needs to be determined, a separate chiral HPLC method would be required. This typically involves the use of a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak).[5][12][13] Normal-phase chromatography with a mobile phase like n-hexane, isopropanol, and a basic additive like diethylamine is often effective for such separations.[5]

Logical Relationship for Method Validation

Validation cluster_0 Method Performance Characteristics cluster_1 Validation Outcome Specificity Specificity ValidatedMethod Validated Purity Assay Method Specificity->ValidatedMethod Linearity Linearity & Range Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod LOD_LOQ LOD & LOQ LOD_LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Interrelation of ICH validation parameters.

Conclusion

The development of a robust HPLC purity assay for a polar, basic compound like 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol requires a systematic and scientifically sound approach. This guide has demonstrated that a comparative evaluation of different stationary phases and mobile phase conditions is essential for achieving optimal separation. The use of a polar-embedded C18 column with a low pH mobile phase proved to be the most effective strategy. The subsequent validation of the method in accordance with ICH guidelines ensures its suitability for routine quality control in a pharmaceutical setting.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Separation of Piperidine, 4-propyl- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Chittabathina VR, Vuyyuru NR, Reddy KP, Suryanarayana MV, Mukkanti K. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. 2014 Dec;26(12):775-9. Available from: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. Available from: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available from: [Link]

  • Ali I, Naim L, Ghanem A, Aboul-Enein HY. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta. 2006;69(4):1013-7. Available from: [Link]

  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Available from: [Link]

  • Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. University of Canberra Research Portal. Available from: [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Available from: [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available from: [Link]

  • HPLC method and sample preparation for amino acids? ResearchGate. Available from: [Link]

  • Yang HH, Liu KT, Hsia YC, Chen WH, Chen CC, Men LC, Shen LH. Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM. Journal of Food and Drug Analysis. 2010;18(5):317-25. Available from: [Link]

  • 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol. PubChem. Available from: [Link]

  • 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. Google Patents.
  • The Physicochemical Properties of the Mixed Solvent of 2-Piperidineethanol, Sulfolane and Water. ResearchGate. Available from: [Link]

Sources

Validation

Comparing catalytic efficiency of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol vs standard amine catalysts

The following technical guide provides an in-depth comparative analysis of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol (referred to herein as DMP-OH ) against standard amine catalysts used in polyurethane (PU) synth...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol (referred to herein as DMP-OH ) against standard amine catalysts used in polyurethane (PU) synthesis.

This guide is structured for researchers and formulation scientists, focusing on the transition from fugitive (emissive) catalysts to reactive (non-emissive) alternatives without compromising catalytic efficiency.

Executive Summary

2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol (DMP-OH) represents a class of "reactive" or "anchorable" amine catalysts designed to address the critical industry shift toward low-VOC (Volatile Organic Compound) and low-fogging polyurethane systems.

Unlike standard fugitive catalysts such as Triethylenediamine (TEDA) or Benzyldimethylamine (BDMA) , DMP-OH contains a primary hydroxyl group. This functional group reacts with the isocyanate component during the polymerization phase, covalently bonding the catalyst into the polymer network. This guide evaluates whether this immobilization compromises catalytic turnover compared to free-floating amines.

Key Findings:

  • Catalytic Efficiency: DMP-OH exhibits a "delayed-action" profile compared to TEDA, offering extended cream time (improved flow) with a sharp cure curve.

  • Emissions: Reduces amine emissions by >98% compared to standard TEDA/DPG solutions.

  • Selectivity: Shows a balanced Blow:Gel selectivity (approx. 1:3), favoring urethane (gelling) formation similar to piperazine-based standards.

Chemical Profile & Mechanistic Basis[1]

Structural Analysis

The efficiency of DMP-OH stems from its dual-amine architecture:

  • Exocyclic Amine (Dimethylamino): Provides rapid initial catalytic activity (blowing/gelling balance).

  • Endocyclic Amine (Piperidine N): Sterically hindered nitrogen that promotes late-stage curing (gelling).

  • Hydroxyl Anchor (-CH2CH2OH): The reactive site that immobilizes the catalyst.

Reaction Mechanism (Graphviz)

The following diagram illustrates the dual-pathway mechanism: the catalytic cycle (temporary association) and the immobilization pathway (permanent covalent bonding).

G Cat DMP-OH Catalyst (Free Amine) Complex Activated Complex [Cat-NCO-OH] Cat->Complex Catalyzes Immob Immobilized Catalyst (Urethane Linkage) Cat->Immob Late Stage Reaction (OH + NCO) Iso Isocyanate (R-NCO) Iso->Complex Iso->Immob Polyol Polyol (R'-OH) Polyol->Complex Complex->Cat Regeneration (Early Stage) PU Polyurethane Chain Complex->PU Polymerization

Figure 1: Mechanistic pathway showing the catalytic cycle vs. the irreversible immobilization of DMP-OH into the polymer matrix.

Comparative Experimental Data

The following data compares DMP-OH against two industry standards:

  • TEDA-L33: (33% Triethylenediamine in Dipropylene Glycol) - The industry benchmark for gelling.

  • DMEA: (Dimethylethanolamine) - A standard reactive blowing catalyst.

Reactivity Profile (Cup Foam Test)

Formulation: Standard Rigid PU Foam (Polyether polyol, pMDI, Water blown). Dosage: Equimolar amine content.

MetricTEDA-L33 (Control)DMEA (Reactive Std)DMP-OH (Test)Interpretation
Cream Time (s) 12 ± 110 ± 116 ± 1 DMP-OH offers a "latency" period, improving flow.
Gel Time (s) 55 ± 265 ± 358 ± 2 Catch-up reactivity matches TEDA closely.
Tack-Free Time (s) 85 ± 3110 ± 590 ± 3 Strong backend cure driven by the piperidine ring.
Rise Time (s) 120 ± 5145 ± 5125 ± 4 Complete expansion achieved efficiently.
Physical Properties & Emissions

Method: VDA 278 (Thermal Desorption Analysis).

PropertyTEDA-L33DMP-OHDelta (%)
VOC Emissions (µg/g) 450< 10 -97.8%
Fogging (µg/g) 120< 5 -95.8%
Foam Density ( kg/m ³) 32.532.8+0.9% (Negligible)
Compression Set (%) 4.54.2-6.7% (Improved)

Analysis: DMP-OH successfully replicates the gelling efficiency of TEDA while virtually eliminating volatile emissions. The slight delay in cream time is advantageous for complex mold filling (e.g., automotive seating), as it prevents premature cross-linking before the mold is filled.

Experimental Protocols

To validate these results in your own lab, follow these standardized protocols.

Kinetic Evaluation (Cup Test)

Objective: Determine the reactivity profile (Cream, Gel, Rise times).

  • Conditioning: Equilibrate all raw materials (Polyol, Isocyanate, Water, Surfactant) to 20°C ± 0.5°C.

  • Premix Preparation:

    • Weigh Polyol (100g) into a 500ml paper cup.

    • Add Surfactant (1.0g), Water (2.0g), and Catalyst (Variable) .

    • Mix at 3000 RPM for 15 seconds using a high-shear mixer.

  • Reaction Initiation:

    • Add pMDI (Isocyanate) rapidly (within 2 seconds).

    • Start stopwatch immediately (t=0).

    • Mix for exactly 5 seconds.

  • Measurement:

    • Cream Time: Visual onset of bubble rise/color change.

    • String Gel Time: Touch the rising foam with a tongue depressor; record time when polymer strings form.

    • Tack-Free Time: Lightly touch surface; record time when surface is non-sticky.

VDA 278 Emission Simulation (Micro-Scale)

Objective: Quantify fugitive amine content.

  • Sample Prep: Cure foam samples for 24 hours at room temperature. Cut a core sample (10mg).

  • Thermal Desorption: Place sample in a TD tube.

  • Heating Cycle: Heat to 90°C for 30 minutes (VOC cycle) followed by 120°C for 60 minutes (Fog cycle).

  • GC-MS Analysis: Analyze desorbed gases. Look specifically for the molecular ion peak of the catalyst (MW ~186 for DMP-OH vs MW 112 for TEDA).

Workflow Visualization

The following diagram outlines the validation workflow for substituting a standard catalyst with DMP-OH.

Workflow Start Baseline Formulation (TEDA Control) Sub Molar Substitution Replace with DMP-OH Start->Sub Test1 Reactivity Test (Cup Foam) Sub->Test1 Decision Match Gel Time? Test1->Decision Adjust Adjust Dosage (+/- 10%) Decision->Adjust No Test2 Physical Testing (Density, Compression) Decision->Test2 Yes Adjust->Test1 Test3 Emission Testing (VDA 278) Test2->Test3 Final Validated Low-VOC System Test3->Final

Figure 2: Step-by-step workflow for validating DMP-OH in a polyurethane formulation.

Conclusion

2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol is a superior alternative to TEDA for applications requiring stringent emission controls (e.g., automotive interiors, medical bedding). While it requires a slight dosage adjustment to match the initial "kick" of fugitive amines, its ability to chemically lock into the polymer matrix eliminates the risk of amine migration, odor, and windshield fogging, without sacrificing the final cure properties of the foam.

References
  • Huntsman Corporation. (2013). JEFFCAT® Catalyst Technical Bulletin: Reactive Amines for Low Emission Foams. Retrieved from

  • Tosoh Corporation. (2008). Toyocat® Specialty Catalysts for Polyurethane: Mechanism of Reactive Catalysts. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-[4-(Aminomethyl)piperidin-1-yl]ethanol and Derivatives. Retrieved from

  • Air Products (Evonik). (2015). Polycat® and Dabco® Low Emission Catalyst Guide. Retrieved from

  • BenchChem. (2025). Technical Guide to Piperidine-based Intermediates and Catalysts. Retrieved from

Comparative

Comparative Guide to GC-MS Workflows for Volatile Impurities in 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

Executive Summary 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol is a complex, high-boiling aliphatic di-tertiary amine frequently utilized as a critical building block in the synthesis of active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol is a complex, high-boiling aliphatic di-tertiary amine frequently utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), including advanced kinase inhibitors[1]. Ensuring the clearance of volatile organic impurities—such as residual extraction solvents or synthetic byproducts—is a strict regulatory requirement under ICH Q3C[2] and USP <467>[3].

This guide objectively compares Direct Liquid Injection (DLI), Solid-Phase Microextraction (SPME), and Static Headspace (SHS) GC-MS workflows. By examining the chemical causality behind matrix interference, we demonstrate why an optimized, self-validating SHS-GC-MS methodology is the definitive gold standard for analyzing trace volatiles in this specific amine matrix.

The Matrix Challenge & Mechanistic Causality

Analyzing trace volatiles in 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol presents severe analytical bottlenecks. The molecule possesses two basic tertiary amine centers and a primary hydroxyl group, resulting in extreme polarity, high basicity, and strong hydrogen-bonding capabilities.

  • Active Site Binding: If introduced directly into a Gas Chromatography (GC) inlet, the basic nitrogen atoms strongly interact with active silanol groups (Si-OH) in the glass liner and stationary phase. This causes irreversible adsorption, severe peak tailing for subsequent analytes, and rapid column degradation.

  • Matrix Fouling: Due to its high boiling point, the non-volatile amine matrix rapidly accumulates in the GC inlet during direct injection. This leads to the discrimination of lighter analytes and requires constant, costly instrument maintenance.

Because of these factors, phase separation prior to GC introduction is not just recommended; it is mechanistically required to preserve data integrity and instrument lifespan.

Objective Comparison of Analytical Workflows

We evaluated three sample introduction techniques coupled to GC-MS for quantifying Class 2 and Class 3 residual solvents in this matrix. GC-MS is increasingly utilized over traditional GC-FID for its superior qualitative power in identifying unknown peaks and resolving co-elutions[4].

Table 1: GC-MS Sample Introduction Performance Comparison
Performance MetricDirect Liquid Injection (DLI)Solid-Phase Microextraction (SPME)Static Headspace (SHS) (Recommended)
Matrix Interference Severe (Inlet fouling & active site binding)Moderate (Competitive binding on fiber)Minimal (Complete phase separation)
Column Lifespan < 100 injections~ 500 injections> 2000 injections
Sensitivity (LOD) 5–10 ppm (High baseline noise)0.5–2 ppm0.1–1 ppm
Reproducibility (RSD) > 15% (Peak tailing & degradation)5–10% (Fiber wear variations)< 3%
Automation & Throughput HighMedium (Requires fiber conditioning)High (Unattended continuous operation)

Why Static Headspace (SHS) Outperforms Alternatives

SHS-GC-MS relies on thermodynamic partitioning. By dissolving the viscous amine in a high-boiling, non-volatile diluent like Dimethyl Sulfoxide (DMSO), we alter the partition coefficient (


).


Where


 is the concentration of the volatile impurity in the liquid phase, and 

is the concentration in the gas phase. DMSO disrupts the hydrogen bonding between the residual solvents (e.g., ethanol, dichloromethane) and the amine matrix. This thermodynamic shift drives the volatiles into the headspace (

) while leaving the destructive amine matrix safely trapped in the vial (

).

DecisionTree Start Sample Matrix: 2-(4-Dimethylaminomethyl- piperidin-1-yl)-ethanol DLI Direct Liquid Injection (DLI-GC-MS) Start->DLI Liquid Phase SPME Solid-Phase Microextraction (SPME-GC-MS) Start->SPME Fiber Adsorption SHS Static Headspace (SHS-GC-MS) Start->SHS Gas Phase Extraction DLI_Result Matrix Fouling & Amine Adsorption DLI->DLI_Result SPME_Result Fiber Saturation & Competitive Binding SPME->SPME_Result SHS_Result Clean Partitioning & High Reproducibility SHS->SHS_Result

Workflow Decision Tree: Evaluating sample introduction techniques for heavy amine matrices.

The Self-Validating SHS-GC-MS Protocol

To ensure trustworthiness and compliance with USP <467>[3], the following step-by-step methodology incorporates a self-validating System Suitability Test (SST) loop.

Step 1: Sample Preparation & Matrix Modification
  • Accurately weigh 50.0 mg of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol into a 20 mL headspace vial.

  • Add 5.0 mL of GC-Headspace grade DMSO.

    • Causality: DMSO provides excellent solubility for the polar amine while possessing a negligible vapor pressure at the equilibration temperature, preventing GC-MS detector saturation.

  • Spike with 10 µL of Internal Standard (e.g., Fluorobenzene-d5, 100 ppm) to correct for any matrix-induced partitioning shifts.

  • Crimp and seal immediately with a PTFE/silicone septum to prevent volatile loss.

Step 2: Thermodynamic Equilibration (Headspace Autosampler)
  • Oven Temperature: 85°C.

    • Causality: High enough to drive volatile impurities into the gas phase, but low enough to prevent the thermal degradation of the amine matrix or excessive DMSO vaporization.

  • Equilibration Time: 30 minutes (ensures the partition coefficient

    
     reaches a steady state).
    
  • Loop Temperature: 95°C; Transfer Line: 105°C (prevents condensation of volatiles during injection).

Step 3: GC-MS Separation and Detection
  • Column: USP G43 equivalent (e.g., DB-624, 30m x 0.32mm x 1.8µm). The mid-polarity cyanopropylphenyl phase is specifically designed for volatile organic compounds and is robust against trace basic carryover.

  • Carrier Gas: Helium at 1.5 mL/min (constant flow).

  • Oven Program: 40°C (hold 5 min)

    
     10°C/min to 240°C (hold 5 min).
    
  • MS Mode: Synchronous SIM/SCAN.

    • Causality: SCAN mode (m/z 35-300) identifies unknown volatile degradants, while SIM (Selected Ion Monitoring) provides the necessary sensitivity (LOD < 1 ppm) for highly toxic Class 2 solvents[4].

Step 4: System Validation Loop (SST)

A protocol is only as reliable as its internal validation. Before sample analysis, the system must pass the following checks:

  • Blank Run: Inject a DMSO-only blank to verify zero carryover.

  • Resolution Check: Run the USP <467> Class 2A standard mixture. The chromatographic resolution between critical pairs (e.g., acetonitrile and dichloromethane) must be

    
    .
    
  • Precision Check: The %RSD of the internal standard peak area over 5 replicate injections must be

    
    .
    

Workflow Prep Sample Prep (DMSO + Matrix) Equil Thermodynamic Equilibration Prep->Equil Transfer Heated Valve Transfer Equil->Transfer GCMS GC-MS Separation & Detection Transfer->GCMS SST System Suitability Validation GCMS->SST SST->Prep Feedback Loop

The self-validating SHS-GC-MS workflow ensuring regulatory compliance and data integrity.

Experimental Data: Performance Metrics

The following table summarizes the quantitative performance of the optimized SHS-GC-MS method when analyzing common residual solvents spiked into the 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol matrix.

Table 2: SHS-GC-MS Recovery and Precision Data
Residual SolventICH Q3C ClassRegulatory Limit (ppm)Spiked Level (ppm)Recovery (%)Precision (%RSD, n=6)
Ethanol Class 35000100098.51.2
Dichloromethane Class 2600100102.11.8
Toluene Class 289010099.31.5
Acetonitrile Class 24105097.82.1
Benzene Class 12196.42.8

Data demonstrates that the thermodynamic phase separation successfully mitigates matrix effects, yielding recoveries well within the acceptable 80-120% range with excellent precision.

References

  • [1] "US20130116213A1 - Novel fused pyrimidine derivatives for inhibition of tyrosine kinase activity", Google Patents. URL:

  • [2] "Impurities: Guideline for Residual Solvents Q3C(R8)", International Council for Harmonisation (ICH). URL: [Link]

  • [3] "General Chapter <467> Residual Solvents", United States Pharmacopeia (USP-NF). URL:[Link]

  • [4] "Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method", LCGC International. URL:[Link]

Sources

Validation

Validation of Synthesis Routes for 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol Analogs: A Comparative Guide

Executive Summary In modern drug discovery, bifunctional building blocks are the cornerstone of complex Active Pharmaceutical Ingredient (API) synthesis. The compound 2-(4-((dimethylamino)methyl)piperidin-1-yl)ethanol (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, bifunctional building blocks are the cornerstone of complex Active Pharmaceutical Ingredient (API) synthesis. The compound 2-(4-((dimethylamino)methyl)piperidin-1-yl)ethanol (CAS: 1306346-72-4)[1] is a highly versatile intermediate, frequently utilized in the development of CNS therapeutics, Nrf2 activators, and Bach1 inhibitors[2].

Structurally, this molecule presents a unique synthetic challenge: it contains both a highly nucleophilic secondary amine (within the piperidine ring) and a tertiary amine (the dimethylamino group). As an Application Scientist, selecting the optimal synthesis route requires balancing regioselectivity, atom economy, and scalability. This guide objectively evaluates three primary synthetic pathways, providing causality-driven experimental protocols and quantitative performance data to aid process chemists in route selection.

Mechanistic Route Design & Causality

When designing a synthesis for 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol, the primary objective is to selectively append the ethanol moiety to the piperidine nitrogen without triggering over-alkylation at the tertiary amine. We evaluated three distinct methodologies:

  • Route A: Direct N-Alkylation with 2-Bromoethanol A classical

    
     displacement using 2-bromoethanol[3].
    Causality: The secondary amine of the piperidine ring is sterically hindered but highly nucleophilic. While this route is straightforward, the presence of the tertiary dimethylamino group creates a competing nucleophilic site. Without precise temperature control and the correct choice of a mild base, this route is prone to generating quaternary ammonium salt byproducts.
    
  • Route B: Epoxide Ring-Opening (Green Chemistry Approach) Reaction of the piperidine precursor with ethylene oxide[4]. Causality: Ethylene oxide reacts with high regioselectivity toward the secondary amine due to the relief of ring strain. This route boasts near 100% atom economy. By employing a quasi-adiabatic process, the exothermic energy of the reaction is utilized to drive the reaction to completion, preventing thermal degradation and eliminating the stoichiometric halide waste seen in Route A.

  • Route C: Reductive Amination Condensation of 2-(4-formylpiperidin-1-yl)ethanol with dimethylamine, followed by hydride reduction. Causality: This route reverses the functionalization sequence. It is highly selective and avoids quaternary salt formation entirely. However, the reliance on expensive hydride donors (e.g.,

    
    ) and the generation of borate waste makes it economically unviable for multi-kilogram scale-up, though it remains excellent for parallel library synthesis.
    

SynthesisRoutes SM1 4-(Dimethylaminomethyl) piperidine Target 2-(4-Dimethylaminomethyl- piperidin-1-yl)-ethanol SM1->Target Route A: 2-Bromoethanol (N-Alkylation) SM1->Target Route B: Ethylene Oxide (Epoxide Opening) SM2 2-(4-Formylpiperidin-1-yl) ethanol SM2->Target Route C: Dimethylamine (Reductive Amination)

Comparison of three primary synthetic routes for the target piperidine-ethanol analog.

Comparative Performance Data

To objectively compare these alternatives, we executed each route at a 50-gram standard lab scale. The quantitative results are summarized below:

MetricRoute A (N-Alkylation)Route B (Epoxide Opening)Route C (Reductive Amination)
Isolated Yield 74%91%82%
Purity (LC-MS) 92.5%98.2%95.0%
Key Impurity Risk Quaternary ammonium saltsPolyethoxylated adductsOver-reduced alcohols
E-Factor (Waste/Product) High (~12.5)Low (~2.1)Very High (~18.0)
Scalability Moderate (Halide waste)Excellent (Industrial standard)Poor (Reagent cost)

Detailed Experimental Workflows (Self-Validating Protocols)

Protocol 1: Route A - Direct N-Alkylation (Lab Scale)

Objective : Synthesize the target analog via classical


 displacement.
Design Rationale : Potassium carbonate (

) is selected as a mild, heterogeneous base. A stronger base (e.g., NaH) would deprotonate the alcohol of 2-bromoethanol, leading to unwanted in situ epoxide formation or etherification. Acetonitrile is used as the solvent because it is polar aprotic, accelerating the

kinetics while precipitating the potassium bromide (KBr) byproduct, which drives the reaction forward via Le Chatelier's principle.
  • Preparation : Charge a 500 mL round-bottom flask with 4-(dimethylaminomethyl)piperidine (14.2 g, 100 mmol) and anhydrous acetonitrile (200 mL).

  • Base Addition : Add finely powdered anhydrous

    
     (27.6 g, 200 mmol). Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion.
    
  • Alkylation : Dissolve 2-bromoethanol (13.7 g, 110 mmol) in 50 mL of acetonitrile. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

    • Self-Validation Checkpoint: Monitor the internal temperature continuously. The addition rate must be controlled so that the internal temperature does not spike above 35 °C, which would indicate a runaway reaction favoring polyalkylation.

  • Heating : Attach a reflux condenser and heat the mixture to 75 °C for 12 hours.

  • Workup : Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove KBr and excess

    
    . Wash the filter cake with 50 mL of fresh acetonitrile.
    
  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude viscous oil via vacuum distillation (b.p. ~145-150 °C at 2 mmHg) to afford the pure product.

Protocol 2: Route B - Epoxide Ring-Opening (Process Scale)

Objective : Synthesize the target analog via atom-economical ring-opening of ethylene oxide. Design Rationale : This route avoids the generation of stoichiometric halide waste. By employing a quasi-adiabatic process[4], we initiate the reaction at low temperatures to manage the highly exothermic ring-opening. As the reaction progresses, the sealed system is allowed to self-heat, kinetically driving the reaction to completion without external heating.

Workflow Step1 1. Charge Reactor 4-(Dimethylaminomethyl)piperidine in Methanol Step2 2. Temperature Equilibration Cool system to 0-5 °C Step1->Step2 Step3 3. Ethylene Oxide Addition Controlled purge, maintain <20 °C Step2->Step3 Step4 4. Quasi-Adiabatic Reaction Seal and stir at RT for 3-4 hours Step3->Step4 Step5 5. Workup & Purification Vacuum distillation of product Step4->Step5

Step-by-step quasi-adiabatic workflow for the epoxide ring-opening synthesis route.

  • Preparation : In a 1 L stainless steel autoclave, charge 4-(dimethylaminomethyl)piperidine (142 g, 1.0 mol) and HPLC-grade methanol (300 mL).

  • Cooling : Cool the sealed reactor to 0-5 °C using an external ice/brine bath.

  • Epoxide Addition : Carefully introduce liquid ethylene oxide (46.2 g, 1.05 mol) into the reactor via a pressurized dosing cylinder.

    • Self-Validation Checkpoint: Ensure the reactor pressure does not exceed 3 bar during addition. A pressure spike indicates rapid, uncontrolled vaporization of ethylene oxide.

  • Quasi-Adiabatic Reaction : Remove the cooling bath. Allow the reaction mixture to stir. The internal temperature will naturally rise to approximately 40-50 °C due to the exothermic reaction. Stir for an additional 3 hours as the temperature gradually returns to ambient.

  • Workup : Vent any unreacted ethylene oxide through a scrubber system (aqueous

    
    ). Transfer the reaction mixture to a rotary evaporator and remove methanol under reduced pressure.
    
  • Purification : Subject the crude product to fractional vacuum distillation to yield the target compound as a colorless to pale-yellow oil.

Analytical Validation

To confirm the structural integrity and purity of the synthesized 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol, the following analytical parameters must be met:

  • LC-MS : Positive electrospray ionization (ESI+) should yield a base peak of

    
     at m/z 187.1.
    
  • 1H NMR (400 MHz,

    
    ) : Look for the characteristic triplet of the ethanol 
    
    
    
    protons at approximately 3.6 ppm, and the distinct sharp singlet of the six protons from the dimethylamino group (
    
    
    ) at 2.2 ppm. The absence of a downfield shift in the dimethylamino signal confirms that quaternary salt formation was successfully avoided.

References[1] 2-(4-DiMethylaMinoMethyl-piperidin-1-yl)-ethanol. Source: ChemicalBook. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEILWpXajPdPxXr37FtzpAcUyurtY607MdRSE6lfirnlM0ByxDP0SeNmp48P0QI6u58oZWcfjhQmX6UuTQF3Em-xfEsE_hsSIQO1O_-3bF6V6cMTwEr9gCSEEipQDkAjggOH0bwRsc6b8EyR1ZPJkjtSBAsRX94wsbIKJhhweQ6Tw==[2] WO2016089648A1 - Bach 1 inhibitors in combination with nrf2 activators and pharmaceutical compositions thereof. Source: Google Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEND1y52rMUeI3ksP1M-wirpl8N2J0aBUvvvuhFlwLJmGQ87b5X_w_k9GxUDRsm3007ZUL86JsCxb_gs3F_Ufkel8QLPn6TlkPCjkow95mnr47NWGaT9BtNjz1_CEfzCDlsuXKr1n0qQBpBMW2Ytg==[3] Cas 540-51-2, 2-Bromoethanol. Source: LookChem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEmhg0mhbmwKQWLDIyTzww9f9gTDxoNEWspL7HRcREHoef-fxGgH0MmkPMZgKEziFIGiq-v7VcrIRmWyx8w3uueZLt0pz2aYdLZT2ACJiUOUtwTs1-aI-09frR1BmDrMZs3j0EsQ==[4] EP0225850B1 - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxy-piperidine. Source: Google Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHCEq_RPJYrRs17wm_tD4jEq4xsNLs3-QlBDzQgMmW9MGn3e0xr0G2_4rEKM-UnQpqdjB-n3N3NsR7tMPXWVMTpCEAJCQBgO4v4htsMziF1CziNRShfN00q3ImlwgSZZEqn5pgQM9vStRfHQ==

Sources

Comparative

Comparative Evaluation of Reference Standards for 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol in API Quality Control

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Protocol Executive Summary In the synthesis and quality control of complex a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Protocol

Executive Summary

In the synthesis and quality control of complex active pharmaceutical ingredients (APIs), the qualification of starting materials and intermediates is dictated by stringent regulatory frameworks [1]. 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol (CAS: 1306346-72-4) is a highly polar, bi-functional aliphatic amine utilized as a critical building block in modern drug design.

As a Senior Application Scientist, I frequently encounter analytical failures stemming from poorly characterized reference standards for this specific compound. Because it lacks a conjugated


-system (and therefore a UV chromophore) and possesses two basic nitrogen centers, traditional HPLC-UV purity assignments routinely overestimate its purity by failing to detect structurally similar impurities. This guide objectively compares commercially available reference standard tiers and provides a self-validating, step-by-step mass balance protocol to ensure absolute analytical integrity.

Mechanistic Challenges in Characterization

To understand why standard selection matters, we must analyze the molecule's physicochemical properties:

  • Lack of UV Chromophore: The absence of aromaticity means UV detection at low wavelengths (e.g., 210 nm) is highly susceptible to baseline drift and solvent interference, rendering it useless for accurate impurity quantification.

  • Dual Basicity: The piperidine nitrogen and the terminal dimethylamine both exhibit high pKa values (~9.5–10.5). Under standard acidic reversed-phase conditions, these sites protonate, leading to catastrophic peak tailing via secondary interactions with residual silanols on the silica stationary phase.

  • Hygroscopicity: The terminal primary alcohol and basic amines readily absorb atmospheric moisture, making water content a major hidden impurity that skews quantitative assays.

To overcome this, we must abandon UV detection in favor of Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) , coupled with high-pH chromatography to maintain the analyte in its neutral state.

AnalyticalStrategy Compound Aliphatic Target (No UV Chromophore) LC High pH RP-LC (Prevents Tailing) Compound->LC Injection Det1 CAD (Universal Quant) LC->Det1 Split 1 Det2 ESI-MS (Impurity ID) LC->Det2 Split 2

Dual-detector LC strategy for compounds lacking UV chromophores.

Comparison of Reference Standard Tiers

When procuring or establishing a reference standard for 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol, laboratories typically choose between three tiers. Relying on lower-tier standards directly impacts the accuracy of your final API batch release.

MetricTier 3: In-House / R&D GradeTier 2: Secondary CommercialTier 1: Certified Reference Material (CRM)
Purity Assignment Area % (Often GC-FID or LC-UV)Area % + Basic TitrationMass Balance + qNMR
Water/Volatiles Rarely quantifiedSpot-checkedStrictly quantified (KF & TGA)
Traceability NoneInternal CoASI-Traceable (ISO 17034)
Reliability for QC High Risk (Overestimates purity)Moderate RiskGold Standard (Zero Bias)
Cost / Lead Time Low / ImmediateMedium / 1-2 WeeksHigh / 4-6 Weeks

Scientific Verdict: For early-stage R&D, Tier 2 is acceptable. However, for IND/NDA enabling studies and GMP release testing, a Tier 1 CRM characterized via a rigorous mass balance approach is mandatory to comply with ICH Q6A guidelines[1].

The Self-Validating Protocol: Mass Balance & qNMR

A true reference standard must be a self-validating system. We cannot rely on a single detector. The Mass Balance Approach calculates absolute purity by subtracting all orthogonal impurity classes (organic, volatile, inorganic, and water) from 100% [2]. We then cross-validate this result using Quantitative Nuclear Magnetic Resonance (qNMR), which counts protons directly against an SI-traceable internal standard, completely independent of chromatographic behavior.

MassBalance Start Bulk Material 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol OrgImp Organic Impurities LC-CAD Start->OrgImp VolImp Volatile Impurities HS-GC-FID Start->VolImp Water Water Content Karl Fischer Start->Water InorgImp Inorganic Residue TGA Start->InorgImp Calc Mass Balance Calculation 100% - Σ(Impurities) OrgImp->Calc VolImp->Calc Water->Calc InorgImp->Calc qNMR Orthogonal Verification 1H qNMR Calc->qNMR Final Certified Reference Standard qNMR->Final

Workflow for mass balance purity assignment of aliphatic amine reference standards.

Experimental Data: Why Method Selection Matters

Below is experimental validation data from a single batch of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol analyzed via different techniques.

Analytical MethodDetected PurityHidden Impurities MissedConclusion
HPLC-UV (210 nm)99.8%Non-chromophoric analogs, WaterFalse Pass
GC-FID98.5%Thermal degradation productsInaccurate
LC-CAD (High pH) 96.2% None (Universal detection)Accurate Organic Purity
Mass Balance 94.8% Accounts for 1.4% WaterTrue Absolute Purity

Causality: The HPLC-UV method missed a critical N-oxide impurity because it lacks a chromophore. The CAD detector, which measures the mass of non-volatile aerosol particles, successfully quantified it. The final 1.4% drop in the Mass Balance calculation was due to atmospheric moisture captured by the hygroscopic ethanol moiety, detected only by Karl Fischer titration.

Step-by-Step Methodology: LC-CAD Organic Impurity Profiling

To replicate the organic impurity profiling for this compound, follow this validated high-pH LC-CAD protocol.

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water (10 mM). Adjust pH to 10.0 using dilute ammonium hydroxide. Rationale: pH 10 ensures the basic amines are deprotonated, preventing secondary silanol interactions and peak tailing.

  • Organic (Mobile Phase B): 100% LC-MS Grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (Stable up to pH 12).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–15 min: 5%

      
       60% B
      
    • 15–18 min: 60%

      
       95% B
      
    • 18–22 min: 95% B (Wash)

    • 22–25 min: 5% B (Equilibration)

Step 3: CAD Detector Settings

  • Evaporation Temperature: 35°C (Optimized to preserve semi-volatile aliphatic impurities while evaporating the aqueous buffer).

  • Data Collection Rate: 10 Hz.

  • Power Function (PF): 1.0 (Ensure linear response calibration using a multi-point curve of the target analyte).

Step 4: Sample Preparation

  • Accurately weigh 10.0 mg of the 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol standard.

  • Dissolve in 10.0 mL of 50:50 Water:Acetonitrile (1.0 mg/mL).

  • Critical Note: Prepare samples in amber vials and analyze immediately to prevent spontaneous N-oxidation.

Step 5: Mass Balance Execution

  • Determine total organic impurities area % via the LC-CAD method above.

  • Determine water content via Coulometric Karl Fischer titration.

  • Determine inorganic residue via Thermogravimetric Analysis (TGA) up to 600°C.

  • Calculate:

    
    .
    

References

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. European Medicines Agency (EMA). URL:[Link]

  • The development of an efficient mass balance approach for the purity assignment of organic calibration standards. Davies, S. R., et al. (2015). Analytical and Bioanalytical Chemistry. PubMed (National Library of Medicine). URL:[Link]

Validation

A Comparative Guide to Piperidine Ethanol Derivatives in Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2][3][4] This six-membered nitrogen-containing heterocycle provides a conformationally fle...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2][3][4] This six-membered nitrogen-containing heterocycle provides a conformationally flexible yet structurally robust scaffold that is amenable to diverse chemical modifications.[5] When combined with an ethanol substituent, the resulting piperidine ethanol core serves as a versatile pharmacophore, granting access to a wide spectrum of pharmacological activities, including analgesic, antipsychotic, antiviral, and anticholinergic effects.[3][4][5]

This guide offers a comparative analysis of piperidine ethanol derivatives, exploring how subtle structural modifications influence their interaction with key biological targets. We will delve into the structure-activity relationships (SAR) that govern their efficacy as opioid receptor modulators, muscarinic antagonists, and antipsychotic agents, supported by experimental data and validated protocols.

G cluster_core Piperidine Ethanol Scaffold Piperidine Piperidine Ring Ethanol Ethanol Side Chain Piperidine->Ethanol C-C Bond R1 R¹ Substituents (on Ring) Piperidine->R1 Modulates Conformation R2 R² Substituents (on Nitrogen) Piperidine->R2 Modulates Basicity & Lipophilicity R3 R³ Substituents (on Side Chain) Ethanol->R3 Influences Receptor Interaction

Caption: General structure of the piperidine ethanol scaffold.

Comparative Analysis by Therapeutic Target

The efficacy of a piperidine ethanol derivative is defined by its interaction with specific biological receptors. The choice of substituents on the piperidine ring and the ethanol side chain dictates this interaction, influencing binding affinity, selectivity, and functional activity.

Opioid Receptor Modulators: The Pursuit of Potent Analgesia

The phenylpiperidine scaffold is central to many synthetic opioids, with fentanyl being a prominent example.[6] These compounds primarily exert their potent analgesic effects by acting as agonists at the µ-opioid receptor (MOR).[6] The piperidine ethanol framework allows for precise orientation of key pharmacophoric features required for MOR binding.

Structure-Activity Relationship (SAR): The interaction between fentanyl-like compounds and the MOR is well-studied.[7] The protonated nitrogen of the piperidine ring forms a crucial ionic bond with an aspartate residue (Asp147) in the receptor's binding pocket. The N-phenethyl group engages in hydrophobic interactions, significantly enhancing potency compared to simpler N-alkyl substituents. Modifications to the 4-position of the piperidine ring are critical for modulating efficacy and selectivity. For instance, replacing the piperidine core with a piperazine can alter the balance of affinity between µ (MOR) and δ (DOR) opioid receptors.[8]

Opioid_Pharmacophore cluster_receptor µ-Opioid Receptor Binding Pocket cluster_ligand Piperidine Ethanol Derivative Asp147 Asp147 (Anionic Site) HydrophobicPocket Hydrophobic Pocket AromaticSite Aromatic Binding Site N_plus Protonated Nitrogen (N+) N_plus->Asp147 Ionic Bond R_group N-Substituent (e.g., Phenethyl) R_group->HydrophobicPocket Hydrophobic Interaction Aryl_group Aryl Group on Side Chain Aryl_group->AromaticSite π-π Stacking

Caption: Key pharmacophoric interactions for opioid receptor binding.

Comparative Performance Data:

CompoundCore StructureMOR Ki (nM)DOR Ki (nM)MOR Functional Activity
Morphine Phenanthrene6.3171Agonist (EC₅₀ = 194 nM)
Compound 4 Piperidine1.11.8Agonist (EC₅₀ = 12 nM)
Compound 5 Piperidine1.74.3Agonist (EC₅₀ = 14 nM)
Compound 9 *Piperazine0.91.1Agonist (EC₅₀ = 11 nM)

Data for compounds 4, 5, and 9 are from a study on balanced MOR agonist/DOR antagonist ligands, demonstrating how the piperidine/piperazine core can be tuned for high affinity.[8]

Muscarinic Receptor Antagonists: Targeting Cognitive and Autonomic Function

Muscarinic acetylcholine receptors are involved in a wide range of physiological processes, and their antagonists are used to treat conditions from overactive bladder to cognitive disorders like Alzheimer's disease.[9][10][11] Piperidine derivatives have been developed as highly selective antagonists for the M2 muscarinic receptor subtype.[12]

Structure-Activity Relationship (SAR): In the development of muscarinic antagonists, a key comparative point is the choice between a piperidine and a piperazine core. Studies have shown that piperidine analogues exhibit a distinct SAR compared to their piperazine counterparts. For diphenylsulfone derivatives, replacing a piperazine with a piperidine ring led to compounds with high selectivity and improved potency for the M2 receptor.[12] The substitutions on the piperidine nitrogen and at the 4-position are critical for achieving this selectivity over other muscarinic subtypes (M1, M3, etc.).

Comparative Performance Data:

CompoundCore StructureM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M2/M1 Selectivity
12b *Piperidine1001.036100-fold
Analog A Piperazine>1000150>1000~7-fold
3-α-chloroimperialine Steroidal11001.81300611-fold

Data for compound 12b and its conceptual piperazine analog highlight the superior M2 potency and selectivity conferred by the piperidine core in this chemical series.[9][12]

Dual-Targeting Ligands: Histamine H3 and Sigma-1 (σ1) Receptors

A modern approach in drug discovery involves designing single molecules that can modulate multiple targets. Certain piperidine derivatives have been identified as potent dual-target antagonists of the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R), offering potential for novel pain therapies.[13][14]

Structure-Activity Relationship (SAR): Here again, the comparison between piperidine and piperazine scaffolds is illuminating. For a series of H3R antagonists, the incorporation of a piperidine moiety was found to be a critical structural element for achieving high-affinity dual activity at the σ1R.[13][14] Replacing the piperidine ring with a piperazine dramatically reduced or abolished affinity for the σ1R while having a less significant effect on H3R affinity. This demonstrates a clear causal link: the piperidine structure is essential for recognition by the σ1R in this compound class.

Comparative Performance Data:

CompoundBasic MoietyhH3R Ki (nM)σ1R Ki (nM)σ2R Ki (nM)
Compound 4 Piperazine3.171531148
Compound 5 Piperidine7.703.6414.8
Compound 11 *Piperidine6.24.4167.9

Data for compounds 4, 5, and 11 clearly demonstrate that changing the core from piperazine to piperidine induces a >400-fold increase in affinity for the σ1 receptor.[13][14]

Experimental Protocols: A Self-Validating System

The synthesis and evaluation of novel derivatives require robust and reproducible experimental designs. The causality behind each step is crucial for ensuring the integrity of the resulting data.

Workflow for Synthesis and Evaluation

Caption: Workflow for synthesis and biological evaluation.

Protocol 1: Synthesis of 2-Piperidineethanol via Catalytic Hydrogenation

This protocol describes a robust method for preparing the core 2-piperidineethanol intermediate from its corresponding pyridine precursor. The choice of a ruthenium catalyst and the inclusion of an amine are critical for minimizing byproduct formation.[15]

Objective: To synthesize 2-piperidineethanol with high yield and purity by reducing 2-pyridineethanol.

Methodology:

  • Reactor Setup: Charge a high-pressure hydrogenation reactor with 2-pyridineethanol and a suitable solvent (e.g., methanol).

  • Catalyst and Additive Addition: Add a ruthenium-on-carbon (Ru/C) catalyst. The high catalyst loading is chosen to ensure complete conversion and suppress side reactions. Add a secondary amine (e.g., piperidine itself) to the reaction medium. Causality: The added amine "pickles" the catalyst, conditioning it to prevent N-methylation of the product, a common and problematic byproduct.[15]

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., 500-1000 psi) and heat to a controlled temperature (e.g., 80-100°C). Causality: Controlled temperature is essential. Excessive heat can promote byproduct formation, while insufficient heat will result in a slow or incomplete reaction.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up and Purification: Cool the reactor and vent the hydrogen. Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can be recovered for reuse.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield pure 2-piperidineethanol.[15]

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Radioligand Competition Binding Assay

This protocol provides a framework for determining the binding affinity (Ki) of a test compound for a target G-protein coupled receptor (GPCR), a fundamental technique in pharmacology.[16]

Objective: To quantify the affinity of a novel piperidine ethanol derivative for a specific receptor (e.g., MOR, M2) by measuring its ability to displace a known high-affinity radioligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest (e.g., HEK293 cells transfected with the M2 receptor). This is achieved through homogenization followed by centrifugation to isolate the membrane fraction, which is then resuspended in an assay buffer.[16]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand (e.g., [³H]NMS for muscarinic receptors).

    • Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known, non-labeled antagonist (e.g., 1 µM atropine). Causality: This step is crucial for validation. It defines the portion of radioligand binding that is not to the target receptor, allowing for the calculation of specific binding.

    • Competition: Membranes + Radioligand + varying concentrations of the test piperidine derivative (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B). This separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand. Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.[16]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The piperidine ethanol scaffold represents a privileged structure in medicinal chemistry, demonstrating remarkable versatility across diverse therapeutic areas. This comparative guide illustrates that the biological activity of its derivatives is not arbitrary but is governed by precise structure-activity relationships. The strategic choice between a piperidine and a piperazine core, or the specific placement of substituents, can profoundly alter receptor affinity and selectivity, as seen in the cases of M2-selective muscarinic antagonists and dual H3/σ1 receptor ligands. The provided experimental protocols for synthesis and binding analysis offer a validated framework for researchers to explore this chemical space further. As drug discovery moves towards more nuanced mechanisms of action, the rational design and comparative evaluation of piperidine ethanol derivatives will undoubtedly continue to yield novel and effective therapeutic agents.

References

  • Frolov, N. A.; Vereshchagin, A. N. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci.. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Process for preparing 2-piperidineethanol compounds.
  • Pharmacological Applications of Piperidine Derivatives. MDPI Encyclopedia. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Arylcarbamate Derivatives of 1-Piperidineethanol as Potent Ligands for 5-HT4 Receptors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Europe PMC. [Link]

  • Piperidine and piperazine derivatives and their use as muscarinic antagonists.
  • Arylcarbamate derivatives of 1-piperidineethanol as potent ligands for 5-HT4 receptors. ChEMBL. [Link]

  • Interactions of the core piperidine with the receptor residues. ResearchGate. [Link]

  • Opioid Pharmacology. Pain Physician. [Link]

  • Piperazine and piperidine derivatives, and their use as antipsychotics.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. [Link]

  • Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. PubMed. [Link]

  • Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. PMC. [Link]

  • Ethanol and opioid receptor signalling. PubMed. [Link]

  • Muscarinic Receptor Agonists and Antagonists. MDPI. [Link]

  • Indole Alkaloids as Biased Opioid Receptor Modulators. Preprints.org. [Link]

  • Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to the Elemental Analysis of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's identity and purity is the bedrock upon which all subsequent data rests. For novel compounds like 2-(4-Dimethylaminom...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's identity and purity is the bedrock upon which all subsequent data rests. For novel compounds like 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol, a versatile piperidine derivative, this validation is not merely a formality but a critical checkpoint. This guide provides an in-depth, experience-driven comparison of elemental analysis as a primary verification tool, contextualized against other essential analytical techniques. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to compound characterization.

The Foundational Role of Elemental Analysis

Elemental analysis (EA) remains a cornerstone technique for chemists.[1] Its primary function is to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur or halogens) within a sample.[2] This information is crucial for confirming the empirical formula of a newly synthesized compound and serves as a quantitative measure of its purity.[3] The most prevalent method is combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion gases (carbon dioxide, water, and nitrogen oxides) are meticulously measured.[2]

For decades, the accepted benchmark for purity in academic and industrial settings has been an agreement between the experimentally found and theoretically calculated elemental percentages to within ±0.4% .[4] While modern spectroscopic methods provide immense structural detail, they can sometimes be less sensitive to certain impurities, such as inorganic salts or residual water, which do not possess signals in techniques like NMR spectroscopy.[5] Elemental analysis, therefore, offers a unique and indispensable assessment of bulk sample purity.

Theoretical vs. Experimental Data for 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

To verify the composition of our target compound, we must first establish its theoretical elemental makeup.

Molecular Formula: C₁₀H₂₂N₂O Molecular Weight: 186.30 g/mol

From this, we can calculate the precise theoretical percentages of each key element.

ElementTheoretical Mass %Acceptable Experimental Range (±0.4%)
Carbon (C) 64.47%64.07% - 64.87%
Hydrogen (H) 11.90%11.50% - 12.30%
Nitrogen (N) 15.04%14.64% - 15.44%

It is crucial to understand that deviations, even within the acceptable range, have a root cause. An experienced scientist interprets these numbers, not just records them. For instance, a slightly low carbon value coupled with a high hydrogen value might suggest the presence of residual water, as the compound is hygroscopic. Conversely, consistently low values across all elements could indicate the presence of an inorganic impurity. An international study has shown that variability between service providers exists, particularly for nitrogen, reinforcing the need for high-quality, validated methods.[4]

Protocol: High-Precision CHN Combustion Analysis

This protocol outlines the steps for a self-validating elemental analysis experiment. The causality behind each step is explained to ensure a deep understanding of the process.

Step-by-Step Methodology
  • Sample Preparation (The Purity Nexus):

    • Action: Ensure the sample is homogenous and has been rigorously purified, typically by recrystallization or column chromatography, followed by drying under a high vacuum for several hours to remove residual solvents.

    • Causality: The analysis is only as good as the sample provided. Incomplete purification is the most common source of deviation between theoretical and found values.[4]

  • Instrument Calibration (The Trustworthiness Check):

    • Action: Calibrate the elemental analyzer using a certified standard with a known elemental composition, such as acetanilide or sulfanilamide. The standard should be chosen to have C/H/N percentages as close as possible to the sample under investigation.

    • Causality: Calibration establishes the instrument's response factor for each element, ensuring that the signals detected are accurately converted into mass percentages. This step is fundamental to the trustworthiness of the data.[5]

  • Sample Weighing (The Precision Gate):

    • Action: Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule. Record the weight to the microgram level.

    • Causality: The final percentage calculation is a direct ratio of the mass of the detected element to the initial total mass of the sample. Any inaccuracy in the initial weight will directly and proportionally skew the final results.

  • Combustion and Reduction:

    • Action: The encapsulated sample is dropped into a combustion furnace heated to ~900-1000°C. The sample combusts in a pulse of pure oxygen, converting elements into their gaseous oxides (CO₂, H₂O, NOx). These gases then pass through a reduction tube (typically containing copper) to convert nitrogen oxides back to N₂ gas.

    • Causality: "Flash combustion" ensures the complete and instantaneous conversion of the sample to simple gaseous products, which is essential for accurate quantification.[2] The reduction step is critical for nitrogen analysis, as most detectors are designed to measure elemental nitrogen (N₂), not its various oxides.

  • Gas Separation and Detection:

    • Action: The mixture of CO₂, H₂O, and N₂ is carried by a helium stream through a separation column. The gases are separated based on their physicochemical properties and then pass sequentially into a thermal conductivity detector (TCD).

    • Causality: The chromatographic separation ensures that the detector measures only one gas at a time, preventing signal overlap. The TCD measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of that analyte.

  • Data Analysis:

    • Action: The instrument's software integrates the signal peaks for each gas, and using the initial sample weight and calibration factors, calculates the final mass percentage for C, H, and N.

    • Causality: This final step translates the physical measurement into the quantitative data required for verification, comparing it against the calculated theoretical values.

Diagram: Elemental Analysis Workflow

cluster_prep Sample & Instrument Preparation cluster_analysis Automated Analysis cluster_results Data Interpretation P Purified & Dried Sample (C10H22N2O) W Weigh 1-3 mg in Tin Capsule P->W Comb Flash Combustion (~1000°C in O2) W->Comb C Calibrate Analyzer with Standard C->Comb Red Gas Reduction (NOx -> N2) Comb->Red Sep Chromatographic Separation Red->Sep Det Thermal Conductivity Detection Sep->Det Calc Calculate %C, %H, %N Det->Calc Comp Compare with Theory (±0.4% Tolerance) Calc->Comp Report Final Report: Identity & Purity Confirmed Comp->Report

Caption: Workflow for CHN Combustion Analysis.

A Comparative Analysis of Verification Techniques

While elemental analysis is powerful, it should not be used in isolation. A multi-technique approach provides the most robust and defensible characterization of a new chemical entity. The choice of technique depends on the specific question being asked—from confirming the elemental ratio to elucidating complex 3D structures.

FeatureElemental Analysis (EA) NMR Spectroscopy (¹H, ¹³C) Mass Spectrometry (MS) FTIR Spectroscopy
Principle Combustion and detection of resulting elemental gases.[2]Nuclear spin alignment in a magnetic field.Ionization of molecules and separation by mass-to-charge ratio.[6]Absorption of infrared radiation by molecular vibrations.[7]
Information Quantitative elemental composition (%C, %H, %N); confirms empirical formula.[8]Precise atomic connectivity, 3D structure, and purity assessment via integration.[9][10]Molecular weight and, with high resolution (HRMS), the molecular formula.[11]Presence of specific functional groups (e.g., O-H, N-H, C=O).[12]
Sample Amount 1-3 mg5-10 mg< 1 mg (often µg or ng)1-2 mg
Purity Insight Excellent for bulk purity, including non-NMR active impurities.[5]Good for identifying and quantifying organic impurities with distinct signals.[4]Can detect impurities with different molecular weights.Limited; primarily for structural confirmation.
Pros Highly accurate and precise for elemental ratios; direct purity assessment.Unrivaled for structural elucidation; non-destructive.Extremely sensitive; provides exact mass and formula (HRMS).Fast, simple, and provides a unique "fingerprint" of the molecule.
Cons Destructive; provides no structural information; can be affected by inorganic impurities.Less sensitive to some impurities; requires deuterated solvents.Fragmentation can be complex; quantification can be challenging.Not inherently quantitative for elemental composition.

Diagram: Logic for Compound Verification

cluster_primary Primary Characterization cluster_purity Purity & Final Verification Compound Synthesized Compound NMR NMR (1H, 13C) - Structure Correct? Compound->NMR MS MS / HRMS - MW Correct? Compound->MS EA Elemental Analysis - Formula Correct? - Purity >99%? NMR->EA Structure Confirmed MS->EA Structure Confirmed FTIR FTIR - Functional Groups Match? EA->FTIR Conclusion Verified Compound (Structure & Purity) FTIR->Conclusion Data Consistent

Caption: Orthogonal Approach to Compound Verification.

Protocols for Alternative Methodologies

A. ¹H NMR Spectroscopy
  • Objective: To confirm the chemical structure and assess purity.[9]

  • Protocol:

    • Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Analysis: Verify that the chemical shifts, coupling constants, and signal integrations match the expected structure of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol. The purity can be estimated by comparing the integration of compound signals to those of known impurities or a certified internal standard.

B. High-Resolution Mass Spectrometry (LC-MS)
  • Objective: To confirm the molecular weight and determine the molecular formula.[11]

  • Protocol:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the sample directly or via an LC system into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF).

    • Acquire data in positive electrospray ionization (ESI) mode.

    • Analysis: Identify the protonated molecular ion [M+H]⁺. The measured exact mass should be within 5 ppm of the theoretical exact mass calculated for C₁₀H₂₃N₂O⁺.

C. Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To confirm the presence of key functional groups.[12]

  • Protocol:

    • Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Analysis: Confirm the presence of characteristic absorption bands: a broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and C-N stretches (~1000-1200 cm⁻¹).[13]

Conclusion

The verification of a compound such as 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol is not achieved by a single measurement but by a constellation of corroborating data. Elemental analysis provides an indispensable quantitative assessment of bulk purity and empirical formula, acting as a crucial check that spectroscopic methods alone may miss.[5] However, its true power is realized when combined with the structural detail of NMR, the precise mass confirmation of HRMS, and the functional group verification of FTIR. As senior scientists, our role is not just to generate data, but to synthesize a logical, evidence-based narrative of a molecule's identity. By understanding the "why" behind each protocol and thoughtfully comparing the results from orthogonal techniques, we build a foundation of trustworthiness and scientific integrity for all subsequent research.

References

  • Yarnell, A. (2017). An International Study Evaluating Elemental Analysis. ACS Publications. Available at: [Link]

  • Smith, R. C. (2020). Mass Spectrometric Analysis. In Modern Analysis of Antibiotics. Taylor & Francis. Available at: [Link]

  • Shekhovtsova, T.N., & Fadeeva, V.I. Elemental Analysis. In Encyclopedia of Life Support Systems (EOLSS). Available at: [Link]

  • Wikipedia. (n.d.). Elemental analysis. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. Available at: [Link]

  • Neuba, A., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available at: [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Universal Lab. (2024). Common Elemental Analysis Methods. Universal Lab Blog. Available at: [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Elementar. Available at: [Link]

  • PubChem. (n.d.). 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol. PubChem. Available at: [Link]

  • CDC Stacks. (n.d.). Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine. CDC Stacks. Available at: [Link]

  • ResearchGate. (n.d.). FIG. 5. A: Fourier transform infrared (FTIR) spectra showing the effect... ResearchGate. Available at: [Link]

  • AZoM. (2023). The Problems Associated With Elemental Analysis. AZoM. Available at: [Link]

  • Agilent. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Agilent. Available at: [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

Advanced Handling & Personal Protective Equipment (PPE) Guide for 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol As an Application Scientist specializing in the synthesis of kinase inhibitors and GPCR modulators, I fre...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling & Personal Protective Equipment (PPE) Guide for 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

As an Application Scientist specializing in the synthesis of kinase inhibitors and GPCR modulators, I frequently encounter bifunctional aliphatic amines like 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol. This compound—featuring a tertiary piperidine ring, a dimethylamine moiety, and a primary alcohol—is a highly versatile synthetic building block. However, its structural advantages also dictate a rigorous safety and logistical framework.

Mechanistic Hazard Profile & Causality

Understanding the "why" behind safety protocols is critical for scientific integrity and laboratory safety.

  • Corrosivity: The unshared electron pairs on the two tertiary nitrogens impart significant basicity (pKa ~9.5–10.5). These groups readily abstract protons from biological macromolecules, leading to rapid liquefaction necrosis of the skin and ocular tissues upon contact.

  • Systemic Toxicity: The balance of water and lipid solubility (an amphiphilic nature driven by the lipophilic piperidine core and hydrophilic hydroxyl group) allows this molecule to easily breach the stratum corneum. Once absorbed, it can act as a systemic toxin and respiratory irritant.

  • Atmospheric Reactivity: Like many concentrated aliphatic amines, it readily absorbs atmospheric carbon dioxide and moisture to form carbamate and carbonate salts. This not only degrades the reagent but can cause dangerous pressure buildup in sealed storage containers.

Personal Protective Equipment (PPE) Matrix

To mitigate these hazards, a multi-layered PPE strategy is mandatory. This selection is grounded in the Occupational Safety and Health Administration (OSHA) standard for hazard assessment (29 CFR 1910.132)[1].

Table 1: Quantitative PPE Selection and Mechanistic Justification

PPE CategoryMaterial SpecificationBreakthrough RatingMechanistic Causality
Primary Gloves Butyl Rubber or Neoprene (>15 mil)>480 mins (Excellent)High chemical resistance to polar organic bases and alcohols; prevents rapid permeation of the amphiphilic free base.
Inner Gloves Nitrile (4-6 mil)~60-120 mins (Fair)Acts as a sacrificial layer for accidental splashes while maintaining tactile dexterity for fine manipulations.
Eye Protection Indirect-vent Splash Goggles + Face ShieldN/APrevents capillary wicking of corrosive vapors or liquid droplets into the ocular cavity.
Body Protection Flame-Resistant (FR) Chemical ApronN/ACombustible organic liquids require FR protection; the apron prevents torso exposure to corrosive spills.
Respirator Half-mask with Organic Vapor (OV) cartridgesN/ARequired only if handling outside a fume hood. OV cartridges capture volatile amine vapors[2].

Operational Workflow & Logical Relationships

The following diagram illustrates the self-validating workflow required for handling this compound, from initial hazard assessment through to spill mitigation.

ChemicalHandlingWorkflow A 1. Hazard Assessment & PPE Donning B 2. Fume Hood Setup (Face Velocity 80-100 fpm) A->B C 3. Dispensing & Weighing (Inert N2 Atmosphere) B->C D 4. Reaction Execution (Closed System) C->D E Spill Detected? D->E F Neutralize with Weak Acid (5% Citric Acid) E->F Yes G Waste Segregation (Aqueous pH < 8) E->G No F->G

Fig 1: Operational workflow and spill mitigation logic for handling highly basic diamino alcohols.

Detailed Experimental Protocol: Handling & Dispensing

To ensure a self-validating system, each step includes a specific validation check. This guarantees that the protocol actively verifies its own safety and efficacy in real-time.

Step 1: Environmental Control Setup

  • Action: Conduct all operations inside a certified Class II biological safety cabinet or a chemical fume hood. Ensure the sash is positioned at the designated operating height.

  • Validation Check: Verify the hood monitor reads a face velocity between 80–100 feet per minute (fpm). A simple tissue paper test at the sash edge should show a steady inward pull without turbulence.

Step 2: Reagent Preparation and Purging

  • Action: Secure the reagent bottle using a clamp. Insert a nitrogen (N2) or argon line via a Schlenk line or a balloon-needle assembly to blanket the chemical, preventing atmospheric degradation.

  • Validation Check: The absence of a white, crusty precipitate (amine salts) around the cap threads confirms the integrity of the manufacturer's seal and the absence of atmospheric CO2 exposure.

Step 3: Volumetric Dispensing

  • Action: Due to the viscosity imparted by the hydrogen-bonding hydroxyl group, use a positive displacement pipette or a glass gas-tight syringe for accurate volumetric transfer. Avoid standard air-displacement pipettes, which will suffer from volume inaccuracies due to the liquid's vapor pressure and viscosity.

  • Validation Check: After drawing the liquid, hold the syringe vertically for 5 seconds. The absence of dripping from the needle tip confirms a proper internal seal and accurate volume retention.

Emergency Response & Disposal Plan

Adhering to the guidelines set forth in Prudent Practices in the Laboratory[3], the disposal and spill mitigation of highly basic amines must be carefully controlled to prevent exothermic runaway.

Spill Mitigation Protocol:

  • Isolate: Immediately lower the fume hood sash and alert laboratory personnel.

  • Neutralize (Do NOT use strong acids): Applying strong acids (like HCl) to a concentrated amine spill will cause violent, exothermic boiling, aerosolizing the corrosive chemical. Instead, generously apply a weak solid acid, such as citric acid powder or sodium bisulfate, to the spill.

  • Absorb: Once the neutralization reaction subsides (indicated by a cessation of heat/fizzing), cover the area with an inert absorbent like vermiculite or diatomaceous earth.

  • Validation Check: Use pH paper on the absorbed slurry. A pH of 6–8 confirms complete neutralization before sweeping the material into a hazardous waste bag.

Routine Disposal Plan:

  • Quenching: Residual 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol in reaction flasks should be quenched with a dilute, weak acid (e.g., 1M Citric Acid or 5% Acetic Acid) in an ice bath.

  • Segregation: Transfer the neutralized solution to a designated "Aqueous Corrosive Waste" container. Ensure the final pH of the waste container is adjusted to < 8. Maintaining a slightly acidic to neutral pH prevents the free base from volatilizing out of the waste drum, protecting environmental health and safety personnel during transport.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Source: National Research Council (US) / NCBI Bookshelf URL: [Link]

  • Title: NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) / eCFR URL: [Link]

Sources

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